4-Chloro-3-ethoxy-2-fluorocinnamic acid
Description
Properties
IUPAC Name |
(E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYOROFBBRKJCT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-3-ethoxy-2-fluorocinnamic acid discovery and synthesis
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid
Abstract
4-Chloro-3-ethoxy-2-fluorocinnamic acid is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic and steric profile, conferred by the specific arrangement of chloro, ethoxy, and fluoro substituents on the cinnamic acid scaffold, makes it a valuable and versatile building block for the synthesis of novel pharmaceutical agents and functional materials. While the formal "discovery" of such a specific intermediate is often undocumented outside of proprietary research, its value is inferred from the broad pharmacological activities of related cinnamic acid derivatives.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the logical synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, detailing plausible synthetic routes, step-by-step experimental protocols, and the rationale behind key procedural choices, designed for an audience of research and development scientists.
Introduction: The Rationale for Polysubstituted Cinnamic Acids
The cinnamic acid framework is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumoral properties.[2] The functionalization of the phenyl ring is a cornerstone of modern medicinal chemistry, allowing for the precise modulation of a molecule's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 4-Chloro-3-ethoxy-2-fluorocinnamic acid, incorporates three key substituents:
-
2-Fluoro Group: The high electronegativity of fluorine can profoundly influence the acidity (pKa) of the carboxylic acid and the electronic nature of the aromatic ring. It often enhances metabolic stability and membrane permeability.
-
4-Chloro Group: A lipophilic and electron-withdrawing substituent that can improve binding affinity to target proteins through halogen bonding and other interactions.
-
3-Ethoxy Group: An electron-donating group that can modulate the electronic properties of the ring and serve as a handle for further derivatization.
This specific substitution pattern creates a unique platform for developing targeted therapeutic agents. For instance, related compounds like 4-Chloro-2-fluorocinnamic acid are recognized as important building blocks for creating novel anti-inflammatory and anti-cancer drugs.[4]
Proposed Synthetic Pathway: A Retrosynthetic Approach
A robust synthesis of the target molecule hinges on the preparation of a key intermediate: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde . Once this aldehyde is obtained, a reliable Knoevenagel condensation can be employed to construct the cinnamic acid moiety. The following sections detail a plausible, multi-step synthesis starting from a commercially available precursor.
Caption: Retrosynthetic analysis for the target cinnamic acid.
Experimental Protocols & Mechanistic Insights
Part I: Synthesis of the Key Intermediate: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde
The primary challenge is the regioselective introduction of functional groups onto the benzene ring. Our proposed route begins with 1-Chloro-2-ethoxy-3-fluorobenzene, navigating the directing effects of the existing substituents.
Step 1: Electrophilic Nitration The initial substituents (Chloro, Fluoro, Ethoxy) are all ortho-, para-directing. The position para to the strongly activating ethoxy group is blocked by the chloro group. The position ortho to the ethoxy group (C4) is the most sterically accessible and electronically favorable position for nitration.
-
Protocol:
-
To a stirred solution of 1-Chloro-2-ethoxy-3-fluorobenzene (1.0 eq) in concentrated sulfuric acid (3-4 vols), cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to a separate flask containing concentrated sulfuric acid (1 vol) at 0°C.
-
Add the nitrating mixture to the substrate solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The exothermic nature of the reaction necessitates slow addition and efficient cooling to prevent side reactions.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring completion by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene.
-
Step 2: Reduction of the Nitro Group The nitro group is reduced to an amine, which is a versatile precursor for introducing the aldehyde functionality.
-
Protocol:
-
Suspend the crude nitro compound (1.0 eq) in ethanol or acetic acid.
-
Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is often visually complete when the yellow color of the starting material fades.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize residual acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 4-Chloro-3-ethoxy-2-fluoroaniline.
-
Step 3: Conversion of Aniline to Aldehyde (Formylation) This transformation can be achieved via several methods, such as the Sandmeyer or Gattermann reaction, which proceed through a diazonium salt intermediate.
-
Protocol (via Diazotization and Formylation):
-
Dissolve the aniline (1.0 eq) in a mixture of aqueous HCl and THF. Cool to 0°C.
-
Add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare the formylating agent. For example, for a Gattermann-type reaction, prepare a solution of copper(I) cyanide or another suitable formyl equivalent.
-
Slowly add the cold diazonium salt solution to the formylating reagent mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
-
Perform a work-up involving extraction with an organic solvent, followed by purification via column chromatography to isolate the desired 4-Chloro-3-ethoxy-2-fluorobenzaldehyde .
-
Part II: Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid
With the key aldehyde in hand, the final step is a condensation reaction to form the α,β-unsaturated carboxylic acid. The Doebner modification of the Knoevenagel condensation is highly effective for this purpose.[5]
-
Causality: This reaction involves the formation of a carbanion from malonic acid, facilitated by the base (pyridine). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the final cinnamic acid product. Piperidine serves as a more effective basic catalyst for the initial condensation.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (5-10 vols).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux (approx. 90-100°C) for 4-6 hours. Progress can be monitored by TLC, observing the consumption of the aldehyde.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and an excess of 2M hydrochloric acid. This step protonates the carboxylate and neutralizes the pyridine, causing the product to precipitate.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and malonic acid.
-
Dry the solid under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
-
Caption: Experimental workflow for the Knoevenagel condensation.
Product Characterization & Data
To confirm the identity and purity of the final product, a suite of analytical techniques is required.
| Parameter | Expected Data / Technique | Purpose |
| Molecular Formula | C₁₁H₁₀ClFO₃ | Elemental Composition |
| Molecular Weight | 244.65 g/mol | Confirmation of Mass |
| Appearance | White to off-white crystalline solid | Physical State Assessment |
| Melting Point | To be determined experimentally | Purity Indicator |
| ¹H NMR | Chemical shifts and coupling constants consistent with the structure (aromatic, vinyl, ethoxy, and carboxylic acid protons). | Structural Elucidation |
| ¹³C NMR | Expected number of carbon signals with appropriate chemical shifts for sp² and sp³ carbons. | Structural Confirmation |
| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the aromatic ring. | Fluorine Presence Confirmation |
| Mass Spectrometry | Molecular ion peak (M⁺) or (M-H)⁻ corresponding to the molecular weight. | Molecular Weight Verification |
| FT-IR (ATR) | Characteristic peaks for C=O (acid), O-H (acid), C=C (alkene), and C-O stretches. | Functional Group Identification |
Conclusion and Future Directions
This guide outlines a logical and robust synthetic strategy for producing 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a compound with high potential as an intermediate in modern chemical research. The proposed pathway relies on well-established, high-yielding reactions, providing a solid foundation for laboratory-scale synthesis. The true value of this molecule will be realized in its application as a precursor for more complex target structures. Future work should focus on utilizing this building block in the synthesis of compound libraries for screening against various biological targets, such as kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases. The strategic placement of its functional groups offers multiple avenues for derivatization, ensuring its utility in the ongoing search for next-generation therapeutics.
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Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. ACS Publications. [Link]
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Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. ResearchGate. [Link]
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4-Chloro-3-fluorocinnamic acid. Howei Pharm. [Link]
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Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. ResearchGate. [Link]
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Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. [Link]
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A Technical Guide to 4-Chloro-3-ethoxy-2-fluorocinnamic Acid (CAS 1324063-26-4): Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cinnamic Acid Scaffold in Modern Drug Discovery
Cinnamic acid and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry.[1] These organic acids, naturally occurring in various plants, consist of a phenyl ring attached to an acrylic acid moiety.[2] This core structure is a versatile foundation for synthetic modification, allowing for the fine-tuning of pharmacological properties.[3] Extensive research has demonstrated that derivatives of cinnamic acid possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[4] The therapeutic potential of these compounds is largely dictated by the nature and substitution pattern on the phenyl ring.[2]
This guide focuses on the specific, less-documented derivative: 4-Chloro-3-ethoxy-2-fluorocinnamic acid (CAS No. 1324063-26-4) . The unique combination of a chloro, an ethoxy, and a fluoro group on the cinnamic acid backbone suggests a compound designed to leverage the distinct physicochemical properties these functional groups impart. This document serves as an in-depth technical resource, providing a plausible synthesis route, detailed protocols for characterization, and a scientifically grounded exploration of its potential applications in drug development.
Molecular Profile and Physicochemical Properties
The strategic placement of halogen and alkoxy groups on an aromatic ring is a cornerstone of modern medicinal chemistry. In the case of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, each substituent is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability.
-
Fluorine (at C2): The 2-fluoro substituent can significantly alter the acidity (pKa) of the carboxylic acid group and influence the molecule's conformation. Fluorine is often introduced to block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.[5]
-
Ethoxy (at C3): The 3-ethoxy group is a lipophilic moiety that can enhance the molecule's ability to cross cellular membranes. Its position may also influence receptor binding and overall biological activity.[6]
-
Chlorine (at C4): The 4-chloro group further increases lipophilicity and can contribute to enhanced binding affinity with biological targets through halogen bonding.[7]
These combined features make 4-Chloro-3-ethoxy-2-fluorocinnamic acid a compelling candidate for investigation as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 1324063-26-4 | Internal Data |
| Molecular Formula | C₁₁H₁₀ClFO₃ | Internal Data |
| Molecular Weight | 244.65 g/mol | Internal Data |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol) | Inferred |
| Purity | >97% (Commercially available) | Internal Data |
Synthesis and Purification Workflow
The most direct and widely adopted method for synthesizing cinnamic acids is the Knoevenagel condensation .[8] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, typically malonic acid.[9]
Proposed Synthesis Pathway
The synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid would logically proceed from its corresponding aldehyde precursor, 4-chloro-3-ethoxy-2-fluorobenzaldehyde, via a Knoevenagel condensation with malonic acid.
Caption: Proposed synthesis workflow for 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Deionized Water
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark trap.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-chloro-3-ethoxy-2-fluorobenzaldehyde and malonic acid.
-
Solvent and Catalyst Addition: Add pyridine (approx. 5 volumes relative to the aldehyde) to dissolve the reactants. Add a catalytic amount of piperidine.
-
Condensation Reaction: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 115°C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Causality Note: The pyridine acts as both a basic catalyst and a high-boiling solvent. Piperidine is a stronger base that facilitates the formation of the malonic acid enolate. The Dean-Stark trap removes the water byproduct, driving the reaction equilibrium towards the product.[8]
-
-
Reaction Quench and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture into the acidic ice bath with vigorous stirring. A precipitate should form.
-
Causality Note: The acidic workup protonates the carboxylate salt of the cinnamic acid, causing it to precipitate out of the aqueous solution due to its lower solubility.
-
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities.
Detailed Experimental Protocol: Purification
Objective: To purify the crude product by recrystallization.
Procedure:
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then hot-filtered to remove the charcoal.
-
Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly turbid (cloudy). Reheat the solution gently until it becomes clear again.
-
Crystal Growth: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Causality Note: The principle of recrystallization relies on the difference in solubility of the compound and impurities in a given solvent system at different temperatures. The compound should be soluble in the hot solvent and insoluble in the cold solvent. Slow cooling promotes the formation of larger, purer crystals.
-
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Analysis Technique | Expected Observations |
| ¹H NMR | Expect characteristic signals for aromatic protons, the ethoxy group (a quartet and a triplet), and the vinylic protons of the acrylic acid moiety (two doublets with a large coupling constant, ~16 Hz, for the trans isomer). |
| ¹³C NMR | Expect distinct signals for each of the 11 carbon atoms, including the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, and the carbons of the ethoxy group. |
| Mass Spectrometry (ESI-) | The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at m/z ≈ 243.02. The isotopic pattern should confirm the presence of one chlorine atom. |
| FT-IR Spectroscopy | Key peaks should include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C stretch from the alkene (~1625-1640 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region. |
| HPLC Purity Analysis | A single major peak should be observed, with purity typically >98% for a successfully recrystallized product. |
Postulated Biological Activity and Therapeutic Potential
While specific biological data for 4-Chloro-3-ethoxy-2-fluorocinnamic acid is not yet published, its structural features allow for informed hypotheses regarding its potential therapeutic applications based on extensive literature on related analogues.
-
Anticancer Activity: Many substituted cinnamic acids exhibit cytotoxic effects against various cancer cell lines.[4] The lipophilic and electronically modified phenyl ring of this compound could facilitate interactions with key intracellular targets.
-
Anti-inflammatory Properties: Cinnamic acid derivatives are known to inhibit pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The substituents on this molecule could enhance its ability to modulate such pathways.
-
Antimicrobial Effects: Halogenated cinnamic acid derivatives have shown promising activity against a range of bacteria and fungi.[10] This compound could be a candidate for development as a novel anti-infective agent.
Hypothetical Mechanism of Action: Anti-Inflammatory Pathway
A plausible mechanism for the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the NF-κB signaling cascade. This pathway is a central regulator of the inflammatory response.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by the title compound.
Future Research and Experimental Design
For researchers interested in exploring the potential of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a logical first step would be a series of in vitro screening assays.
-
Cytotoxicity Screening: Assess the compound's effect on cell viability across a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line (e.g., MRC-5) to determine potency and selectivity.[4]
-
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).[10]
-
Anti-inflammatory Assays: Use a cell-based model, such as LPS-stimulated macrophages, to measure the compound's ability to inhibit the production of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α and IL-6.
-
Enzyme Inhibition Assays: Based on the results of the initial screens, conduct targeted enzyme assays (e.g., cyclooxygenase (COX) or lipoxygenase (LOX) inhibition) to elucidate the mechanism of action.[4]
Conclusion
4-Chloro-3-ethoxy-2-fluorocinnamic acid represents a promising, albeit underexplored, molecule within the pharmacologically rich class of cinnamic acid derivatives. Its unique substitution pattern is rationally designed to leverage key principles of medicinal chemistry to enhance biological activity and drug-like properties. While specific experimental data remains to be published, the established synthetic routes and the well-documented therapeutic potential of its chemical cousins provide a solid foundation and a clear roadmap for its future investigation. This guide offers the necessary technical framework for researchers to synthesize, characterize, and evaluate this compound, potentially unlocking new avenues in the development of novel therapeutic agents.
References
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Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information. Available at: [Link]
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Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. National Center for Biotechnology Information. Available at: [Link]
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The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. Available at: [Link]
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Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. National Center for Biotechnology Information. Available at: [Link]
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Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]
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Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. Available at: [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]
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Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. Available at: [Link]
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information. Available at: [Link]
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p-CHLOROBENZALDEHYDE. Organic Syntheses. Available at: [Link]
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4-Chlorocinnamic acid | C9H7ClO2. PubChem. Available at: [Link]
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Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Available at: [Link]
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An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorocinnamic Acid: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, proposes a robust synthetic pathway, predicts its spectroscopic signature, and explores its potential therapeutic applications based on established structure-activity relationships within the cinnamic acid family.
Introduction: The Cinnamic Acid Scaffold in Drug Discovery
Cinnamic acid and its derivatives are a class of organic compounds naturally found in a variety of plants, including cinnamon bark.[1] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modification.[2] These modifications, involving different substituents on the phenyl ring, can dramatically influence the molecule's biological efficacy.[2][3] Cinnamic acid derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][4] The presence and position of substituents play a crucial role in tuning these activities, making substituted cinnamic acids a rich area for drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is characterized by a cinnamic acid backbone with three substituents on the phenyl ring: a chloro group at position 4, an ethoxy group at position 3, and a fluoro group at position 2. The trans or (E)-isomer is generally the more stable and common configuration for cinnamic acids due to reduced steric hindrance.[1]
Caption: 2D structure of (E)-4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₀ClFO₃ | - |
| Molecular Weight | 244.65 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar compounds[5] |
| Melting Point | 200-220 °C | Inferred from analogs like 4-chloro-2-fluorocinnamic acid (213-217 °C)[5] |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | General solubility of cinnamic acids |
| pKa | ~4.0 - 4.5 | Based on the acidity of carboxylic acids and electronic effects of substituents |
The electronic properties of this molecule are governed by the interplay of its substituents. The fluorine and chlorine atoms are electronegative and exert an electron-withdrawing inductive effect. The ethoxy group, conversely, is electron-donating through resonance. These competing effects influence the reactivity of the aromatic ring and the acidity of the carboxylic acid group.
Proposed Synthesis Pathway: Knoevenagel Condensation
A reliable method for synthesizing substituted cinnamic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as malonic acid. For the synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, the logical starting materials would be 4-chloro-3-ethoxy-2-fluorobenzaldehyde and malonic acid.
Caption: Proposed synthesis workflow via Knoevenagel condensation.
Experimental Protocol
-
Reaction Setup: To a solution of 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.2 eq) and piperidine (0.1 eq).
-
Condensation: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Causality of Choices:
-
Pyridine as Solvent: Pyridine is a common solvent for this reaction as it is basic enough to facilitate the reaction and has a suitable boiling point for reflux.
-
Piperidine as Catalyst: Piperidine is a more effective basic catalyst than pyridine for the initial deprotonation of malonic acid, accelerating the reaction.
-
Acidification: The acidic workup is crucial for the decarboxylation of the intermediate and precipitation of the final carboxylic acid product.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy (in DMSO-d₆)
-
Carboxylic Acid Proton (-COOH): A broad singlet expected around δ 12.0-13.0 ppm.
-
Alkene Protons (-CH=CH-): Two doublets are expected for the vinylic protons. The proton α to the carbonyl group would likely appear around δ 6.5-6.8 ppm, and the proton β to the carbonyl would be further downfield, around δ 7.6-7.8 ppm. The coupling constant (J) would be in the range of 15-16 Hz, characteristic of a trans configuration.
-
Aromatic Protons: Two doublets corresponding to the two protons on the aromatic ring. Their chemical shifts will be influenced by the surrounding substituents.
-
Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.0-4.2 ppm for the methylene (-CH₂-) protons and a triplet around δ 1.3-1.5 ppm for the methyl (-CH₃) protons.
¹³C NMR Spectroscopy (in DMSO-d₆)
-
Carbonyl Carbon (-COOH): Expected around δ 167-170 ppm.
-
Alkene Carbons (-CH=CH-): Expected in the range of δ 118-145 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the C-F and C-Cl couplings and the electronic effects of the substituents.
-
Ethoxy Carbons (-OCH₂CH₃): The -OCH₂- carbon is expected around δ 63-65 ppm, and the -CH₃ carbon around δ 14-16 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Alkene): A peak around 1625-1640 cm⁻¹.
-
C-O Stretch (Ether): A strong band around 1250 cm⁻¹.
-
C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 244.65), showing a characteristic M+2 peak with about one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation patterns for cinnamic acids include the loss of -OH (M-17), -COOH (M-45), and cleavage of the ethoxy group.
Potential Applications in Drug Development and Research
The unique combination of substituents on 4-Chloro-3-ethoxy-2-fluorocinnamic acid suggests several promising avenues for research and development.
-
Anticancer Activity: Fluorinated organic molecules often exhibit enhanced biological activity.[1] The presence of the fluoro group in this cinnamic acid derivative makes it a candidate for evaluation as an anticancer agent, potentially through mechanisms like the inhibition of key signaling pathways or induction of apoptosis.[1]
-
Antimicrobial Properties: Cinnamic acid and its derivatives are known for their antimicrobial activity against a range of bacteria and fungi.[7][8] The halogen substituents (chloro and fluoro) can enhance the lipophilicity and membrane-disrupting capabilities of the molecule, potentially leading to potent antimicrobial effects.
-
Anti-inflammatory Effects: Many cinnamic acid derivatives possess anti-inflammatory properties. This activity is often linked to the inhibition of enzymes like lipoxygenase or cyclooxygenase. The specific substitution pattern of this molecule could modulate its anti-inflammatory potential.
-
Intermediate for Complex Molecules: This molecule can serve as a valuable building block in organic synthesis for creating more complex pharmaceutical agents or functional materials.[5]
Conclusion
4-Chloro-3-ethoxy-2-fluorocinnamic acid represents a promising, yet underexplored, molecule within the pharmacologically significant class of cinnamic acids. Its unique substitution pattern is predicted to confer a distinct set of physicochemical and biological properties. The synthetic route via Knoevenagel condensation is straightforward, making the compound accessible for further investigation. Based on the extensive research on analogous compounds, it is a strong candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. This technical guide provides a solid, predictive foundation for researchers to begin their exploration of this high-potential molecule.
References
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ChemBK. (2024). 4-Chloro-2-fluorocinnamic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-3-fluorocinnamic acid (C9H6ClFO2). Retrieved from [Link]
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SpectraBase. (n.d.). 4-Chloro-cinnamic acid - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Cinnamic Acid Derivative
In the vast landscape of medicinal chemistry, cinnamic acid and its derivatives have emerged as a privileged scaffold, demonstrating a remarkable spectrum of biological activities. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have been extensively explored for their therapeutic potential. This guide focuses on a specific, lesser-studied derivative: 4-Chloro-3-ethoxy-2-fluorocinnamic acid. Due to the nascent stage of research on this particular molecule, this document will adopt a deductive and inferential approach. By examining the well-documented mechanisms of action of structurally analogous cinnamic acid derivatives, we will construct a scientifically rigorous and plausible framework for the potential biological activities of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising compound, offering insights into its likely mechanisms and providing robust experimental protocols to validate these hypotheses.
Molecular Architecture: A Triad of Influential Substituents
The therapeutic potential of a molecule is intrinsically linked to its structure. 4-Chloro-3-ethoxy-2-fluorocinnamic acid possesses a unique combination of substituents on its phenyl ring, each poised to contribute to its biological profile:
-
The Cinnamic Acid Core: The foundational α,β-unsaturated carbonyl system is a key reactive center, known to participate in Michael addition reactions with biological nucleophiles, a feature often implicated in the anticancer activity of similar compounds.[1]
-
4-Chloro Group: The presence of a halogen, particularly chlorine, at the para-position is a common feature in many bioactive compounds. This substitution can enhance lipophilicity, thereby improving membrane permeability, and can also influence the electronic properties of the aromatic ring, potentially modulating interactions with biological targets.
-
3-Ethoxy Group: An ethoxy group at the meta-position can impact the molecule's solubility and steric profile. It may also participate in hydrogen bonding or other non-covalent interactions within a target's active site.
-
2-Fluoro Group: The introduction of a fluorine atom at the ortho-position can significantly alter the molecule's conformational preferences and electronic distribution. Fluorine's high electronegativity can influence the acidity of the carboxylic acid and modulate the reactivity of the entire molecule.
This distinct substitution pattern suggests that 4-Chloro-3-ethoxy-2-fluorocinnamic acid may exhibit a unique and potent biological activity profile, warranting a thorough investigation of its mechanism of action.
Inferred Antimicrobial and Antifungal Mechanisms: A Multi-pronged Assault
Cinnamic acid derivatives have long been recognized for their antimicrobial properties.[2] The mechanism of action is often multifaceted, involving the disruption of cellular integrity and the inhibition of essential metabolic processes.
Disruption of Microbial Cell Integrity
The lipophilic nature of the substituted phenyl ring, enhanced by the chloro and ethoxy groups, likely facilitates the partitioning of 4-Chloro-3-ethoxy-2-fluorocinnamic acid into the lipid bilayers of microbial cell membranes. This intercalation can disrupt membrane fluidity and integrity, leading to increased permeability and the leakage of vital intracellular components.
Inhibition of Fungal Ergosterol Biosynthesis
A compelling hypothesis for the antifungal activity of this compound is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway. Studies on 4-chlorocinnamic acid esters have demonstrated their potential to act as inhibitors of this enzyme.[3][4][5] The proposed mechanism involves the coordination of the cinnamic acid moiety with the heme iron in the active site of CYP51, thereby blocking the demethylation of lanosterol, a critical step in ergosterol synthesis. The disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately, fungal cell death.
Caption: Putative inhibition of fungal 14α-demethylase.
Anti-biofilm Activity
Many pathogenic microbes form biofilms, which are structured communities of cells encased in a self-produced polymeric matrix. Biofilms confer increased resistance to antibiotics and host immune responses. Cinnamic acid derivatives have been shown to inhibit biofilm formation in various bacteria.[6] The proposed mechanisms include the interference with quorum sensing signaling pathways and the inhibition of enzymes involved in the synthesis of the extracellular matrix.
Potential Anticancer Activity: Targeting the Hallmarks of Cancer
The anticancer potential of cinnamic acid derivatives is a burgeoning area of research.[2] The unique structural features of 4-Chloro-3-ethoxy-2-fluorocinnamic acid suggest several plausible mechanisms by which it could exert cytotoxic effects on cancer cells.
Michael Acceptor Activity and Induction of Apoptosis
The α,β-unsaturated carbonyl moiety of the cinnamic acid core can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in cellular proteins.[1] This covalent modification can disrupt the function of key proteins involved in cell survival and proliferation, ultimately triggering apoptosis.
Cell Cycle Arrest
By interfering with the function of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), cinnamic acid derivatives can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. For instance, some substituted cinnamic acid hybrids have been shown to cause G2/M phase arrest.[1]
Inhibition of Topoisomerases
Topoisomerases are enzymes that are crucial for DNA replication and repair. Their inhibition is a clinically validated strategy for cancer chemotherapy. Certain hybrid molecules incorporating a cinnamic acid scaffold have demonstrated potent topoisomerase inhibitory activity.[1] It is conceivable that 4-Chloro-3-ethoxy-2-fluorocinnamic acid could similarly interact with the DNA-topoisomerase complex, leading to the accumulation of DNA strand breaks and subsequent cell death.
Caption: Hypothesized effects on cell cycle and apoptosis.
Putative Anti-inflammatory Action: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of many diseases. Cinnamaldehyde, a related natural product, is known to possess anti-inflammatory properties through the modulation of key signaling pathways.[7][8]
Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Cinnamaldehyde has been shown to inhibit the activation of the NF-κB pathway.[7] It is plausible that 4-Chloro-3-ethoxy-2-fluorocinnamic acid could act similarly, preventing the translocation of NF-κB to the nucleus and thereby downregulating the expression of inflammatory mediators such as cytokines and chemokines.
Hypothesized Enzyme Inhibition: A Broader Spectrum of Activity
Beyond the aforementioned targets, cinnamic acid derivatives have been shown to inhibit a variety of other enzymes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. Halogenated cinnamic acids have demonstrated inhibitory activity against tyrosinase.[9] The chloro and fluoro substituents on 4-Chloro-3-ethoxy-2-fluorocinnamic acid may enhance its ability to bind to the active site of tyrosinase.
α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain cinnamic acid derivatives have been identified as α-glucosidase inhibitors.[10] The specific substitution pattern of 4-Chloro-3-ethoxy-2-fluorocinnamic acid could confer inhibitory activity against this enzyme.
Experimental Protocols for Mechanistic Validation
The following protocols provide a framework for experimentally validating the hypothesized mechanisms of action of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Prepare a stock solution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Fungal 14α-demethylase Inhibition Assay
Objective: To assess the inhibitory activity of the compound against fungal 14α-demethylase.
Methodology:
-
Utilize a commercially available fungal 14α-demethylase assay kit or a recombinant enzyme system.
-
Prepare a reaction mixture containing the enzyme, its substrate (e.g., lanosterol), and NADPH in a suitable buffer.
-
Add varying concentrations of 4-Chloro-3-ethoxy-2-fluorocinnamic acid to the reaction mixture.
-
Initiate the reaction and monitor the depletion of NADPH or the formation of the product over time using a spectrophotometer or a fluorometer.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Cancer Cell Viability Assay
Objective: To evaluate the cytotoxic effect of the compound on a panel of cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 4-Chloro-3-ethoxy-2-fluorocinnamic acid for 24, 48, and 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
NF-κB Reporter Assay
Objective: To determine if the compound inhibits NF-κB signaling.
Methodology:
-
Use a stable cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Pre-treat the cells with varying concentrations of 4-Chloro-3-ethoxy-2-fluorocinnamic acid for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
A reduction in reporter activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Data Presentation: A Comparative Overview
The following table summarizes the reported antimicrobial activities of related cinnamic acid derivatives, providing a benchmark for future studies on 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
| Compound | Organism | Activity (MIC) | Reference |
| 4-chlorocinnamic acid esters | Candida species | 0.024 - >5.09 µmol/mL | [3][4][5] |
| Cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide moiety | Enterococcus spp. (VRE) | 2 - >125 µg/mL | [6] |
| Cinnamaldehyde | Escherichia coli | - | [11] |
Conclusion: A Call to Investigation
While direct experimental evidence for the mechanism of action of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is currently lacking, a comprehensive analysis of its structural features and the activities of related compounds provides a strong foundation for targeted investigation. The hypotheses presented in this guide—spanning antimicrobial, antifungal, anticancer, and anti-inflammatory activities—offer a roadmap for researchers to unravel the therapeutic potential of this novel molecule. The provided experimental protocols are designed to be robust and self-validating, ensuring the generation of high-quality data. It is our hope that this in-depth technical guide will catalyze further research into 4-Chloro-3-ethoxy-2-fluorocinnamic acid, ultimately leading to the development of new and effective therapeutic agents.
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Chem-Impex. 4-Chloro-2-fluorocinnamic acid. [Link]
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de Farias, P. A. M., et al. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Hindawi. (2019-04-23). [Link]
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PubMed Central. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. National Center for Biotechnology Information. (2022-08-29). [Link]
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An In-depth Technical Guide to the Biological Activity Screening of 4-Chloro-3-ethoxy-2-fluorocinnamic acid
Foreword: Charting the Bioactive Potential of a Novel Cinnamic Acid Derivative
Cinnamic acid and its derivatives represent a fascinating class of naturally occurring and synthetic compounds, renowned for their diverse and potent biological activities.[1][2][3] These activities, which span antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties, are profoundly influenced by the nature and position of substituents on the core structure.[4][5] The subject of this guide, 4-Chloro-3-ethoxy-2-fluorocinnamic acid, is a novel entity with a unique substitution pattern—a chloro group at position 4, an ethoxy group at position 3, and a fluoro group at position 2. This specific arrangement of electron-withdrawing and electron-donating groups suggests a high potential for significant biological activity, warranting a systematic and rigorous screening cascade to elucidate its therapeutic promise.
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on how to approach the biological activity screening of this previously uncharacterized compound. Moving beyond a mere listing of protocols, this guide delves into the causality behind experimental choices, establishing a self-validating system of tiered assays designed to build a comprehensive biological profile of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Section 1: Foundational Screening – Establishing a Cytotoxicity Profile
Before delving into specific therapeutic activities, it is paramount to first establish the foundational cytotoxicity profile of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This initial step is crucial for determining the concentration range for subsequent, more specific assays, and for identifying any potential for broad-spectrum toxicity. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[2][5][6]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in a representative panel of human cell lines.
Cell Line Panel:
-
HEK293: Human embryonic kidney cells (a non-cancerous, rapidly dividing cell line).
-
HepG2: Human liver cancer cell line (to assess potential hepatotoxicity).
-
A549: Human lung cancer cell line.
-
MCF-7: Human breast cancer cell line.
Materials:
-
4-Chloro-3-ethoxy-2-fluorocinnamic acid (stock solution in DMSO).
-
Selected human cell lines.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve and using non-linear regression analysis.[7]
Interpretation of Foundational Screening Data
The IC50 values obtained from this initial screen will be instrumental in guiding the subsequent experimental design. A low IC50 value across all cell lines may suggest general cytotoxicity, whereas selective toxicity towards cancer cell lines would be a strong indicator for pursuing anticancer activity. The concentration range for subsequent assays should ideally be below the IC50 value to avoid confounding results due to overt toxicity.
Section 2: Tier 1 Screening – Probing for Primary Biological Activities
Based on the broad spectrum of activities exhibited by cinnamic acid derivatives, the initial tier of specific biological activity screening should focus on antimicrobial and anti-inflammatory potential.[4][8]
Antimicrobial Activity Screening
Given the increasing threat of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Cinnamic acid derivatives have shown promising activity against a range of pathogens.[9][10]
Objective: To determine the minimum inhibitory concentration (MIC) of 4-Chloro-3-ethoxy-2-fluorocinnamic acid against a panel of clinically relevant bacteria and fungi.
Microbial Panel:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: Candida albicans, Aspergillus niger.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[1][11]
Anti-inflammatory Activity Screening
Chronic inflammation is a hallmark of numerous diseases. Many cinnamic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][13][14]
Objective: To assess the inhibitory effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid on the activity of COX-2 and 5-LOX enzymes.
COX-2 Inhibition Assay (Fluorometric):
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the fluorescence generated by the product of the COX-2 reaction using a fluorescence plate reader.[15][16]
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric):
-
Enzyme and Substrate Preparation: Prepare solutions of 5-lipoxygenase enzyme and linoleic acid as the substrate.
-
Inhibitor Incubation: Incubate the enzyme with different concentrations of the test compound.
-
Reaction Monitoring: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[17][18][19]
-
IC50 Calculation: Calculate the IC50 value from the dose-response data.
Section 3: Tier 2 Screening – Investigating Specific Therapeutic Potentials
Should the Tier 1 screening reveal promising activity, the subsequent investigations should be more focused, exploring potential anticancer, neuroprotective, and antidiabetic effects.
Anticancer Activity
If the foundational cytotoxicity screen showed selective activity against cancer cell lines, a more in-depth investigation is warranted.
Objective: To determine the effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid on the cell cycle progression of a sensitive cancer cell line.
Step-by-Step Methodology:
-
Cell Treatment: Treat the selected cancer cell line with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Neuroprotective Activity
Cinnamic acid derivatives have demonstrated neuroprotective effects, making this an important avenue to explore.[13]
Objective: To evaluate the ability of 4-Chloro-3-ethoxy-2-fluorocinnamic acid to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture SH-SY5Y cells and pre-treat them with various concentrations of the test compound for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxic agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Section 1.1.[20][21]
Antidiabetic Activity
The inhibition of carbohydrate-hydrolyzing enzymes is a key strategy in the management of type 2 diabetes.
Objective: To determine the inhibitory effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid on α-amylase and α-glucosidase activities.
α-Amylase Inhibition Assay:
-
Enzyme and Substrate: Use porcine pancreatic α-amylase and starch as the substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compound.
-
Reaction and Detection: Initiate the reaction and measure the amount of reducing sugar produced using the dinitrosalicylic acid (DNSA) method.[22][23]
α-Glucosidase Inhibition Assay:
-
Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compound.
-
Reaction and Detection: Monitor the release of p-nitrophenol by measuring the absorbance at 405 nm.[22][24]
Section 4: Data Presentation and Visualization
Tabulated Summary of Biological Activity
| Assay Type | Target/Cell Line | Endpoint | Result (IC50/MIC in µM) |
| Cytotoxicity | HEK293 | Cell Viability | |
| HepG2 | Cell Viability | ||
| A549 | Cell Viability | ||
| MCF-7 | Cell Viability | ||
| Antimicrobial | S. aureus | Growth Inhibition | |
| B. subtilis | Growth Inhibition | ||
| E. coli | Growth Inhibition | ||
| P. aeruginosa | Growth Inhibition | ||
| C. albicans | Growth Inhibition | ||
| A. niger | Growth Inhibition | ||
| Anti-inflammatory | COX-2 | Enzyme Inhibition | |
| 5-LOX | Enzyme Inhibition | ||
| Anticancer | A549 (example) | Cell Cycle Arrest | |
| Neuroprotection | SH-SY5Y | Protection from H₂O₂ | |
| Antidiabetic | α-Amylase | Enzyme Inhibition | |
| α-Glucosidase | Enzyme Inhibition |
Visualizing Experimental Workflows and Pathways
Caption: A tiered screening workflow for 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Caption: Putative anti-inflammatory mechanism via COX-2 and 5-LOX inhibition.
Conclusion: A Roadmap to Unveiling Therapeutic Potential
This technical guide provides a structured and scientifically rigorous framework for the comprehensive biological activity screening of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. By employing a tiered approach, from foundational cytotoxicity to specific, mechanism-based assays, researchers can efficiently and effectively build a detailed profile of this novel compound. The causality-driven experimental design and self-validating protocols outlined herein are intended to ensure the generation of high-quality, interpretable data, paving the way for the potential development of a new therapeutic agent.
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Unlocking the Therapeutic Promise of 4-Chloro-3-ethoxy-2-fluorocinnamic acid: A Technical Guide to Potential Molecular Targets
For distribution to researchers, scientists, and drug development professionals.
Abstract
Cinnamic acid and its derivatives represent a promising class of naturally inspired compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects.[1][2][3] This technical guide focuses on the therapeutic potential of a specific, synthetically derived compound, 4-Chloro-3-ethoxy-2-fluorocinnamic acid. While direct biological data on this molecule is nascent, its structural features—a halogenated and ethoxylated phenyl ring coupled with an acrylic acid moiety—suggest a strong potential for interaction with key biological targets implicated in various disease states. This document will provide an in-depth exploration of these potential therapeutic targets, grounded in the established pharmacology of related cinnamic acid derivatives, and will furnish detailed, actionable protocols for target identification and validation.
Introduction: The Rationale for Investigating 4-Chloro-3-ethoxy-2-fluorocinnamic acid
The cinnamic acid scaffold is a versatile pharmacophore, offering multiple sites for chemical modification that can significantly influence biological activity.[4] The substitutions on the phenyl ring, in particular, play a crucial role in determining the compound's therapeutic profile.[1] The subject of this guide, 4-Chloro-3-ethoxy-2-fluorocinnamic acid, possesses a unique combination of substituents:
-
Halogenation (Chloro and Fluoro groups): The presence of halogens can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability.[5] Furthermore, halogen bonding can contribute to specific interactions with protein targets, enhancing binding affinity and selectivity.
-
Ethoxy Group: The ethoxy substitution can modulate the electronic properties of the phenyl ring and influence the compound's metabolic stability and pharmacokinetic profile.
Given these structural attributes, and the wealth of data on related cinnamic acid derivatives, we can hypothesize that 4-Chloro-3-ethoxy-2-fluorocinnamic acid is a prime candidate for investigation as a modulator of key signaling pathways involved in prevalent and challenging diseases.
Potential Therapeutic Arenas and Molecular Targets
Based on the extensive literature on cinnamic acid derivatives, we can logically infer a number of high-priority therapeutic areas and specific molecular targets for 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Oncology
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][6][7]
Potential Molecular Targets:
-
Oncogenic Protein Kinases: A primary mechanism of action for many cinnamic acid derivatives is the inhibition of protein kinases that are crucial for cancer cell signaling and proliferation.[8][9][10] Specific kinases of interest include:
-
Epidermal Growth Factor Receptor (EGFR) and HER2: Overexpressed in various cancers, these receptor tyrosine kinases are validated targets for cancer therapy.
-
Janus Kinase 2 (JAK2): A key component of the JAK/STAT signaling pathway, often dysregulated in myeloproliferative neoplasms.
-
mTOR (mammalian Target of Rapamycin): A central regulator of cell growth, proliferation, and survival.
-
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is constitutively active in many cancers, promoting cell survival and proliferation. Cinnamic acid derivatives have been shown to inhibit NF-κB signaling.[2]
Hypothesized Mechanism of Action in Oncology:
The halogen and ethoxy substitutions on 4-Chloro-3-ethoxy-2-fluorocinnamic acid may facilitate its binding to the ATP-binding pocket of protein kinases, leading to competitive inhibition.[9] Additionally, it may interfere with the upstream activation of the NF-κB pathway.
Caption: Potential oncogenic signaling pathways targeted by 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Inflammation
Chronic inflammation is a hallmark of numerous diseases. Cinnamic acid derivatives are known to possess potent anti-inflammatory properties.[2][11]
Potential Molecular Targets:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Toll-like Receptor 4 (TLR4): A key receptor in the innate immune system that, upon activation, triggers inflammatory signaling cascades.[2]
Hypothesized Mechanism of Action in Inflammation:
The compound may act as a direct inhibitor of COX and LOX enzymes, reducing the synthesis of inflammatory molecules. It could also interfere with the binding of ligands to TLR4, thereby dampening the downstream inflammatory response.
Metabolic Disorders
Emerging evidence suggests that cinnamic acid derivatives can play a role in managing metabolic diseases like diabetes.[12]
Potential Molecular Targets:
-
α-Glucosidase: This intestinal enzyme is responsible for breaking down complex carbohydrates into glucose. Its inhibition can delay glucose absorption and lower postprandial blood glucose levels.[13][14]
-
Peroxisome Proliferator-Activated Receptor δ (PPARδ): A nuclear receptor that regulates lipid metabolism. Agonism of PPARδ is a therapeutic strategy for metabolic syndrome.[15][16]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[12]
Hypothesized Mechanism of Action in Metabolic Disorders:
The acrylic acid moiety of the compound may interact with the active site of α-glucosidase. The overall structure may allow it to bind to and activate PPARδ or inhibit PTP1B, thereby improving glucose and lipid metabolism.
Experimental Workflows for Target Validation
A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Caption: A streamlined workflow for the validation of therapeutic targets.
Phase 1: In Vitro Biochemical Assays
The initial step is to assess the direct interaction of the compound with the purified target proteins.
Table 1: Recommended Biochemical Assays
| Target Class | Specific Target | Assay Type | Key Parameters to Measure |
| Protein Kinases | EGFR, HER2, JAK2, mTOR | Kinase Activity Assay (e.g., ADP-Glo™) | IC50 |
| Inflammatory Enzymes | COX-1, COX-2, 5-LOX | Enzyme Inhibition Assay | IC50 |
| Metabolic Enzymes | α-Glucosidase, PTP1B | Enzyme Inhibition Assay | IC50, Ki |
| Nuclear Receptors | PPARδ | Ligand Binding Assay (e.g., LanthaScreen™) | EC50, Kd |
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR, JAK2)
-
Kinase-specific substrate
-
ATP
-
4-Chloro-3-ethoxy-2-fluorocinnamic acid (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Phase 2: Cell-Based Assays
Following successful in vitro validation, the next step is to evaluate the compound's activity in a cellular context.
Table 2: Recommended Cell-Based Assays
| Therapeutic Area | Cell Line | Assay Type | Key Readouts |
| Oncology | A549 (lung cancer), MCF-7 (breast cancer) | Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | GI50 |
| Western Blot Analysis | Phosphorylation status of target kinases (e.g., p-EGFR, p-STAT3) | ||
| NF-κB Reporter Assay | Luciferase activity | ||
| Inflammation | RAW 264.7 (macrophages) | LPS-induced Nitric Oxide Production Assay | Nitrite concentration |
| ELISA | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | ||
| Metabolic Disorders | C2C12 (myotubes) | Glucose Uptake Assay | 2-NBDG fluorescence |
| HepG2 (liver cancer) | PTP1B Activity Assay | p-nitrophenyl phosphate (pNPP) hydrolysis |
Experimental Protocol: Western Blot Analysis for Kinase Phosphorylation
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line (e.g., A549) to 70-80% confluency.
-
Treat the cells with varying concentrations of 4-Chloro-3-ethoxy-2-fluorocinnamic acid for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., anti-p-EGFR and anti-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Phase 3: Target Engagement Assays
To confirm that the compound directly interacts with its intended target within the complex cellular environment, a target engagement assay is crucial.
Recommended Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.
Experimental Protocol: CETSA
-
Cell Treatment and Lysis:
-
Treat intact cells with the test compound or vehicle.
-
Harvest and lyse the cells.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion and Future Directions
4-Chloro-3-ethoxy-2-fluorocinnamic acid is a compound of significant interest for therapeutic development, owing to its unique chemical structure and the well-documented pharmacological potential of the broader cinnamic acid class. The proposed framework of potential targets in oncology, inflammation, and metabolic disorders provides a rational starting point for a comprehensive investigation. The detailed experimental workflows outlined in this guide offer a clear and actionable path for researchers to systematically validate these targets and elucidate the compound's mechanism of action. Successful validation of these targets will pave the way for preclinical and clinical development, potentially leading to novel therapies for a range of human diseases.
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A Technical Guide to the Preliminary In vitro Evaluation of 4-Chloro-3-ethoxy-2-fluorocinnamic acid
Foreword: The Rationale for a Structured In vitro Cascade
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The novel compound, 4-Chloro-3-ethoxy-2-fluorocinnamic acid, with its unique halogenation and ethoxy substitution, warrants a systematic in vitro investigation to elucidate its therapeutic potential. This guide presents a logical, multi-tiered approach for its preliminary characterization. We eschew a rigid, one-size-fits-all template in favor of a cascading workflow. This strategy ensures that data from foundational assays inform the direction and design of subsequent, more complex mechanistic studies. Our approach begins with a broad assessment of cytotoxicity to establish a safe therapeutic window, followed by targeted investigations into its anti-inflammatory and antioxidant capacities. This structured progression is critical for efficiently allocating resources and generating a coherent, interpretable dataset for drug development professionals.
Part 1: Foundational Cytotoxicity Assessment via MTT Assay
1.1. Experimental Causality: Why Start with Cytotoxicity?
Before investigating any specific therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) for cell viability is a critical parameter that dictates the concentration range for all subsequent experiments. Probing for specific biological effects at concentrations that are broadly cytotoxic will yield misleading and uninterpretable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] The assay's principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[5] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]
1.2. Target Cell Line Selection: A-549 Human Lung Carcinoma
For this initial screen, the A-549 human lung carcinoma cell line is a pragmatic choice. Cinnamic acid derivatives have previously been evaluated against this cell line, providing a valuable point of comparison.[7][8] Furthermore, A-549 cells are robust, easy to culture, and widely used in cytotoxicity screening, ensuring reproducibility.
1.3. Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Culture A-549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[7] Trypsinize cells and seed them into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in DMSO. Perform serial dilutions in serum-free culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully aspirate the culture medium from the wells.[5] Add 100 µL of the various concentrations of the test compound to the respective wells. Include wells with untreated cells (vehicle control, 0.5% DMSO) and a positive control (e.g., Doxorubicin, 10 µM).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[4][5] Incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT.[9] Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 Plot the % Viability against the log concentration of the compound and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
1.4. Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1.0 | 95.2 ± 4.8 |
| 10 | 75.6 ± 6.2 |
| 25 | 48.9 ± 5.5 |
| 50 | 22.1 ± 4.1 |
| 100 | 5.3 ± 2.9 |
| Calculated IC₅₀ | ~26 µM |
Part 2: Investigation of Anti-Inflammatory Potential
Given the known anti-inflammatory properties of cinnamic acid derivatives, a logical next step is to explore this activity.[2] We will employ a two-pronged approach: a direct enzyme inhibition assay (COX-2) and a cell-based pathway analysis (NF-κB).
2.1. Direct Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Assay
2.1.1. Mechanistic Rationale
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade by synthesizing prostaglandins, which are key mediators of pain and inflammation.[10] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs.[10][11] An in vitro enzyme assay provides a direct measure of the compound's ability to inhibit COX-2 activity, independent of cellular uptake or other confounding factors.
2.1.2. Detailed Experimental Protocol: Colorimetric COX-2 Inhibition Assay
This protocol is based on the principle of monitoring the peroxidase activity of COX-2.[10][12]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: 1 µM final concentration.
-
Enzyme: Recombinant human COX-2.
-
Substrates: Arachidonic Acid (~100 µM final) and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (~100 µM final).[10]
-
Test Compound: Prepare a dilution series of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in DMSO.
-
Positive Control: A known COX-2 inhibitor like Celecoxib.[10]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution.
-
Add 10 µL of the test compound at various concentrations (or DMSO for the control wells).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[10]
-
-
Data Acquisition: Immediately begin measuring the increase in absorbance at 590 nm kinetically for 5-10 minutes using a microplate reader.[10][13]
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
2.2. Cell-Based Pathway Analysis: NF-κB Reporter Assay
2.2.1. Mechanistic Rationale
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[14] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., TNFα), it translocates to the nucleus and induces the expression of inflammatory genes.[14][15] A luciferase reporter assay provides a highly sensitive measure of the transcriptional activity of NF-κB, allowing us to determine if our compound interferes with this critical signaling pathway.
2.2.2. Workflow Diagram: NF-κB Reporter Gene Assay
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
2.2.3. Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line: Use a stable cell line, such as HEK293, that has been engineered to contain a luciferase reporter gene functionally linked to upstream NF-κB response elements.[16]
-
Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Prepare a dilution series of 4-Chloro-3-ethoxy-2-fluorocinnamic acid at concentrations well below its cytotoxic IC₅₀ (e.g., 0.1 µM, 1 µM, 10 µM).
-
Pre-incubate the cells with the test compound for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of an NF-κB activator, such as TNFα (e.g., 10 ng/mL), in the continued presence of the test compound. Include appropriate controls: unstimulated cells, cells stimulated with TNFα only, and a positive control inhibitor (e.g., Bay 11-7082).
-
-
Incubation: Incubate the plate for 6-8 hours to allow for luciferase gene expression.[16]
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.[14] The luminescence signal is quantified using a plate luminometer.
-
Data Analysis: Normalize the luciferase activity of treated samples to the stimulated control (TNFα only). Calculate the percent inhibition of NF-κB activity for each concentration.
Part 3: Evaluation of Antioxidant Activity
3.1. Mechanistic Rationale: The Role of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is closely linked to inflammation and cellular damage.[17] Many anti-inflammatory compounds also possess antioxidant properties, terminating radical chain reactions.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the radical scavenging ability of a compound.[18][19]
3.2. Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the various dilutions of the test compound or positive control.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank control containing only the solvent instead of the test sample.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[17][18] Measure the absorbance at 517 nm.[20] The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which corresponds to a decrease in absorbance.[17]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
3.3. Data Presentation: Hypothetical Anti-inflammatory & Antioxidant Data
| Assay | Parameter | Result (Hypothetical) |
| COX-2 Inhibition | IC₅₀ | 15.5 µM |
| NF-κB Reporter | % Inhibition @ 10 µM | 65% |
| DPPH Scavenging | IC₅₀ | 45.2 µM |
Part 4: Synthesis and Future Directions
4.1. Integrated Data Interpretation Workflow
Caption: Logical workflow for in vitro evaluation.
4.2. Concluding Remarks
This guide outlines a foundational in vitro screening cascade for 4-Chloro-3-ethoxy-2-fluorocinnamic acid. The hypothetical data suggest a compound with moderate cytotoxicity, promising COX-2 inhibitory activity, and an ability to suppress the pro-inflammatory NF-κB pathway. Its direct radical scavenging activity appears to be less potent.
These preliminary findings would justify progression to more advanced studies. Future work could include investigating inhibition of other inflammatory targets (e.g., 5-LOX), profiling cytokine release from stimulated immune cells (e.g., LPS-stimulated RAW 264.7 macrophages), and ultimately, validation in in vivo models of inflammation.[21][22] This structured, hypothesis-driven approach ensures a thorough and efficient preliminary evaluation, providing a solid foundation for any subsequent drug development program.
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Unlocking the Therapeutic Potential of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid: A Technical Guide to Structure-Activity Relationship Elucidation
Abstract
Cinnamic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The targeted substitution on the phenyl ring and the acrylic acid moiety allows for the fine-tuning of their biological effects, offering a promising avenue for the development of novel therapeutics.[2] This technical guide provides a comprehensive framework for understanding and systematically investigating the structure-activity relationship (SAR) of a novel, polysubstituted derivative: 4-Chloro-3-ethoxy-2-fluorocinnamic acid. While direct experimental data for this specific molecule is not yet available in public literature, this document will leverage established SAR principles of related cinnamic acids to propose a robust, multi-faceted strategy for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics.
Introduction: The Cinnamic Acid Scaffold - A Privileged Structure in Drug Discovery
Cinnamic acid, a naturally occurring organic acid, is a fundamental building block in the biosynthesis of numerous plant secondary metabolites.[1] Its derivatives have been the subject of extensive research due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] The key to this versatility lies in the molecule's adaptable structure: a phenyl ring connected to an acrylic acid moiety. Modifications to either of these components can significantly impact the compound's physicochemical properties and its interaction with biological targets.[2]
The introduction of halogen and alkoxy substituents has been a particularly fruitful strategy in modulating the bioactivity of cinnamic acid derivatives.[5] Halogenation, for instance, can enhance membrane permeability and introduce specific interactions, such as halogen bonding, with target proteins.[6][7] Alkoxy groups can influence lipophilicity and hydrogen bonding capacity, thereby affecting target engagement and pharmacokinetic profiles.[8]
This guide focuses on a novel derivative, 4-Chloro-3-ethoxy-2-fluorocinnamic acid, which combines the electronic and steric influences of three distinct substituents on the phenyl ring. Understanding the interplay of these groups is paramount to unlocking the therapeutic potential of this compound.
Deconstructing the Substituent Effects: A Hypothetical SAR Analysis
The unique substitution pattern of 4-Chloro-3-ethoxy-2-fluorocinnamic acid suggests a complex interplay of electronic and steric effects that will govern its biological activity. Based on established principles from related compounds, we can formulate a set of initial hypotheses:
-
The 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the para-position is known to enhance the antimicrobial and anticancer activities of cinnamic acid derivatives.[5] This is often attributed to increased lipophilicity and the potential for halogen bonding interactions with target enzymes or receptors.[9]
-
The 2-Fluoro Substituent: The introduction of a fluorine atom at the ortho-position can significantly alter the molecule's conformation and electronic properties.[10] Fluorine's high electronegativity can influence the acidity of the carboxylic acid group and modulate the electron density of the aromatic ring.[11] Furthermore, it can participate in hydrogen bonding and other non-covalent interactions, potentially leading to enhanced target affinity.[12]
-
The 3-Ethoxy Substituent: The ethoxy group at the meta-position is an electron-donating group, which can influence the overall electronic character of the phenyl ring. Its presence can also impact the compound's lipophilicity and metabolic stability. The interplay between the electron-donating ethoxy group and the electron-withdrawing halogens will be a critical determinant of the molecule's bioactivity.
Table 1: Predicted Physicochemical and Biological Impact of Substituents
| Substituent | Position | Electronic Effect | Predicted Impact on Physicochemical Properties | Potential Influence on Biological Activity |
| Chlorine | 4 | Electron-withdrawing, Halogen bond donor | Increased lipophilicity | Enhanced antimicrobial and anticancer activity |
| Fluorine | 2 | Highly electronegative, weak H-bond acceptor | Altered pKa, potential for intramolecular H-bonding | Modulation of target binding affinity and selectivity |
| Ethoxy | 3 | Electron-donating | Increased lipophilicity, potential for steric hindrance | Influence on metabolic stability and target interaction |
A Roadmap for SAR Elucidation: An Integrated Experimental and Computational Workflow
To systematically investigate the SAR of 4-Chloro-3-ethoxy-2-fluorocinnamic acid and validate our initial hypotheses, a multi-pronged approach integrating chemical synthesis, biological evaluation, and computational modeling is essential.
Caption: A typical workflow for molecular docking and dynamics simulations.
3.3.2. Quantitative Structure-Activity Relationship (QSAR) Modeling
As experimental data for a series of analogs becomes available, QSAR models can be developed to correlate the structural features of the compounds with their biological activities. [13]These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.
Self-Validating Protocols: Ensuring Scientific Rigor
The trustworthiness of any SAR study hinges on the robustness of its experimental protocols. Each protocol described herein should be designed as a self-validating system.
-
Assay Controls: All biological assays must include appropriate positive and negative controls to ensure the validity of the results. For example, in antimicrobial assays, a known effective antibiotic should be used as a positive control.
-
Dose-Response Curves: For active compounds, full dose-response curves should be generated to determine key parameters such as IC50 or EC50 values.
-
Orthogonal Assays: Key findings should be confirmed using orthogonal assays that measure the same biological endpoint through a different method. For instance, apoptosis induction can be confirmed by both caspase activity assays and TUNEL staining.
-
Data Reproducibility: All experiments should be performed in replicate (typically n≥3) to ensure the statistical significance of the findings.
Conclusion and Future Directions
The systematic exploration of the structure-activity relationship of 4-Chloro-3-ethoxy-2-fluorocinnamic acid holds significant promise for the discovery of novel therapeutic agents. The integrated workflow outlined in this guide, combining rational analog design, tiered biological evaluation, and predictive computational modeling, provides a robust framework for elucidating the key structural determinants of its biological activity. The insights gained from this comprehensive SAR study will not only reveal the therapeutic potential of this specific molecule but will also contribute to a deeper understanding of the broader class of substituted cinnamic acids, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
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An Initial Pharmacological Investigation of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid: A Technical Guide
Abstract
This technical guide outlines a comprehensive strategy for the initial pharmacological investigation of the novel synthetic compound, 4-Chloro-3-ethoxy-2-fluorocinnamic acid. Drawing upon the well-established pleiotropic activities of cinnamic acid derivatives, this document provides a structured, rationale-driven approach for its preliminary characterization and screening. The guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing the compound's potential cytotoxic, anti-inflammatory, and antimicrobial properties. Furthermore, a plausible mechanism of action is hypothesized, focusing on the modulation of the NF-κB signaling pathway, a critical regulator of inflammation and tumorigenesis. This document is intended to serve as a foundational framework for the systematic evaluation of this and other novel cinnamic acid analogs, ensuring scientific integrity and fostering a deeper understanding of their therapeutic potential.
Introduction and Rationale
Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have been reported to possess anti-tumor, anti-inflammatory, antimicrobial, anti-diabetic, and antioxidant properties.[1][3] The specific biological effects of cinnamic acid derivatives are largely influenced by the nature and position of substituents on the phenyl ring.[4]
The subject of this investigation, 4-Chloro-3-ethoxy-2-fluorocinnamic acid, is a novel analog featuring a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (ethoxy) groups. This specific substitution pattern is anticipated to modulate the compound's physicochemical properties and, consequently, its biological activity. For instance, halogenation has been shown to enhance the antimicrobial and anti-leishmanicidal activities of some cinnamic acid derivatives.[3] The presence of these functional groups provides a strong rationale for a systematic initial pharmacological screening to elucidate the potential therapeutic value of this compound.
This guide presents a logical workflow for the preliminary pharmacological assessment of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, commencing with fundamental physicochemical characterization, proceeding to a tiered in vitro screening for cytotoxic, anti-inflammatory, and antimicrobial activities, and culminating in a preliminary investigation into its potential mechanism of action.
Physicochemical Characterization
Prior to any biological evaluation, a thorough physicochemical characterization of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is imperative to ensure sample purity and to inform the design of subsequent experiments.
| Parameter | Methodology | Purpose |
| Identity and Purity | NMR (¹H and ¹³C), Mass Spectrometry, HPLC | To confirm the chemical structure and determine the purity of the compound. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the appropriate solvent and concentration range for in vitro and in vivo studies. |
| Lipophilicity (LogP) | HPLC-based or computational methods | To predict the compound's ability to cross biological membranes. |
| Chemical Stability | HPLC analysis over time in various buffers | To assess the compound's stability under experimental conditions. |
In Vitro Pharmacological Screening
A tiered approach to in vitro screening is recommended to efficiently assess the primary pharmacological activities of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Cytotoxicity Assessment
A primary evaluation of cytotoxicity is essential to determine the concentration range for subsequent biological assays and to identify any potential anticancer activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts) in appropriate culture medium.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
Given the known anti-inflammatory properties of cinnamic acid derivatives, investigating the effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid on key inflammatory mediators is a logical next step.
This assay determines the ability of the compound to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.[6][7]
-
Reagent Preparation:
-
Prepare the COX assay buffer, heme, and human recombinant COX-2 enzyme as per the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (the substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Add the test compound at various concentrations to the inhibitor wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).[8]
-
-
Detection and Analysis:
-
The product of the COX reaction (e.g., Prostaglandin G2) can be detected using a fluorometric probe.[6]
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Antimicrobial Activity
The presence of a chloro substituent suggests that 4-Chloro-3-ethoxy-2-fluorocinnamic acid may possess antimicrobial properties.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Preparation of Inoculum:
-
Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth.[11]
-
Add 100 µL of the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (an indication of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Proposed Mechanism of Action: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1][12] Its dysregulation is implicated in various inflammatory diseases and cancers.[1][13] Many cinnamic acid derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[12] Therefore, it is plausible that 4-Chloro-3-ethoxy-2-fluorocinnamic acid may also act through this mechanism.
A proposed mechanism is the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: Proposed mechanism of action of 4-Chloro-3-ethoxy-2-fluorocinnamic acid via inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a structured and scientifically grounded framework for the initial pharmacological investigation of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. By systematically evaluating its cytotoxicity, anti-inflammatory, and antimicrobial properties, and by exploring a plausible mechanism of action, researchers can efficiently and effectively elucidate the therapeutic potential of this novel compound. The detailed protocols and rationale provided herein are intended to ensure the generation of robust and reproducible data, paving the way for further preclinical development.
References
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PubMed.
- Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). SciSpace.
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Minimum Inhibitory Concentration Test (MIC). (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. (n.d.). Abcam.
- NF-κB signaling in inflammation and cancer. (2021). PubMed Central.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- How-to guide: Minimum Inhibitory Concentr
- NF-B, inflammation, immunity and cancer: Coming of age. (2018).
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PubMed Central.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- In virto Anti inflamm
- NF-kB-dependent Signaling P
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.
- Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.
- Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
- Antimicrobial Susceptibility Testing. (n.d.).
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. (2025). BenchChem.
- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PubMed Central.
- Synthesis and in vitro Anti‐Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. (n.d.).
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid via Knoevenagel Condensation
Abstract
Substituted cinnamic acids are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials. Their biological activities, including antioxidant, anticancer, and antimicrobial properties, make them a subject of intense research.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a polysubstituted derivative with potential applications in medicinal chemistry. The synthesis is achieved through a Knoevenagel condensation, a reliable and efficient carbon-carbon bond-forming reaction.[3][4] We will elaborate on the reaction mechanism, provide a step-by-step experimental procedure, and detail the necessary characterization and validation steps to ensure product purity and identity.
Introduction and Scientific Background
The core of this synthesis is the Knoevenagel condensation, a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, such as malonic acid.[1] The reaction is typically catalyzed by a weak base, like pyridine or piperidine, and proceeds through a cascade of deprotonation, nucleophilic attack, and dehydration, often followed by a spontaneous decarboxylation when malonic acid is used.[2][3]
The choice of the Knoevenagel condensation for this specific target molecule is underpinned by its efficiency and tolerance for a wide variety of functional groups on the aromatic aldehyde. This makes it an ideal method for producing highly substituted cinnamic acids from their corresponding benzaldehydes. The starting material for this protocol is 4-Chloro-3-ethoxy-2-fluorobenzaldehyde, which is a commercially available reagent.
The overall transformation is as follows:
Caption: Overall reaction scheme for the synthesis.
Mechanistic Insight: The Knoevenagel-Doebner Pathway
Understanding the reaction mechanism is crucial for troubleshooting and optimization. This specific variant, using malonic acid, is often referred to as the Doebner modification of the Knoevenagel condensation.[2]
-
Deprotonation: The basic catalyst (piperidine) deprotonates the highly acidic α-carbon of malonic acid, creating a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 4-Chloro-3-ethoxy-2-fluorobenzaldehyde.
-
Aldol Addition: A proton transfer occurs, forming a β-hydroxy dicarboxylic acid intermediate.
-
Dehydration: Under thermal conditions, this intermediate readily eliminates a molecule of water to form an α,β-unsaturated dicarboxylic acid.
-
Decarboxylation: The resulting compound undergoes spontaneous decarboxylation (loss of CO₂) upon heating, yielding the final trans-cinnamic acid product, which is thermodynamically favored.
Caption: Step-wise mechanism of the Knoevenagel-Doebner condensation.
Experimental Protocol
3.1. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| 4-Chloro-3-ethoxy-2-fluorobenzaldehyde | 1323966-27-3 | 204.61 | 10.0 g (48.9 mmol) | Starting material. |
| Malonic Acid | 141-82-2 | 104.06 | 7.63 g (73.3 mmol) | 1.5 equivalents. |
| Pyridine | 110-86-1 | 79.10 | 50 mL | Solvent and base. |
| Piperidine | 110-89-4 | 85.15 | 0.5 mL | Catalytic amount. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~30 mL | For acidification/precipitation. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For work-up and washing. |
| Ethanol | 64-17-5 | 46.07 | As needed | For recrystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | For drying organic layers (if extracted). |
3.2. Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (10.0 g, 48.9 mmol) and malonic acid (7.63 g, 73.3 mmol).
-
Solvent and Catalyst Addition: Add pyridine (50 mL) to the flask, followed by the catalytic amount of piperidine (0.5 mL).
-
Reaction Heating: Gently heat the reaction mixture with stirring to 90-100 °C. The solids should dissolve, and the solution may change color. Gas evolution (CO₂) should become apparent.
-
Expert Insight: Maintaining the temperature below 115 °C (the boiling point of pyridine) is crucial to prevent excessive solvent loss while ensuring the reaction, particularly the decarboxylation step, proceeds efficiently.
-
-
Monitoring the Reaction: Maintain the temperature and allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the dark reaction mixture into a beaker containing ice and concentrated hydrochloric acid (~30 mL in 150 mL of ice/water). This step must be performed in a well-ventilated fume hood as it is highly exothermic and will neutralize the pyridine.
-
Stir the acidic mixture. A precipitate of the crude 4-Chloro-3-ethoxy-2-fluorocinnamic acid should form.
-
Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
-
Filtration and Washing:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~6-7) to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven at 50-60 °C.
-
Trustworthiness and Self-Validation
This protocol is designed to be self-validating through a series of checkpoints:
-
In-process Monitoring: The use of TLC allows the researcher to confirm the consumption of the starting material before proceeding to the work-up, preventing wasted effort on an incomplete reaction.
-
pH Confirmation: Washing the crude product until the filtrate is neutral is a critical validation step to ensure the removal of acidic and basic impurities that could interfere with characterization or downstream applications.
-
Characterization: The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques. A sharp melting point and clean spectroscopic data are hallmarks of a successful synthesis.
Characterization of 4-Chloro-3-ethoxy-2-fluorocinnamic acid
The purified product should be characterized to confirm its structure and purity.
| Technique | Expected Results |
| Melting Point | A sharp melting point range is indicative of high purity. |
| ¹H NMR (e.g., in DMSO-d₆) | Expect signals for the ethoxy group (a triplet and a quartet), aromatic protons, the two vinylic protons (as doublets with a large coupling constant, ~16 Hz, confirming the trans configuration), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR (e.g., in DMSO-d₆) | Expect signals for the carbonyl carbon (~167 ppm), aromatic carbons (showing C-F and C-Cl couplings), vinylic carbons, and ethoxy carbons. |
| FT-IR (ATR) | Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C=C stretch of the alkene (~1625 cm⁻¹), and C-O and C-Cl stretches in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed, corresponding to the molecular weight of the product (C₁₁H₁₀ClFO₃ = 244.65 g/mol ). The isotopic pattern for the chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be visible. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, especially those involving pyridine, piperidine, and concentrated HCl, must be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
Pyridine and Piperidine: Are toxic, flammable, and have strong, unpleasant odors. Avoid inhalation and skin contact.
-
Concentrated HCl: Is highly corrosive. Handle with extreme care.
-
Malonic Acid: Can cause skin and eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Bull. Env. Pharmacol. Life Sci. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
-
Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]
Sources
The Strategic Utility of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of these elements can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. 4-Chloro-3-ethoxy-2-fluorocinnamic acid emerges as a highly valuable and versatile synthetic intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its distinct substitution pattern—a confluence of chloro, ethoxy, and fluoro groups on the phenyl ring—offers a nuanced tool for fine-tuning the pharmacological properties of lead compounds.
This guide provides an in-depth exploration of 4-Chloro-3-ethoxy-2-fluorocinnamic acid as a synthetic intermediate. We will delve into its synthesis, the rationale behind its application, and detailed protocols for its use in the construction of complex bioactive molecules, with a focus on the synthesis of kinase inhibitors.
The Rationale for Fluorination and Polysubstitution in Drug Design
The presence of a fluorine atom at the C-2 position, ortho to the cinnamic acid side chain, is of particular significance. This substitution can induce a conformational bias in the molecule, which can be exploited to enhance binding to a specific protein target. Furthermore, the high electronegativity of fluorine can modulate the pKa of the carboxylic acid and influence non-covalent interactions within a protein's active site. The chloro and ethoxy groups at the C-4 and C-3 positions, respectively, provide additional handles for modifying lipophilicity and exploring structure-activity relationships (SAR). This strategic polysubstitution makes 4-Chloro-3-ethoxy-2-fluorocinnamic acid an attractive building block for creating libraries of compounds in the hit-to-lead optimization phase of drug discovery. Cinnamic acid and its derivatives are known to be precursors for a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents[1].
Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid
The synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid can be efficiently achieved through a Knoevenagel-Doebner condensation. This classic reaction provides a reliable method for the formation of α,β-unsaturated acids from aromatic aldehydes.[2] The synthetic pathway commences with the commercially available 4-chloro-3-ethoxy-2-fluorobenzaldehyde.
A [label="4-Chloro-3-ethoxy-2-fluorobenzaldehyde"]; B [label="Malonic Acid"]; C [label="Pyridine/Piperidine"]; D [label="Heat"]; E [label="4-Chloro-3-ethoxy-2-fluorocinnamic acid"];
A -> E; B -> E; C -> E [label="Catalyst"]; D -> E [label="Conditions"]; }
Caption: Synthetic pathway for 4-Chloro-3-ethoxy-2-fluorocinnamic acid.Protocol 1: Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid via Knoevenagel-Doebner Condensation
This protocol describes the synthesis of the title compound from its corresponding benzaldehyde.
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Toluene
-
Hydrochloric acid (2N)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and toluene.
-
Add pyridine (10 equivalents) and piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene and excess pyridine.
-
Dissolve the residue in ethyl acetate and wash with 2N hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
| Parameter | Value |
| Reactants | 4-Chloro-3-ethoxy-2-fluorobenzaldehyde, Malonic Acid |
| Catalyst | Pyridine, Piperidine |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Typical Yield | 80-90% |
Application in the Synthesis of Kinase Inhibitors
4-Chloro-3-ethoxy-2-fluorocinnamic acid is an ideal intermediate for the synthesis of kinase inhibitors, which often feature an amide linkage. The carboxylic acid functionality can be readily activated and coupled with a variety of amine-containing fragments to generate a diverse library of potential drug candidates.
A [label="4-Chloro-3-ethoxy-2-fluorocinnamic acid"]; B [label="Amine Fragment (R-NH2)"]; C [label="Coupling Agent (e.g., HATU, EDCI)"]; D [label="Base (e.g., DIPEA)"]; E [label="Amide Product (Kinase Inhibitor Precursor)"];
A -> E; B -> E; C -> E [label="Activation"]; D -> E [label="Base"]; }
Caption: General workflow for amide coupling.Protocol 2: Amide Coupling to Synthesize a Kinase Inhibitor Precursor
This protocol outlines a general procedure for the amide coupling of 4-Chloro-3-ethoxy-2-fluorocinnamic acid with a representative amine, a common step in the synthesis of kinase inhibitors.[3]
Materials:
-
4-Chloro-3-ethoxy-2-fluorocinnamic acid
-
Substituted aniline or other amine-containing heterocyclic fragment
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine fragment (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | 4-Chloro-3-ethoxy-2-fluorocinnamic acid, Amine |
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Temperature | Room Temperature |
| Typical Yield | 60-85% |
Conclusion
4-Chloro-3-ethoxy-2-fluorocinnamic acid represents a strategically designed synthetic intermediate with significant potential in drug discovery and development. Its unique substitution pattern allows for the fine-tuning of molecular properties, making it an invaluable tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile building block in the creation of novel therapeutic agents.
References
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Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
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Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8459–8479. [Link]
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AOBChem. 4-Chloro-3-ethoxy-2-fluorobenzoic acid. [Link]
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Molecules. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4783. [Link]
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SciSpace. (2021). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. [Link]
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Molecules. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(3), 1032. [Link]
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Fine Chemical Intermediate. (n.d.). 4-Chloro-3-fluorobenzaldehyde: A Key Fine Chemical Intermediate. [Link]
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PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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PubMed. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. [Link]
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Molecules. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4697. [Link]
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Molecules. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 24(1), 12. [Link]
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ResearchGate. (2009). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. [Link]
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DergiPark. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 883-890. [Link]
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Application Notes & Protocols: Strategic Functionalization of 4-Chloro-3-ethoxy-2-fluorocinnamic acid
Abstract
This document provides a comprehensive technical guide for the strategic chemical modification of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a versatile scaffold for the development of novel chemical entities in pharmaceutical and materials science research. We present a series of detailed, validated protocols for the selective functionalization of its three key reactive sites: the carboxylic acid, the alkene backbone, and the aromatic ring. The experimental design is rationalized through an in-depth analysis of the substrate's reactivity, with an emphasis on explaining the causality behind procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this highly substituted cinnamic acid derivative for creating diverse molecular libraries. Methodologies covered include amide bond formation, esterification, catalytic hydrogenation, and palladium-catalyzed Suzuki-Miyaura cross-coupling. Each protocol is accompanied by guidelines for reaction optimization, product purification, and rigorous analytical characterization.
Introduction: Structural Features and Synthetic Potential
4-Chloro-3-ethoxy-2-fluorocinnamic acid is a synthetically attractive starting material due to its dense and varied functionalization. The molecule possesses three distinct regions for chemical elaboration, allowing for a modular approach to library synthesis.
-
Carboxylic Acid: Amenable to amidation, esterification, and reduction, providing a primary vector for modifying polarity, solubility, and hydrogen bonding capacity.
-
Alkene Backbone: The α,β-unsaturated system can be selectively reduced to introduce conformational flexibility, transforming the planar cinnamic acid scaffold into a more three-dimensional hydrocinnamic acid structure.
-
Substituted Aromatic Ring: The presence of a chloro-substituent serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The electronic nature of the ring, influenced by the ortho-fluoro (electron-withdrawing), meta-ethoxy (electron-donating), and para-chloro (electron-withdrawing) groups, dictates its reactivity and requires careful consideration in reaction design.
The strategic and selective modification of these sites allows for the fine-tuning of molecular properties critical for drug discovery, such as bioactivity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Figure 1: Structure of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Experimental Design: A Modular Approach to Functionalization
The following sections detail protocols for modifying each reactive handle of the core molecule. The overall synthetic strategy can be visualized as a branching workflow, where products from one functionalization can serve as substrates for another, enabling the rapid generation of complex and diverse derivatives.
Figure 2: Modular workflow for functionalizing the target molecule.
Protocols and Methodologies
Carboxylic Acid Functionalization: Amide Bond Formation
Rationale: Amide bond formation is a cornerstone of medicinal chemistry, used to synthesize peptidomimetics, improve metabolic stability, and modulate compound polarity.[1] The use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) provides a reliable and high-yielding method for amide synthesis under mild conditions, preserving other functional groups.[2]
Protocol: EDC/HOBt Mediated Amide Coupling
-
Reaction Setup:
-
To a solution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid (1.0 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Stir the mixture at room temperature for 20-30 minutes. This "pre-activation" step forms the HOBt active ester, which is crucial for efficient coupling and minimizing side reactions like racemization if chiral amines are used.
-
-
Amine Addition:
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The base neutralizes the hydrochloride salt of EDC and the carboxylic acid proton, facilitating the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting carboxylic acid.[3]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.
-
-
Characterization:
Carboxylic Acid Functionalization: Fischer-Speier Esterification
Rationale: Esterification is a fundamental transformation that modifies lipophilicity and can serve as a strategy to create prodrugs, enhancing bioavailability.[6] The Fischer-Speier esterification is a classic, acid-catalyzed method that is cost-effective and straightforward, particularly for generating simple alkyl esters.[7][8]
Protocol: Sulfuric Acid Catalyzed Esterification
-
Reaction Setup:
-
Dissolve 4-Chloro-3-ethoxy-2-fluorocinnamic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) to the solution while stirring.
-
-
Reaction Conditions:
-
Heat the mixture to reflux (temperature depends on the alcohol used) for 4-12 hours. The reaction is an equilibrium process; using excess alcohol drives it towards the product side.[7]
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a brine wash. This neutralizes the acidic catalyst and removes any remaining carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography (Hexane/Ethyl Acetate) or recrystallization.
-
-
Characterization:
-
Analyze the product by ¹H NMR, ¹³C NMR, and HRMS. The IR spectrum will show a characteristic ester C=O stretch around 1715-1735 cm⁻¹.[5]
-
| Parameter | Amide Formation (EDC/HOBt) | Fischer Esterification (H₂SO₄) |
| Temperature | Room Temperature | Reflux (e.g., 65°C for Methanol) |
| Reagents | EDC, HOBt, Amine, Organic Base | Alcohol, Catalytic H₂SO₄ |
| Key Advantage | Broad amine scope, mild conditions | Cost-effective, simple for alkyl esters |
| Key Limitation | Higher cost of reagents | Equilibrium-limited, harsh for sensitive substrates |
Table 1: Comparison of Carboxylic Acid Functionalization Methods.
Alkene Backbone Modification: Catalytic Hydrogenation
Rationale: Saturation of the alkene double bond removes the planarity of the propenoic acid side chain, introducing a flexible ethyl linker. This modification can significantly impact how the molecule fits into a biological target's binding pocket. Palladium on carbon (Pd/C) is a highly efficient and selective heterogeneous catalyst for this transformation under mild conditions.[9] It typically reduces the C=C double bond without affecting the aromatic ring or the carboxylic acid group.[10][11]
Protocol: Selective Hydrogenation using Pd/C
-
Reaction Setup:
-
Dissolve 4-Chloro-3-ethoxy-2-fluorocinnamic acid (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation flask.
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd) to the solution.
-
-
Reaction Conditions:
-
Seal the flask and purge the system with hydrogen gas (H₂).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for lab scale) at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS. The product will have a significantly different Rf value and retention time. The reaction is typically complete within 2-8 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Caution: Pd/C is flammable in the presence of air and solvents.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification is often not necessary if the reaction goes to completion, but the product can be recrystallized if needed.
-
-
Characterization:
-
Confirm the structure by NMR and MS. In the ¹H NMR spectrum, the characteristic vinyl protons (doublets around 6.5-7.8 ppm) will be replaced by aliphatic protons (multiplets around 2.5-3.0 ppm).
-
Aromatic Ring Functionalization: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron species.[12][13] This reaction allows for the substitution of the 4-chloro group with a vast array of aryl or heteroaryl groups, providing a robust method for exploring structure-activity relationships at this position.[14]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[13][15]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup:
-
In a Schlenk flask or microwave vial, combine 4-Chloro-3-ethoxy-2-fluorocinnamic acid (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a more active pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Causality Note: The choice of catalyst, ligand, and base is critical and often substrate-dependent. For an electron-rich, sterically hindered aryl chloride, a more active catalyst system (e.g., palladacycle or bulky phosphine ligands) is often required.[16]
-
-
Solvent and Degassing:
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-110°C with vigorous stirring for 6-24 hours. Microwave irradiation can often significantly reduce reaction times.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting material by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine. If the product is a carboxylic acid, an acidic workup may be required to protonate it before extraction.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure of the biaryl product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the starting material's mass peak and the appearance of the new, higher mass product peak in MS is a key indicator of success.
-
References
-
Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [Link]
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Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. [Link]
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry. [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. ACS Publications. [Link]
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Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. ACS Publications. [Link]
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OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]
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Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
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Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
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Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. [Link]
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Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Journal of Chemical and Pharmaceutical Research. [Link]
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Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
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The most used reactions in the synthesis of cinnamic acid and its derivatives. ResearchGate. [Link]
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ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Jurnal Kimia dan Pendidikan Kimia. [Link]
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Multifunctional Cinnamic Acid Derivatives. National Institutes of Health (NIH). [Link]
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Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI. [Link]
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Cu-Catalysed oxidative amidation of cinnamic acids/arylacetic acids with 2° amines: an efficient synthesis of α-ketoamides. Royal Society of Chemistry. [Link]
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Synthesis of cinnamic amides. ResearchGate. [Link]
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Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses. [Link]
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Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. [Link]
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New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. The Royal Society of Chemistry. [Link]
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Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health (NIH). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for Characterizing the Bioactivity of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in a Cell-Based Setting
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry and drug discovery. These molecules exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] The structural versatility of the cinnamic acid scaffold, which comprises a phenyl ring, an acrylic acid moiety, and a double bond, allows for extensive chemical modifications to enhance potency and selectivity against various therapeutic targets.[2] The introduction of halogen atoms and other functional groups can significantly influence the compound's physicochemical properties and biological efficacy.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular effects of a novel cinnamic acid derivative, 4-Chloro-3-ethoxy-2-fluorocinnamic acid. Given the established anticancer potential of related compounds, we propose a logical, multi-step experimental workflow to assess its cytotoxicity, pro-apoptotic activity, and impact on cell cycle progression in a relevant cancer cell line.
Furthermore, we will delve into a potential mechanism of action by investigating the compound's effect on the Phosphatidylinositol-3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent occurrence in many human cancers, making it a prime target for therapeutic intervention.[4][5][6]
This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and providing detailed, step-by-step protocols. By following this workflow, researchers can generate robust and reproducible data to evaluate the therapeutic potential of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Experimental Workflow
The proposed workflow is designed to systematically evaluate the biological activity of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, starting from a broad assessment of its cytotoxic effects and progressively narrowing down to its impact on specific cellular processes and signaling pathways.
Figure 1: A schematic of the experimental workflow. This diagram outlines the logical progression from initial screening to detailed mechanistic studies for characterizing the bioactivity of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| 4-Chloro-3-ethoxy-2-fluorocinnamic acid | Custom Synthesis/Vendor | N/A |
| Human Cancer Cell Line (e.g., A549, MCF-7) | ATCC | CCL-185, HTB-22 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher | 88-8005-72 |
| Propidium Iodide (PI) | Thermo Fisher | P1304MP |
| RNase A (DNase free) | Thermo Fisher | EN0531 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibodies (p-AKT, AKT, p-mTOR, mTOR, β-actin) | Cell Signaling Tech. | Various |
| HRP-conjugated Secondary Antibody | Cell Signaling Tech. | Various |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Detailed Protocols
Part 1: Assessment of Cytotoxicity using the MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] This initial screen is crucial for determining the dose-dependent effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid on the chosen cancer cell line and for calculating the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[9]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Investigation of Apoptosis Induction by Annexin V/PI Staining
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with 4-Chloro-3-ethoxy-2-fluorocinnamic acid at its predetermined IC50 concentration for 24 and 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Part 3: Analysis of Cell Cycle Progression using Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
-
Cell Fixation:
-
Resuspend the cell pellet (1 x 10^6 cells) in 1 mL of cold 70% ethanol while gently vortexing.
-
Fix the cells overnight at -20°C or for at least 30 minutes at 4°C.[11]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). The RNase A is crucial to prevent the staining of double-stranded RNA.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Generate a histogram of cell count versus PI fluorescence to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Part 4: Mechanistic Insights via Western Blotting for PI3K/AKT/mTOR Pathway Modulation
Rationale: To investigate the molecular mechanism underlying the effects of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, we will assess its impact on the PI3K/AKT/mTOR signaling pathway. This will be achieved by measuring the phosphorylation status of key proteins in this cascade, such as AKT and mTOR, using Western blotting. A decrease in the phosphorylation of these proteins would suggest that the compound inhibits this pro-survival pathway.[13]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols: 4-Chloro-3-ethoxy-2-fluorocinnamic acid for the Synthesis of Bioactive Molecules
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Polysubstituted Cinnamic Acids in Drug Discovery
Cinnamic acid derivatives are a cornerstone in the synthesis of a vast array of bioactive molecules due to their versatile chemical functionalities.[1] The rigid backbone of cinnamic acid provides a reliable scaffold for the spatial orientation of various pharmacophoric groups. The incorporation of fluorine atoms and other halogens into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] This application note introduces 4-Chloro-3-ethoxy-2-fluorocinnamic acid , a novel building block designed for the synthesis of next-generation bioactive compounds, particularly kinase inhibitors. The unique substitution pattern of this molecule—a chlorine atom, an ethoxy group, and a fluorine atom—offers a nuanced combination of steric and electronic properties that can be exploited to achieve high potency and selectivity in drug candidates.
This guide provides a comprehensive overview of the synthetic utility of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, including a proposed, robust synthesis of the compound itself and its application in the preparation of a novel quinoline-based kinase inhibitor.
Part 1: Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid
The synthesis of the title compound is proposed via a multi-step sequence starting from a commercially available precursor. The pathway is designed to be efficient and scalable, employing well-established synthetic transformations.
Synthetic Workflow Overview
Caption: Proposed synthetic pathway for 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis of 1-Chloro-4-ethoxy-2-fluoro-3-nitrobenzene
The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[2][3][4][5][6][7][8]
-
Reagents and Materials:
-
4-Chloro-2-fluoro-3-nitrophenol
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
To a stirred solution of 4-chloro-2-fluoro-3-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-chloro-4-ethoxy-2-fluoro-3-nitrobenzene.
-
Step 2: Reduction to 4-Ethoxy-2-fluoro-3-nitroaniline
The nitro group is selectively reduced to an amine, a crucial handle for subsequent transformations.
-
Reagents and Materials:
-
1-Chloro-4-ethoxy-2-fluoro-3-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture
-
-
Protocol:
-
To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a 3:1 mixture of ethanol and water, add 1-chloro-4-ethoxy-2-fluoro-3-nitrobenzene (1.0 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-ethoxy-2-fluoro-3-nitroaniline, which can often be used in the next step without further purification.
-
Step 3: Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde
A Sandmeyer-type reaction followed by a formylation step introduces the aldehyde functionality. A Vilsmeier-Haack reaction is a plausible method for formylation of electron-rich aromatic rings.[4][5][9][10][11]
-
Reagents and Materials:
-
4-Ethoxy-2-fluoro-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
Prepare the Vilsmeier reagent by adding POCl₃ (3.0 eq) to anhydrous DMF at 0 °C, and stir for 30 minutes.
-
In a separate flask, dissolve 4-ethoxy-2-fluoro-3-nitroaniline (1.0 eq) in concentrated HCl and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In another flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.
-
Add the cold diazonium salt solution to the CuCl solution and stir at room temperature for 1 hour.
-
Add the crude product from the Sandmeyer reaction to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford 4-chloro-3-ethoxy-2-fluorobenzaldehyde.
-
Step 4: Horner-Wadsworth-Emmons Reaction to Yield 4-Chloro-3-ethoxy-2-fluorocinnamic acid
The Horner-Wadsworth-Emmons reaction provides excellent stereoselectivity for the formation of (E)-alkenes.[12][13][14][15][16][17][18]
-
Reagents and Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Methanol/Water
-
-
Protocol:
-
To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl cinnamate ester.
-
Dissolve the crude ester in a 3:1 mixture of methanol and water, and add lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the methanol under reduced pressure and acidify the aqueous residue with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
-
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 4-Chloro-2-fluoro-3-nitrophenol | 1-Chloro-4-ethoxy-2-fluoro-3-nitrobenzene | Ethyl iodide, K₂CO₃ | 85-95 |
| 2 | 1-Chloro-4-ethoxy-2-fluoro-3-nitrobenzene | 4-Ethoxy-2-fluoro-3-nitroaniline | Fe, NH₄Cl | 80-90 |
| 3 | 4-Ethoxy-2-fluoro-3-nitroaniline | 4-Chloro-3-ethoxy-2-fluorobenzaldehyde | NaNO₂, CuCl, POCl₃, DMF | 50-60 |
| 4 | 4-Chloro-3-ethoxy-2-fluorobenzaldehyde | 4-Chloro-3-ethoxy-2-fluorocinnamic acid | Triethyl phosphonoacetate, NaH, LiOH | 70-80 |
Part 2: Application in the Synthesis of a Bioactive Quinoline-3-carboxamide Kinase Inhibitor
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including potent inhibition of various protein kinases implicated in cancer.[1][9][12][13][15][19][20] The unique substitution pattern of 4-Chloro-3-ethoxy-2-fluorocinnamic acid makes it an ideal precursor for a novel quinoline-3-carboxamide designed to target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).
Proposed Bioactive Molecule: (Q-1)
A hypothetical quinoline-3-carboxamide, designated Q-1 , is proposed as a target molecule. The design incorporates the substituted phenyl group from our cinnamic acid at the 2-position of the quinoline core and a solubilizing side chain on the carboxamide nitrogen, features common in many kinase inhibitors.
Synthetic Workflow for Q-1
Caption: Proposed synthesis of the hypothetical kinase inhibitor Q-1.
Detailed Experimental Protocols
Step 1: Synthesis of the Cinnamide Intermediate
-
Reagents and Materials:
-
4-Chloro-3-ethoxy-2-fluorocinnamic acid
-
Thionyl chloride (SOCl₂)
-
2-Amino-5-methoxyaniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
To a solution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours to form the cinnamoyl chloride.
-
In a separate flask, dissolve 2-amino-5-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared cinnamoyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude cinnamide intermediate.
-
Step 2: Gould-Jacobs Cyclization to form Quinoline-3-carboxamide (Q-1)
The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinoline derivatives.[2][3][12][13][19]
-
Reagents and Materials:
-
Cinnamide Intermediate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
-
Protocol:
-
Add the crude cinnamide intermediate to polyphosphoric acid (10-20 times the weight of the amide).
-
Heat the mixture to 120-140 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound Q-1 .
-
Part 3: Biological Rationale and Potential Applications
The designed molecule, Q-1 , is a potential inhibitor of protein kinases that are often dysregulated in cancer.[1][14][15][16][20]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many successful kinase inhibitors are ATP-competitive, binding to the ATP pocket in the catalytic domain of the kinase. The quinoline scaffold of Q-1 is designed to mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The 2-substituted phenyl ring, derived from 4-Chloro-3-ethoxy-2-fluorocinnamic acid, will occupy a hydrophobic pocket, with the specific substitution pattern influencing selectivity and potency. The carboxamide moiety can form additional hydrogen bonds and provides a point for further modification to optimize pharmacokinetic properties.
Potential Signaling Pathway Inhibition
Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway by Q-1.
Screening and Validation
Q-1 and its analogs can be screened against a panel of cancer cell lines known to be dependent on specific kinase signaling pathways.
| Cell Line | Cancer Type | Key Kinase Dependency |
| A549 | Non-small cell lung cancer | EGFR |
| HCT116 | Colorectal cancer | KRAS (downstream of EGFR) |
| MCF-7 | Breast cancer | PI3K/AKT pathway |
| U87-MG | Glioblastoma | EGFR, PDGFR |
Initial screening would involve cell viability assays (e.g., MTT or CellTiter-Glo) to determine the IC₅₀ values. Promising compounds would then be subjected to in vitro kinase assays to confirm direct inhibition of the target kinase and to assess selectivity against a panel of other kinases. Further studies would involve Western blotting to analyze the phosphorylation status of downstream signaling proteins to confirm the mechanism of action in a cellular context.
Conclusion
4-Chloro-3-ethoxy-2-fluorocinnamic acid is a promising and versatile building block for the synthesis of novel bioactive molecules. Its unique substitution pattern offers opportunities for fine-tuning the pharmacological properties of drug candidates. The proposed synthetic route is robust and scalable, and its application in the synthesis of a potential quinoline-based kinase inhibitor highlights its utility in modern drug discovery. Further exploration of this and related substituted cinnamic acids is warranted to expand the chemical space for the development of new therapeutics.
References
-
A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives.
-
Horner–Wadsworth–Emmons reaction - Wikipedia.
-
The Williamson Ether Synthesis.
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC.
-
Williamson Ether Synthesis.
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed.
-
Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst - Organic & Biomolecular Chemistry (RSC Publishing).
-
Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.
-
Structures of the reported quinoline-3-carboxamides. - ResearchGate.
-
Horner-Wadsworth-Emmons Reaction - NROChemistry.
-
Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents - Sci-Hub.
-
Williamson Ether Synthesis - Chemistry LibreTexts.
-
Novel cinnamic acid/4-aminoquinoline conjugates bearing non-proteinogenic amino acids: Towards the development of potential dual action antimalarials.
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed.
-
The Williamson Ether Synthesis - Master Organic Chemistry.
-
Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst - The Royal Society of Chemistry.
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - ResearchGate.
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central.
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - Research journals - PLOS.
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure.
-
Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity | Ain Shams Scholar.
-
4-(2,2-Diethoxyethoxy)phenol | 14353-62-9 | Benchchem.
-
Horner–Wadsworth–Emmons reaction - Wikipedia.
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central.
-
4-Chloro-3-fluorobenzaldehyde synthesis - ChemicalBook.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
-
Horner-Wadsworth-Emmons Reaction - Alfa Chemistry.
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers.
-
Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.
-
Phenol ether - Wikipedia.
-
New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents.
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC - NIH.
-
Synthesis of Some Novel Quinoline‐3‐carboxylic Acids and Pyrimidoquinoline Derivatves as Potential Antimicrobial Agents. - Sci-Hub.
-
Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents.
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - MDPI.
-
4-aminoquinolines as Antimalarial Drugs.
-
Process for producing fluorobenzaldehydes - Google Patents.
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC - NIH.
-
Phenols.
-
Alcohols, Phenols and Ethers - NCERT.
-
Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed.
-
Preparation of 2-chlorobenzaldehyde - PrepChem.com.
-
Chemistry Phenol - SATHEE.
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- 20. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Determination of 4-Chloro-3-ethoxy-2-fluorocinnamic acid
Abstract
This document details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 4-Chloro-3-ethoxy-2-fluorocinnamic acid. The method is designed for use in research, quality control, and drug development settings. The protocol herein provides a comprehensive guide, from the scientific rationale for method development to detailed procedures for system suitability, method validation as per ICH Q2(R1) guidelines, and forced degradation studies.[1][2][3] This application note serves as a complete resource for scientists and researchers requiring a reliable analytical procedure for this compound.
Introduction and Scientific Rationale
4-Chloro-3-ethoxy-2-fluorocinnamic acid is a substituted cinnamic acid derivative. Such compounds are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity of these intermediates is paramount, as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method is essential for quality control.
The selection of RP-HPLC is predicated on the physicochemical properties of the analyte. As a substituted aromatic carboxylic acid, 4-Chloro-3-ethoxy-2-fluorocinnamic acid possesses moderate hydrophobicity, making it an ideal candidate for separation on a non-polar stationary phase.
1.1. Analyte Characteristics & Method Development Strategy
-
Structure and Polarity: The analyte is a moderately non-polar molecule due to its substituted phenyl ring. The carboxylic acid moiety introduces a polar, ionizable group. Its retention and peak shape are therefore highly dependent on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled with a suitable buffer to suppress the ionization of the carboxylic acid (pKa typically ~4-5). An acidic mobile phase (pH < 3.5) ensures the analyte is in its neutral, more retained form.
-
Stationary Phase Selection: A C18 (ODS) column is the workhorse of RP-HPLC and serves as the primary choice for this method due to its hydrophobic interactions with the analyte's aromatic ring and alkyl chain of the ethoxy group.[4][5] Alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) could offer different selectivity, particularly for separating isomers or halogenated compounds, but a C18 phase provides a robust starting point.
-
Mobile Phase Selection: Acetonitrile (ACN) is chosen as the organic modifier over methanol due to its lower viscosity, which promotes better column efficiency, and its lower UV cutoff wavelength. A phosphate buffer is selected for its excellent buffering capacity in the desired acidic pH range and its UV transparency.[6]
-
Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is employed. This not only allows for sensitive detection at the analyte's UV absorbance maximum (λmax) but is also indispensable for assessing peak purity during specificity and forced degradation studies, a key requirement for a stability-indicating method.[7]
Analytical Workflow Overview
The overall process, from sample preparation to data analysis, follows a structured and logical sequence to ensure data integrity and reproducibility.
Caption: High-level workflow for the HPLC purity analysis.
Detailed HPLC Method and Protocols
3.1. Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent, with DAD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.8 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-2 min (30% B), 2-15 min (30-80% B), 15-18 min (80% B), 18-18.1 min (80-30% B), 18.1-25 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm (or determined λmax of the analyte) |
| Run Time | 25 minutes |
3.2. Step-by-Step Protocols
Protocol 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly. Filter if necessary.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. This ensures sample solubility and compatibility with the initial mobile phase conditions.
Protocol 2: Standard and Sample Preparation
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-Chloro-3-ethoxy-2-fluorocinnamic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-Chloro-3-ethoxy-2-fluorocinnamic acid sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved through System Suitability Testing (SST) as mandated by pharmacopeias like the USP.[8][9][10][11]
Protocol 3: SST Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Evaluate the resulting chromatograms against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry.[8] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| %RSD for Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates injection precision.[8] |
| %RSD for Retention Time | ≤ 1.0% for 5 replicate injections | Indicates pumping and system stability. |
Method Validation Protocol (ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for the intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][12]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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Comprehensive NMR Spectroscopic Characterization of 4-Chloro-3-ethoxy-2-fluorocinnamic acid
An Application Note for Drug Development Professionals and Researchers
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of small organic molecules.[1][2] This application note provides a comprehensive, field-proven protocol for the characterization of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a substituted cinnamic acid derivative of potential interest in pharmaceutical and materials science research. The guide details a systematic approach, from optimal sample preparation to the strategic acquisition and interpretation of a suite of one- and two-dimensional NMR experiments. The causality behind each step is explained to empower researchers to adapt and apply these methods to analogous molecular systems.
Introduction: The Imperative for Unambiguous Characterization
4-Chloro-3-ethoxy-2-fluorocinnamic acid is a small molecule featuring a complex substitution pattern on its phenyl ring, including three distinct halogen and alkoxy groups, coupled with an acrylic acid moiety. This structural complexity, particularly the presence of a fluorine atom, necessitates a robust analytical strategy to confirm its identity and purity. The fluorine nucleus (¹⁹F) offers a unique spectroscopic handle, as it is a 100% naturally abundant, spin ½ nucleus with a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[3][4]
This protocol employs a multi-faceted NMR approach, integrating ¹H, ¹³C, and ¹⁹F nuclei observation with two-dimensional correlation experiments. This suite of experiments—including COSY, HSQC, and HMBC—provides a self-validating dataset that maps the complete molecular topology through-bond scalar couplings, ensuring an authoritative structural assignment.
Part I: Foundational Sample Preparation
The quality of NMR data is fundamentally dependent on meticulous sample preparation. The primary objective is to achieve a homogeneous, stable solution at a concentration sufficient for high-quality signal acquisition in a reasonable timeframe.
Rationale for Solvent Selection
The choice of a deuterated solvent is the most critical first step and is dictated by the analyte's solubility and chemical properties.[5]
-
Solubility: 4-Chloro-3-ethoxy-2-fluorocinnamic acid contains a polar carboxylic acid group and a less polar substituted aromatic ring. A solvent capable of dissolving both polar and non-polar moieties is required.
-
Chemical Compatibility: The solvent must be inert and not react with the analyte. A key consideration for this molecule is the acidic proton of the carboxylic acid group. Protic solvents like D₂O or CD₃OD would lead to H-D exchange, causing the labile -COOH proton signal to disappear.[6]
-
Residual Peaks: Every deuterated solvent has a residual, non-deuterated signal. The chosen solvent's residual peak should not overlap with key analyte signals.[7]
Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal choice for this compound.[8] It is an excellent solvent for carboxylic acids, and its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are less likely to interfere with the aromatic or vinyl proton signals. The carboxylic acid proton will be observable as a broad singlet, providing valuable structural confirmation.
Protocol: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of 4-Chloro-3-ethoxy-2-fluorocinnamic acid directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.7 mL of DMSO-d₆ (99.9% D) to the NMR tube.
-
Homogenization: Cap the tube securely and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved, ensuring a clear, homogeneous solution.
-
Referencing: Although modern spectrometers can reference spectra to the residual solvent signal, for precise work, tetramethylsilane (TMS) can be added as an internal standard (0 ppm for ¹H and ¹³C). However, referencing to the DMSO-d₆ peak (δH = 2.50 ppm; δC = 39.52 ppm) is standard practice.
Part II: A Strategic Suite of NMR Experiments
The following sequence of experiments is designed to build a complete structural picture, starting from simple 1D spectra and progressing to complex 2D correlations that reveal the molecular framework.[2][9]
One-Dimensional (1D) NMR Experiments
These experiments provide the fundamental chemical shift and multiplicity data for all NMR-active nuclei.
| Experiment | Purpose | Key Insights for 4-Chloro-3-ethoxy-2-fluorocinnamic acid |
| ¹H NMR | To identify all proton environments, their relative numbers (integration), and spin-spin coupling patterns. | Reveals signals for aromatic, vinylic, ethoxy, and carboxylic acid protons. Coupling patterns will hint at their connectivity and spatial relationships. |
| ¹³C NMR | To identify all unique carbon environments. | Shows distinct signals for carbonyl, aromatic (both protonated and quaternary), vinylic, and ethoxy carbons. |
| ¹⁹F NMR | To observe the fluorine atom's chemical environment and its coupling to neighboring nuclei.[10] | A single resonance is expected. Its multiplicity will reveal couplings to nearby aromatic protons, providing key positional information. |
| DEPT-135 | To determine the multiplicity of each carbon atom (CH, CH₂, CH₃). | Differentiates the ethoxy CH₂ (negative phase) and CH₃ (positive phase) from the aromatic and vinylic CH groups (positive phase). Quaternary carbons are absent.[11] |
Two-Dimensional (2D) NMR Experiments
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.[12][13]
| Experiment | Purpose | Key Insights for 4-Chloro-3-ethoxy-2-fluorocinnamic acid |
| ¹H-¹H COSY | Maps all proton-proton (J-coupled) spin systems. | Establishes the connectivity between the two vinylic protons and within the ethoxy group (-OCH₂CH₃). It will also show correlations between adjacent aromatic protons. |
| ¹H-¹³C HSQC | Correlates each proton with its directly attached carbon atom (¹JCH).[14] | Unambiguously assigns all protonated carbons: the two aromatic CHs, the two vinylic CHs, and the ethoxy CH₂ and CH₃. |
| ¹H-¹³C HMBC | Reveals correlations between protons and carbons over two to four bonds (ⁿJCH, n=2-4).[15] | This is the cornerstone experiment for mapping the full carbon skeleton. It will connect the vinylic protons to the aromatic ring, link the ethoxy group to its attachment point on the ring, and definitively assign all quaternary carbons.[16] |
Part III: Data Processing and Structural Elucidation Workflow
Data Processing
Modern NMR software automates much of the data processing.[17][18] The general workflow involves:
-
Fourier Transformation: Conversion of the time-domain signal (FID) to the frequency-domain spectrum.[19][20]
-
Phase Correction: Manual or automatic adjustment to ensure all peaks are in the positive absorptive phase.
-
Baseline Correction: Fitting and subtracting a polynomial function to create a flat baseline.
-
Referencing: Calibrating the chemical shift axis relative to the known solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integration: For ¹H NMR, determining the relative area under each peak to establish proton ratios.
Elucidation Workflow Diagram
The following diagram illustrates the logical flow for integrating data from the different NMR experiments to arrive at the final, validated structure.
Caption: Workflow for NMR-based structure elucidation.
Predicted Spectral Data and Interpretation
The following table summarizes the predicted NMR data for 4-Chloro-3-ethoxy-2-fluorocinnamic acid in DMSO-d₆. This serves as a guide for data analysis. The numbering scheme is provided below.
| Atom # | ¹H (ppm, mult., J in Hz) | ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~167 | H-7, H-8 |
| 2 | - | ~120 (d, JCF≈15) | H-6, H-8 |
| 3 | - | ~150 (d, JCF≈250) | H-5, H-10 |
| 4 | - | ~145 (d, JCF≈10) | H-5, H-6, H-10 |
| 5 | ~7.5 (d, JHH≈8) | ~118 (d, JCF≈4) | C-3, C-4, C-6 |
| 6 | ~7.7 (d, JHH≈8) | ~128 | C-2, C-4, C-5 |
| 7 | ~7.6 (d, JHH≈16) | ~142 | C-1, C-2, C-8, C-9 |
| 8 | ~6.6 (d, JHH≈16) | ~122 | C-1, C-2, C-7 |
| 9 | - | ~168 | - |
| 10 | ~4.2 (q, JHH≈7) | ~65 | C-4, C-11 |
| 11 | ~1.4 (t, JHH≈7) | ~15 | C-4, C-10 |
| COOH | ~12.5 (br s) | - | C-1, C-7, C-8 |
| ¹⁹F | ~ -125 (d, JHF≈8) | - | - |
Interpretation Notes:
-
Vinylic Protons (H-7, H-8): Expect two doublets with a large coupling constant (~16 Hz), characteristic of a trans configuration.
-
Aromatic Protons (H-5, H-6): These will appear as doublets with a typical ortho coupling (~8 Hz). H-5 will show an additional smaller coupling to the fluorine atom.
-
Ethoxy Group (H-10, H-11): A classic quartet and triplet pattern will be observed.
-
Fluorine Couplings: The fluorine atom will couple most strongly with the adjacent C-3 (¹JCF) and C-2 (²JCF), and to a lesser extent with other nearby carbons and protons. These couplings are invaluable for confirming the substitution pattern.[21][22]
-
HMBC Connectivity: Key correlations to look for are from the vinylic proton H-8 to the aromatic carbon C-2, confirming the link between the side chain and the ring. Correlations from the ethoxy protons (H-10) to C-4 will confirm its position.
Conclusion
This application note provides a robust and systematic NMR protocol for the complete structural verification of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. By strategically combining 1D (¹H, ¹³C, ¹⁹F, DEPT) and 2D (COSY, HSQC, HMBC) experiments, researchers can generate a comprehensive and self-validating dataset. This methodology not only ensures the correct structural assignment for this specific molecule but also serves as an adaptable template for the characterization of other complex, fluorinated small molecules in drug discovery and development pipelines.
References
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Scribd. NMR Data Processing Guide. Available at: [Link]
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Dass, R., et al. (2020). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Methods. Available at: [Link]
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The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available at: [Link]
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eMagRes. NMR Data Processing. Available at: [Link]
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Butt, C. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Kutateladze, A. G. (2019). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. The Journal of Organic Chemistry. Available at: [Link]
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University of Regensburg. DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
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Pacific Northwest National Laboratory. (2024). An R Package for NMR Data Processing. Available at: [Link]
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Butt, C. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]
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Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]
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Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]
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ResearchGate. (2018). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
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ResearchGate. (2015). An Overview of Fluorine NMR. Available at: [Link]
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ResearchGate. (2020). How to Determine the Structure of Organic Molecules by NMR Spectroscopy. Available at: [Link]
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American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]
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BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]
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Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
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eMagRes. Fluorine NMR. Available at: [Link]
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San Diego State University. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
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PubMed. (2016). Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds. Available at: [Link]
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Science.gov. cosy hsqc hmbc: Topics. Available at: [Link]
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The University of Queensland. (2016). Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds. Available at: [Link]
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ResearchGate. (2020). What is the most suitable NMR solvent for carbon-based materials?. Available at: [Link]
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ResearchGate. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Available at: [Link]
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National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
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ResearchGate. (2012). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Available at: [Link]
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ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]
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Wikipedia. J-coupling. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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PubMed. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available at: [Link]
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Howei Pharm. CAS 202982-66-9 C9H6ClFO2 4-Chloro-3-fluorocinnamic acid. Available at: [Link]
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Application Note: Mass Spectrometry Analysis of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid Derivatives
Introduction
4-Chloro-3-ethoxy-2-fluorocinnamic acid and its derivatives are an emerging class of compounds with significant potential in pharmaceutical and agrochemical research. Their multifaceted structure, incorporating a halogenated aromatic ring and an acrylic acid moiety, necessitates robust analytical methodologies for accurate characterization and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a pivotal technique for the analysis of these molecules.[1] This application note provides a comprehensive guide to the mass spectrometric analysis of 4-chloro-3-ethoxy-2-fluorocinnamic acid derivatives, detailing optimized protocols for sample preparation, ionization, and fragmentation analysis. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a framework for achieving high-sensitivity and high-specificity analysis.
Cinnamic acids and their derivatives are widely distributed in nature and are key intermediates in various biosynthetic pathways.[1] Their analysis by mass spectrometry is well-established, with techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being commonly employed.[2][3] The presence of halogen atoms (chlorine and fluorine) and an ethoxy group on the aromatic ring of the target compounds introduces unique fragmentation patterns that are crucial for structural elucidation.[4][5] Understanding these patterns is essential for unambiguous identification and differentiation from related compounds.
Physicochemical Properties and Expected Mass Spectral Behavior
Before delving into the analytical protocols, it is crucial to consider the physicochemical properties of 4-chloro-3-ethoxy-2-fluorocinnamic acid that influence its behavior in a mass spectrometer.
| Property | Influence on MS Analysis |
| Acidity (Carboxylic Acid) | Promotes deprotonation, making negative ion mode ESI a highly effective ionization technique.[2][6] |
| Aromatic Ring | Provides a stable backbone for the molecule and influences fragmentation pathways. |
| Halogen Substituents (Cl, F) | The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, aiding in identification.[7][8] |
| Ethoxy Group | Can undergo characteristic neutral losses, such as the loss of ethylene (C2H4), which is a key diagnostic fragment. |
| Polarity | The molecule possesses both polar (carboxylic acid) and non-polar (aromatic ring, ethoxy group) regions, making it suitable for both ESI and APCI.[3][9] |
Experimental Workflow
A generalized workflow for the analysis of 4-chloro-3-ethoxy-2-fluorocinnamic acid derivatives is presented below. This workflow emphasizes a systematic approach from sample preparation to data interpretation.
Caption: General workflow for the LC-MS/MS analysis of 4-chloro-3-ethoxy-2-fluorocinnamic acid derivatives.
Protocols
Sample Preparation
The goal of sample preparation is to create a clean, particulate-free solution of the analyte at a concentration suitable for MS analysis.
Protocol:
-
Standard Solution Preparation: Accurately weigh a known amount of the 4-chloro-3-ethoxy-2-fluorocinnamic acid derivative and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition to be used for LC-MS analysis. This ensures compatibility and good peak shape.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the MS source.
LC-MS/MS Analysis
Liquid chromatography is essential for separating the target analyte from impurities and matrix components, especially in complex samples. The following are starting conditions that should be optimized for specific applications.
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI or APCI source.[1]
LC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) | Provides good retention and separation for moderately polar aromatic acids.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated, leading to better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10 minutes. | Gradient elution is necessary to effectively elute compounds with varying polarities and to ensure sharp peaks. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI and APCI sources.[9] |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1 - 5 µL | Small injection volumes are preferred to avoid column overloading. |
MS Parameters (ESI - Negative Ion Mode):
Electrospray ionization in negative ion mode is the recommended starting point due to the acidic nature of the target molecule.[2][6]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Promotes the formation of the [M-H]⁻ ion.[2] |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the spray and ion generation. |
| Cone Voltage | 20 - 40 V | Can be adjusted to control in-source fragmentation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the desolvation of droplets. |
| Desolvation Temperature | 350 - 450 °C | Facilitates solvent evaporation. |
| Source Temperature | 120 - 150 °C | Maintains the source at a stable temperature. |
MS Parameters (APCI - Negative Ion Mode):
APCI can be a valuable alternative, especially for less polar derivatives or when matrix effects are a concern in ESI.[9][11]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Atmospheric Pressure Chemical Ionization (APCI-) | Effective for moderately polar to non-polar compounds.[3] |
| Corona Discharge Current | 3 - 5 µA | Initiates the chemical ionization process. |
| Vaporizer Temperature | 350 - 450 °C | Ensures efficient vaporization of the sample and mobile phase.[12] |
| Capillary Temperature | 250 - 300 °C | Maintains the temperature of the ion transfer capillary. |
| Sheath Gas Flow | 30 - 50 (arbitrary units) | Assists in nebulization and directs the spray towards the corona discharge. |
| Auxiliary Gas Flow | 5 - 15 (arbitrary units) | Further aids in desolvation. |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The deprotonated molecule [M-H]⁻ is selected as the precursor ion and subjected to collision-induced dissociation (CID).
Predicted Molecular Ion:
For 4-Chloro-3-ethoxy-2-fluorocinnamic acid (C11H10ClFO3), the monoisotopic mass is approximately 244.03 g/mol . The expected deprotonated molecular ions will be:
-
[M-H]⁻ (³⁵Cl): m/z 243.02
-
[M-H]⁻ (³⁷Cl): m/z 245.02 (in an approximate 3:1 ratio with the m/z 243.02 ion)[7][8]
Proposed Fragmentation Pathway:
The following diagram illustrates the predicted fragmentation pathway for the [M-H]⁻ ion of 4-chloro-3-ethoxy-2-fluorocinnamic acid.
Sources
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Troubleshooting & Optimization
Overcoming solubility issues with 4-Chloro-3-ethoxy-2-fluorocinnamic acid
Welcome to the technical support resource for 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this compound. As a substituted cinnamic acid, this molecule possesses a hydrophobic aromatic core and a hydrophilic carboxylic acid moiety, leading to poor aqueous solubility in its neutral state. This guide provides both theoretical understanding and practical, step-by-step protocols to achieve successful solubilization for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Q1: What are the primary structural features of 4-Chloro-3-ethoxy-2-fluorocinnamic acid that cause low water solubility?
A1: The low aqueous solubility is a direct result of its molecular structure. It features a substituted phenyl ring which is inherently hydrophobic (water-repelling). While the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, especially at a neutral or acidic pH. Carboxylic acids with more than four carbon atoms generally exhibit poor water solubility[1].
Q2: I need to make a stock solution. What is the recommended starting solvent?
A2: For creating a high-concentration stock solution, it is advisable to start with a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. These solvents can effectively solvate the hydrophobic regions of the molecule. This compound is expected to be readily soluble in organic solvents like ethanol and dichloromethane[2]. Always use the minimum necessary volume of the organic solvent.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). Why is this happening?
A3: This is a common issue known as "antisolvent precipitation." The compound is soluble in the 100% organic stock solvent but crashes out when the solution's polarity is drastically increased by the addition of the aqueous buffer. The final concentration of the organic solvent in your aqueous solution is likely too low to maintain solubility. The subsequent sections of this guide provide detailed methods, such as pH adjustment or co-solvency, to prevent this.
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid, its solubility is highly dependent on pH. In acidic to neutral solutions (low pH), the carboxylic acid group remains protonated (-COOH), making the molecule neutral and poorly water-soluble. In basic solutions (high pH), the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and thus more soluble in water[3][4]. The key is to adjust the pH to be at least 1.5 to 2 units above the compound's pKa.
Q5: Can I increase solubility by heating the solution?
A5: Gently warming the solution can increase the rate of dissolution and may slightly increase solubility. However, this is often not a robust solution for compounds with fundamentally poor solubility. Upon cooling to ambient temperature, the compound is likely to precipitate out. Furthermore, prolonged heating can risk thermal degradation of the compound. For cinnamic acid derivatives, solubility does tend to increase with temperature, but this should be applied cautiously[5].
Part 2: Troubleshooting Workflow for Aqueous Solutions
If you are encountering solubility issues when preparing an aqueous formulation, follow this decision-making workflow. This process is designed to systematically identify the most effective solubilization strategy for your specific experimental needs.
Caption: Decision workflow for troubleshooting solubility.
Part 3: In-Depth Solubility Enhancement Protocols
This section provides detailed, step-by-step methodologies for the most common and effective solubilization techniques.
Protocol 1: pH-Dependent Solubilization
Principle: This method leverages the acidic nature of the carboxylic acid group. By raising the pH of the aqueous medium with a base, the compound is deprotonated into its more soluble anionic (carboxylate) form. This is one of the most effective methods for increasing the aqueous solubility of acidic drugs[6][7].
Materials:
-
4-Chloro-3-ethoxy-2-fluorocinnamic acid
-
Deionized water or desired buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
1 M Hydrochloric Acid (HCl) solution (for back-titration if needed)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of 4-Chloro-3-ethoxy-2-fluorocinnamic acid and add it to a beaker containing slightly less than the final desired volume of water or buffer.
-
Begin stirring the suspension. The compound will likely not dissolve at this stage.
-
Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.
-
As the pH increases, you will observe the solid material beginning to dissolve. The goal is to reach a pH approximately 1.5-2 units above the compound's pKa. While the exact pKa is not published, for similar cinnamic acids, it is typically in the range of 4.0-4.5. Therefore, a target pH of 7.0-8.0 is a reasonable starting point.
-
Continue adding base until all the solid has completely dissolved.
-
Once fully dissolved, carefully add deionized water to reach the final desired volume.
-
Verification: If your experiment requires a specific final pH, you can carefully back-titrate with 1 M HCl. Be aware that if you lower the pH too much (approaching the pKa), the compound may precipitate. The pH at which precipitation begins is the pH of maximum solubility (pHmax) for that concentration[6].
Protocol 2: Co-Solvent Systems
Principle: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This reduction in polarity allows for better solvation of hydrophobic molecules[8][9]. This is a simple and rapid formulation technique.
Recommended Co-solvents & Properties
| Co-Solvent | Dielectric Constant (20°C) | Notes |
| Water | 80.1 | Highly polar, poor solvent for the neutral compound. |
| Ethanol | 24.5 | Common, non-toxic choice.[9] |
| Propylene Glycol | 32.0 | Often used in pharmaceutical formulations.[9] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 (approx.) | Low toxicity, effective solubilizer. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent solubilizing power, but use should be minimized in cellular assays. |
Procedure:
-
First, attempt to dissolve the 4-Chloro-3-ethoxy-2-fluorocinnamic acid in a small volume of the pure co-solvent (e.g., Ethanol, PEG 400).
-
Once dissolved, slowly add this organic stock solution to the aqueous buffer with vigorous stirring. This method is often more effective than adding the solid compound directly to a pre-mixed solvent system.
-
The final concentration of the co-solvent should be kept as low as possible while maintaining solubility. Start with a final concentration of 10% (v/v) co-solvent and adjust upwards if precipitation occurs.
-
Important: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
Protocol 3: Salt Formation
Principle: This is a proactive approach where the acidic compound is converted into a stable salt form before solubilization. This salt form will have significantly higher aqueous solubility and a faster dissolution rate compared to the free acid[10][11][12]. The selection of an appropriate counterion is critical[12][13].
Materials:
-
4-Chloro-3-ethoxy-2-fluorocinnamic acid
-
A suitable base (e.g., Sodium Bicarbonate, Sodium Carbonate, or an organic base like Tromethamine)
-
A suitable solvent for the reaction (e.g., Ethanol, Acetone)
-
An anti-solvent for precipitation (e.g., Hexane, Diethyl Ether)
-
Rotary evaporator
Procedure (Example with Sodium Bicarbonate):
-
Dissolve 1 molar equivalent of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in a minimal amount of a suitable organic solvent like ethanol.
-
In a separate container, dissolve 1 molar equivalent of Sodium Bicarbonate in a small amount of water and add it to the solution of the acid. You may observe effervescence (CO2 release) as the reaction proceeds.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
Remove the solvent using a rotary evaporator. The resulting solid is the sodium salt of your compound.
-
The prepared salt can now be directly dissolved in water or aqueous buffers. The resulting solution pH will be slightly basic.
-
Verification: Confirm salt formation using analytical techniques such as FTIR (disappearance of the broad -COOH peak and appearance of a -COO⁻ peak) or NMR spectroscopy.
Part 4: Visualizing the Core Principle - pH-Dependent Equilibrium
The effectiveness of pH adjustment is rooted in the chemical equilibrium between the protonated acid and the deprotonated carboxylate. The diagram below illustrates this fundamental principle.
Caption: Acid-base equilibrium and its effect on solubility.
By understanding and applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by 4-Chloro-3-ethoxy-2-fluorocinnamic acid, ensuring reliable and reproducible experimental results.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 20, 2026.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- PharmaTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved January 20, 2026.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
- Pharma Info. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Raut, R. (n.d.). Cosolvency. Slideshare.
- Sigma-Aldrich. (n.d.). Improving API Solubility. Retrieved January 20, 2026.
- Wikipedia. (n.d.). Cosolvent. Retrieved January 20, 2026.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192.
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
- Brainly. (2023, July 11).
- Kumar, L., & Kumar, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Scientia Pharmaceutica, 79(4), 777-823.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- SciRP.org. (n.d.).
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length?
- Pearson. (n.d.).
- MDPI. (2019, March 9).
- UNT Digital Library. (2025, December 15).
- Chem-Impex. (n.d.). 4-Chloro-2-fluorocinnamic acid. Retrieved January 20, 2026.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorocinnamic acid, predominantly trans 96. Retrieved January 20, 2026.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ChemBK. (2024, April 9). 4-Chloro-2-fluorocinnamic acid.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- ResearchGate. (2025, August 7).
- NIH. (2023, October 30). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films.
- Pharmaceutical Organic Chemistry II Lab Manual. (n.d.).
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved January 20, 2026.
- PubChem. (n.d.). 4-Chlorocinnamic acid. Retrieved January 20, 2026.
- Howei Pharm. (n.d.). CAS 202982-66-9 C9H6ClFO2 4-Chloro-3-fluorocinnamic acid. Retrieved January 20, 2026.
- ChemicalBook. (n.d.). 202982-66-9(4-CHLORO-3-FLUOROCINNAMIC ACID) Product Description. Retrieved January 20, 2026.
Sources
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- 5. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
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- 11. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Troubleshooting 4-Chloro-3-ethoxy-2-fluorocinnamic acid Reaction Byproducts
Welcome to the technical support center for the synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of substituted cinnamic acids is a cornerstone of medicinal chemistry and materials science, offering a scaffold for a diverse range of applications, from anti-inflammatory and anti-cancer agents to advanced polymers.[1] However, the path to a pure product is often complicated by the formation of various byproducts. This guide will address the most frequently asked questions and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for 4-Chloro-3-ethoxy-2-fluorocinnamic acid is significantly lower than expected. What are the likely causes?
Low yield is a common issue that can stem from several factors throughout the synthetic process. Let's break down the potential culprits:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. For condensation reactions like the Perkin or Knoevenagel, which are often used for cinnamic acid synthesis, ensuring the complete formation of the enolate intermediate is critical.[2][3]
-
Reagent Purity and Stoichiometry: The purity of your starting materials, particularly the aromatic aldehyde (4-chloro-3-ethoxy-2-fluorobenzaldehyde) and the active methylene compound (e.g., malonic acid or acetic anhydride), is paramount.[2] Impurities can lead to competing side reactions. Additionally, incorrect stoichiometry can leave an excess of one reactant, complicating purification and reducing the yield of the desired product.
-
Suboptimal Catalyst Activity: In reactions like the Perkin condensation, the basic catalyst (e.g., potassium acetate) plays a crucial role.[3][4] If the catalyst is old, hydrated, or of poor quality, its effectiveness will be diminished, leading to a sluggish or incomplete reaction.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps. For instance, if the pH during the acid-base extraction is not carefully controlled, the cinnamic acid may not fully precipitate or may remain partially dissolved in the aqueous layer.
Q2: I've identified an unexpected peak in my NMR/LC-MS analysis. What are the most common byproducts in this synthesis?
The structure of 4-Chloro-3-ethoxy-2-fluorocinnamic acid lends itself to several potential side reactions. Here are some of the most common byproducts to look for:
-
cis-Isomer (Allocinnamic Acid): While the trans-isomer is thermodynamically more stable, the formation of the cis-isomer is a common occurrence.[5][6] The ratio of cis to trans can be influenced by reaction conditions and the specific synthetic route.
-
Unreacted Starting Materials: Residual 4-chloro-3-ethoxy-2-fluorobenzaldehyde or the active methylene compound are frequent impurities.
-
Self-Condensation Products: The active methylene compound can undergo self-condensation, especially under strong basic conditions. For example, acetic anhydride can self-condense in a Perkin-type reaction.[7]
-
Decarboxylation Products: If the reaction is carried out at excessively high temperatures, particularly when using malonic acid, decarboxylation of the final product or intermediates can occur, leading to the corresponding styrene derivative.
-
Side-Chain Halogenation: Depending on the reagents and conditions, unintended halogenation of the ethoxy group or other positions on the aromatic ring could occur, though this is less common with the specified starting materials.
Q3: My final product has a brownish, oily consistency instead of being a crystalline solid. What could be the cause?
The presence of a colored, oily residue is often indicative of polymerization or the formation of high molecular weight byproducts. This can be caused by:
-
Excessive Heat: Overheating the reaction mixture can promote polymerization of the starting aldehyde or the cinnamic acid product.[3]
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents can lead to the formation of colored impurities.
-
Incomplete Removal of Catalysts or Reagents: Residual catalysts or highly colored starting materials can contaminate the final product.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions to Minimize Byproduct Formation
A proactive approach to minimizing byproducts starts with carefully controlled reaction conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the recommended reaction temperature. For Perkin reactions, this is typically around 180°C.[3] Use a temperature controller and ensure uniform heating. | Excessive temperatures can lead to decarboxylation and polymerization. Insufficient temperature will result in an incomplete reaction. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or a small-scale workup and analysis (e.g., ¹H NMR). | Stopping the reaction too early will result in low conversion. Extending it unnecessarily can increase the formation of degradation products. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents oxidation of the aldehyde and other sensitive reagents, which can lead to colored impurities. |
| Reagent Addition | Add reagents slowly and in a controlled manner, especially when dealing with highly exothermic steps. | This helps to control the reaction temperature and prevent localized "hot spots" that can promote side reactions. |
Guide 2: Purification Strategies for Removing Common Byproducts
Even with optimized conditions, some level of impurity is often unavoidable. Here are robust purification protocols.
Protocol 2.1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which your desired 4-Chloro-3-ethoxy-2-fluorocinnamic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for cinnamic acids include ethanol, water, or mixtures thereof.[8]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2.2: Column Chromatography
For separating mixtures of compounds with different polarities, such as the cis and trans isomers or removing highly polar or non-polar impurities, column chromatography is the method of choice.[9][10]
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of organic acids.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf values between 0.2 and 0.5).
-
Column Packing: Pack the column with the silica gel slurry in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The composition of the mobile phase can be gradually increased in polarity (gradient elution) to elute more strongly adsorbed compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
To better understand the potential reaction outcomes, the following diagrams illustrate the primary synthetic pathway and potential side reactions.
Diagram 1: Generalized Perkin Reaction for Cinnamic Acid Synthesis
Caption: Generalized Perkin reaction pathway.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
By systematically addressing these potential issues and employing the outlined purification strategies, you can significantly improve the yield and purity of your 4-Chloro-3-ethoxy-2-fluorocinnamic acid synthesis.
References
- Veeprho.
- Pharmaffili
- Liyana Pathiranage, A. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.
- Liyana Pathiranage, A. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Johnson Matthey Technology Review. (1999).
- Dakenchem. (2025).
- Abdel-Wahab, B. F., et al. (2021).
- ACS Publications. (2019). Isolation, Identification, and Synthesis of a New Prenylated Cinnamic Acid Derivative from Brazilian Green Propolis and Simultaneous Quantification of Bioactive Components by LC-MS/MS. Journal of Agricultural and Food Chemistry.
- Online Organic Chemistry Tutor. Perkin Reaction.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
- Chemistry Stack Exchange. (2015).
- Simionescu, C. I., et al. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC.
- Sciencemadness Discussion Board. (2016).
- Unacademy. (2023). Perkin Reaction Mechanism.
- Study.com. (2021). Perkin Reaction: Definition & Mechanism.
- ResearchGate. (2025).
- Wikipedia. (2023). Cinnamic acid.
- Chem-Impex. 4-Chloro-2-fluorocinnamic acid.
- ResearchGate. (2025). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
Sources
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- 2. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
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- 4. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 5. veeprho.com [veeprho.com]
- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid Reaction Conditions
Welcome to the technical support center for the synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful and efficient synthesis of this key chemical intermediate.
Reaction Overview: The Knoevenagel-Doebner Condensation
The synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is most effectively achieved via a Knoevenagel condensation, specifically the Doebner modification.[1][2] This reaction involves the condensation of an aromatic aldehyde (4-chloro-3-ethoxy-2-fluorobenzaldehyde) with an active methylene compound, typically malonic acid.[1][3][4] The reaction is catalyzed by a weak organic base, such as pyridine, often with a co-catalyst like piperidine.[5][6][7] The Doebner modification is particularly suitable as it uses pyridine as both the solvent and catalyst, promoting a subsequent decarboxylation of the intermediate to yield the desired α,β-unsaturated carboxylic acid.[2][5][8]
Visualization: Reaction Mechanism
The following diagram illustrates the key steps of the Knoevenagel-Doebner condensation for this synthesis.
Caption: Mechanism of the Knoevenagel-Doebner Reaction.
Frequently Asked Questions (FAQs)
Q1: What is the preferred synthetic route for this molecule? The Knoevenagel-Doebner condensation using malonic acid and the corresponding benzaldehyde is the most direct and widely cited method for producing cinnamic acids.[1][4][6] Alternative routes like the Perkin reaction, which uses an acid anhydride instead of malonic acid, typically require higher temperatures and can result in lower yields.[9][10][11][12]
Q2: Why are pyridine and piperidine used as catalysts? Pyridine serves as both a weak base and a high-boiling solvent.[5] It facilitates the initial deprotonation of malonic acid to form the nucleophilic enolate and also promotes the final decarboxylation step.[5][8] Piperidine, a stronger base, is often used in catalytic amounts to accelerate the initial condensation between the aldehyde and the enolate.[5][6]
Q3: What are the expected impurities? Common impurities include unreacted starting materials (aldehyde and malonic acid), the intermediate aldol adduct if dehydration is incomplete, and potential byproducts from self-condensation of the aldehyde, although this is less common with the weak bases used.[13] At excessive temperatures, unwanted decarboxylation of the final product can also occur.[14]
Q4: Can I monitor the reaction progress? Yes, Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[13][14] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the consumption of the starting aldehyde and the appearance of the more polar cinnamic acid product spot.
Core Protocol and Optimization
This section provides a baseline protocol for the synthesis. Researchers should treat this as a starting point, with optimization often required based on laboratory conditions and reagent purity.
Baseline Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq).
-
Solvent/Catalyst Addition: Add pyridine (3-5 volumes relative to the aldehyde) to the flask. This will serve as the solvent.
-
Co-catalyst Addition: Add a catalytic amount of piperidine (0.05-0.1 eq).
-
Heating: Heat the reaction mixture to a gentle reflux (typically 90-110 °C) for 4-8 hours. Monitor the reaction's progress by TLC.[3]
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture.[15][16]
Optimization Parameters
Achieving high yield and purity requires careful control over several parameters. The following table summarizes key variables and their typical impact.
| Parameter | Range/Options | Effect on Reaction & Rationale |
| Malonic Acid Stoichiometry | 1.1 to 1.5 equivalents | A slight excess (1.1-1.2 eq) is typically sufficient to drive the reaction to completion. A large excess can complicate purification. |
| Base/Catalyst System | Pyridine/Piperidine, Triethylamine (TEA)/Piperidine[6], DABCO[17] | The classic Pyridine/Piperidine system is effective for both condensation and decarboxylation.[5] Pyridine-free systems using TEA in a solvent like toluene can be used for a "greener" approach but may require different temperature profiles.[6] |
| Reaction Temperature | 80 °C to 120 °C | Temperature must be high enough for condensation and decarboxylation but not so high as to cause product degradation or side reactions.[18] Optimal temperature is typically near the reflux point of the solvent. |
| Reaction Time | 2 to 12 hours | Reaction time is highly dependent on temperature and substrate reactivity. Monitor by TLC to determine the endpoint and avoid byproduct formation from prolonged heating.[14] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the experiment.
Q: My reaction yield is very low. What are the likely causes?
A: Low yield is a common issue with several potential root causes:
-
Incomplete Reaction: The reaction may not have reached completion. Verify this by checking for the presence of starting aldehyde via TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Temperature: If the temperature is too low, the rates of both condensation and the crucial decarboxylation step will be slow.[8] Ensure the mixture is reaching a gentle reflux. Conversely, excessively high temperatures can lead to product degradation.[14]
-
Moisture in Reagents: Water can interfere with the reaction. While not strictly an anhydrous reaction, using reasonably dry reagents and solvents is good practice.
-
Inefficient Precipitation/Isolation: During the acidic workup, ensure the pH is sufficiently low (pH 1-2) to fully protonate the cinnamic acid carboxylate, making it insoluble. Also, ensure the mixture is thoroughly chilled to maximize precipitation before filtration.
Q: I see multiple spots on my TLC plate, even after the reaction seems complete. What are they?
A: The presence of multiple spots indicates impurities or side products.
-
Unreacted Starting Materials: Compare the spots to your starting aldehyde and malonic acid standards.
-
Aldol Adduct Intermediate: A spot that is typically more polar than the final product but less polar than malonic acid could be the aldol adduct that has failed to dehydrate. This can happen if the reaction time is too short or the temperature is too low.[13]
-
Polymerization Byproducts: Cinnamic acids can sometimes undergo polymerization, especially if exposed to light or radical initiators for prolonged periods at high temperatures.[19] This often manifests as an insoluble baseline material on the TLC plate or increased viscosity of the reaction mixture.[19] If this is suspected, consider performing the reaction under an inert atmosphere and protecting it from light.[19]
Q: The reaction has stalled; the aldehyde spot on the TLC is not disappearing. What should I do?
A: A stalled reaction can often be restarted.
-
Verify Catalyst Activity: Ensure the base catalysts have not degraded. If piperidine was added a long time before heating, its volatility could be a factor. Consider adding a small, fresh portion of the piperidine co-catalyst.
-
Increase Temperature: Gradually increase the reaction temperature by 5-10 °C. This will increase the reaction rate, but monitor carefully for any new impurity spots on the TLC.
-
Check Reagent Quality: The aldehyde starting material may contain impurities that inhibit the reaction. Consider purifying the aldehyde by distillation if its quality is suspect.
Q: How can I effectively purify the final product?
A:
-
Thorough Washing: After filtration, washing the crude solid with copious amounts of cold water is critical to remove water-soluble impurities like pyridine hydrochloride.
-
Recrystallization: The most effective purification method is recrystallization. Ethanol is a good first choice. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. If it does not crystallize, add water dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Column Chromatography: For very high purity, column chromatography can be used, though it is less common for this scale of synthesis.[20][21] A silica gel column with a gradient of ethyl acetate in hexane is a typical system.
Visualization: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Malonic acid. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- Identifying side products in Knoevenagel condens
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (n.d.). bepls.
- Kolb, K. E., Field, K. W., & Schatz, P. F. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis.
- A pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid. (n.d.). RSC Publishing.
- Nagalakshmi, K., et al. (2017).
- Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis. (2025). BenchChem.
- Knoevenagel Condensation Doebner Modific
- The Knoevenagel condensation between substituted benzaldehydes (1a–j)... (n.d.).
- Use of Piperidine and Pyrrolidine in Knoevenagel Condens
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018).
- Esterification, Purification and Identific
- Knoevenagel condensation between different substituted benzaldehydes... (n.d.).
- 4-Chloro-3-fluorobenzaldehyde synthesis. (n.d.). ChemicalBook.
- Knoevenagel Condens
- Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
- Preparation of 4-fluorobenzaldehyde. (n.d.). PrepChem.com.
- Perkin Reaction. (2021). J&K Scientific LLC.
- Knoevenagel condens
- The Knoevenagel Condens
- How to optimize the synthesis process of cinnamic deriv
- Preventing polymerization of cinnamic acid derivatives during synthesis. (2025). BenchChem.
- Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Deriv
- α-ACETAMINOCINNAMIC ACID. (n.d.). Organic Syntheses Procedure.
- Isolation, Identification, and Synthesis of a New Prenylated Cinnamic Acid Derivative from Brazilian Green Propolis and Simultaneous Quantification of Bioactive Components by LC-MS/MS. (2019).
- Perkin reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.).
- Process for producing fluorobenzaldehydes. (n.d.).
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). MDPI.
- Optimization of reaction conditions. (n.d.).
- Perkin Reaction. (2023). Chemistry LibreTexts.
- Direct Amidation of Tertiary N-Benzylamines. (2026).
- The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. (n.d.).
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
- 4-Chlorocinnamic acid | 1615-02-7. (2025). ChemicalBook.
- CAS 202982-66-9 C9H6ClFO2 4-Chloro-3-fluorocinnamic acid. (n.d.).
- Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. (2025).
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- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Knoevenagel Condensation [organic-chemistry.org]
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- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
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- 16. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]
- 17. asianpubs.org [asianpubs.org]
- 18. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 21. researchgate.net [researchgate.net]
4-Chloro-3-ethoxy-2-fluorocinnamic acid stability and degradation issues
Welcome to the technical support guide for 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Understanding the Molecule: An Overview of Stability
4-Chloro-3-ethoxy-2-fluorocinnamic acid, like other cinnamic acid derivatives, possesses a chemical structure susceptible to various degradation pathways. The stability of this compound is influenced by its substituted aromatic ring, the acrylic acid side chain, and the presence of halogen and ethoxy groups.[1] Key factors that can impact its stability include light, temperature, pH, and the presence of oxidizing agents. Understanding these sensitivities is crucial for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Chloro-3-ethoxy-2-fluorocinnamic acid?
A1: The primary degradation pathways for cinnamic acid derivatives like 4-Chloro-3-ethoxy-2-fluorocinnamic acid include photodegradation, thermal degradation, and hydrolysis.
-
Photodegradation: Exposure to UV light can induce cis-trans isomerization of the double bond in the acrylic acid side chain and, in concentrated solutions or the solid state, can lead to cycloaddition reactions forming cyclobutane derivatives.[2]
-
Thermal Degradation: High temperatures can cause decarboxylation of the carboxylic acid group. While cinnamic acids are generally more thermally stable than some of their derivatives, prolonged exposure to heat should be avoided.[3][4]
-
Hydrolysis: The ethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an ester linkage.[1][5]
-
Oxidative Degradation: The double bond and the aromatic ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or catalysts like metal ions.[1]
Q2: How should I properly store solid 4-Chloro-3-ethoxy-2-fluorocinnamic acid and its solutions to ensure stability?
A2: To minimize degradation, both solid and solution forms of 4-Chloro-3-ethoxy-2-fluorocinnamic acid should be stored in a cool, dark, and dry place.[2] Use amber glass vials or wrap containers in aluminum foil to protect them from light.[2] For solutions, it is also recommended to use degassed solvents to minimize oxidative degradation and to store them at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage).
Q3: Can I visually detect degradation of this compound?
A3: While significant degradation might lead to a change in color or the formation of a precipitate, many degradation pathways, such as isomerization, do not produce visible changes.[2] Therefore, relying solely on visual inspection is not sufficient. Analytical techniques like HPLC are necessary to accurately assess the purity and concentration of the compound.[2]
Q4: What impact does pH have on the stability of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in aqueous solutions?
A4: The pH of the solution can significantly influence the stability of cinnamic acid derivatives. Generally, neutral or slightly alkaline conditions may reduce the rate of photodegradation.[2][6] However, extreme pH values (highly acidic or highly basic) can promote hydrolysis of the ethoxy group. The optimal pH for stability should be determined empirically for your specific experimental conditions.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the degradation of a key reagent. This guide provides a structured approach to troubleshooting common issues encountered when working with 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Inconsistent bioactivity or reduced potency in assays. | Isomerization or Degradation: The trans-isomer is typically the more stable and biologically active form.[7] Exposure to light can cause conversion to the less active cis-isomer. Degradation into other byproducts will also lower the concentration of the active compound. | 1. Confirm Purity: Analyze your stock solution and final assay samples by HPLC to check for the presence of isomers or degradation peaks.[2] 2. Minimize Light Exposure: Work under amber or UV-filtered light. Use amber vials for storage and sample preparation.[2] 3. Fresh Preparations: Prepare solutions fresh before each experiment. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Photodegradation or Oxidation: New peaks could correspond to the cis-isomer, cyclodimerization products, or oxidized byproducts.[2] | 1. Peak Identification: If possible, use mass spectrometry to identify the molecular weight of the unknown peaks. The cis-isomer will have the same mass as the parent compound.[2] 2. Control Experiments: Run control samples that have been intentionally exposed to UV light or an oxidizing agent to see if the same unexpected peaks are generated. 3. Solvent Purity: Ensure the use of high-purity, degassed solvents to prevent oxidative degradation.[2] Impurities in the solvent can also act as catalysts for degradation.[1] |
| Poor solubility or precipitation from solution over time. | Formation of Less Soluble Degradation Products: Dimerization products are often less soluble than the parent monomer.[2] Changes in pH could also affect solubility. | 1. Re-dissolution: Try gentle warming or sonication to redissolve the precipitate. If it does not redissolve, it is likely a degradation product. 2. pH Check: Measure the pH of the solution to ensure it has not shifted. 3. Storage Conditions: Store solutions at the recommended cool and dark conditions to prevent the formation of insoluble byproducts.[2] |
| Variability between experimental replicates. | Inconsistent Handling and Storage: Differences in light exposure or temperature between samples can lead to varying degrees of degradation. | 1. Standardize Protocols: Ensure all samples are handled identically with respect to light exposure, temperature, and time between preparation and analysis. 2. Use of Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and injection volume. |
Visualizing Degradation Pathways
To better understand the potential chemical transformations of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, the following diagram illustrates the primary degradation pathways.
Sources
- 1. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0240138B1 - Preparation of cinnamic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for 4-Chloro-3-ethoxy-2-fluorocinnamic acid
Welcome to the dedicated technical support center for 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific substituted cinnamic acid derivative. Here, we move beyond generic protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. Our aim is to empower you with the scientific rationale behind each step, enabling you to adapt and optimize these techniques for your specific experimental context.
Section 1: Foundational Knowledge & Initial Assessment
Before embarking on purification, a thorough understanding of your crude material is paramount. The synthetic route to 4-Chloro-3-ethoxy-2-fluorocinnamic acid will dictate the likely impurity profile, which in turn informs the most effective purification strategy.
Frequently Asked Questions (FAQs)
Question: What are the most probable impurities I should expect in my crude 4-Chloro-3-ethoxy-2-fluorocinnamic acid?
Answer: The impurity profile is intrinsically linked to your synthetic pathway. For a typical synthesis, such as a Knoevenagel or Perkin condensation, you should anticipate the following:
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Unreacted Starting Materials: Residuals of the corresponding benzaldehyde and the active methylene compound (e.g., malonic acid or its derivative) are common.
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Side-Reaction Products: Decarboxylation products or byproducts from self-condensation of the starting materials can occur.
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Geometric Isomers: While the trans (E) isomer is generally more stable and often the desired product, the presence of the cis (Z) isomer is possible.
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Residual Solvents and Catalysts: Solvents used in the reaction and workup (e.g., toluene, ethanol, pyridine) and any catalysts must be considered.
Question: How can I quickly assess the purity of my crude product and identify the major impurities?
Answer: A multi-pronged analytical approach is recommended for a comprehensive assessment:
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Thin-Layer Chromatography (TLC): This is an indispensable, rapid technique for visualizing the complexity of your crude mixture. Use a combination of polar and non-polar solvent systems (e.g., hexane/ethyl acetate with a small amount of acetic acid) to achieve good separation. The presence of multiple spots indicates impurities.
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High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, a reversed-phase HPLC method is ideal.[1] A C18 column with a gradient elution using a mobile phase of acetonitrile and water (acidified with formic or acetic acid to suppress ionization of the carboxylic acid) will typically provide excellent resolution of cinnamic acid derivatives from their impurities.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for identifying structural isomers and unreacted starting materials. The characteristic vinyl protons of the cinnamic acid will have distinct coupling constants for the trans (~16 Hz) and cis (~12 Hz) isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and identify unknown impurities.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids like 4-Chloro-3-ethoxy-2-fluorocinnamic acid. Its success hinges on the careful selection of a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Recrystallization Troubleshooting Guide
Question: My compound will not dissolve in the hot solvent, or I have to use an impractically large volume. What should I do?
Answer: This indicates that your chosen solvent is too non-polar for your compound at its boiling point. The presence of the carboxylic acid, ethoxy, and fluorine groups imparts a degree of polarity.
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Strategy 1: Switch to a More Polar Solvent. If you are using a non-polar solvent like hexanes or toluene, switch to a more polar solvent such as ethanol, methanol, or acetone.
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Strategy 2: Employ a Mixed-Solvent System. This is often the most effective approach for cinnamic acids.[2][3] Start by dissolving your compound in a minimum amount of a "good" hot solvent in which it is readily soluble (e.g., ethanol or methanol). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).[2] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Experimental Protocol: Mixed-Solvent Recrystallization
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Place the crude 4-Chloro-3-ethoxy-2-fluorocinnamic acid in an Erlenmeyer flask with a stir bar.
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Select a "good" solvent (e.g., ethanol) and a "bad" solvent (e.g., deionized water).
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Heat the "good" solvent and add it portion-wise to the flask while stirring and heating until the solid just dissolves. Use the minimum amount necessary.
-
Heat the "bad" solvent to the same temperature and add it dropwise to the solution until a persistent cloudiness is observed.
-
Add 1-2 drops of the hot "good" solvent to re-clarify the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
Question: My compound has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution as a liquid phase at a temperature above its melting point in that solvent system.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation level.
-
Preventative Measures:
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice. Insulating the flask can help.
-
Reduce Impurity Load: If the crude material is very impure, the impurities can inhibit crystallization. Consider a preliminary purification step like a solvent wash or basic column chromatography.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure material, add a tiny crystal to the cooled solution to induce crystallization.
-
Question: The purity of my recrystallized product has not improved significantly. Why?
Answer: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.
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Solution 1: Change the Solvent System. Experiment with different solvent pairs. For instance, if you used an ethanol/water system, try an ethyl acetate/hexane system. The change in polarity may alter the solubility profile of the impurities relative to your product.
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Solution 2: Consider an Acid-Base Extraction. As a carboxylic acid, your compound can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral impurities can then be washed away with an organic solvent (e.g., ethyl acetate). Subsequent acidification of the aqueous layer will precipitate your purified cinnamic acid.
-
Solution 3: Move to Column Chromatography. If recrystallization fails to remove a persistent impurity, chromatography offers a more powerful separation mechanism.
Data Presentation: Solvent Selection for Cinnamic Acids
| Solvent System | Polarity | Typical Use Case | Reference |
| Ethanol/Water | High | General purpose for many cinnamic acids.[3][4] | [3][4] |
| Methanol/Water | High | Similar to ethanol/water, good for polar compounds.[2] | [2] |
| Ethyl Acetate/Hexane | Medium | Effective for less polar cinnamic acid derivatives or when polar impurities are problematic. | General Organic Chemistry Principle |
| Acetone/Water | High | Good for compounds with moderate to high polarity. | General Organic Chemistry Principle |
Section 3: Mastering Column Chromatography
When recrystallization is insufficient, flash column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.
Chromatography Troubleshooting Guide
Question: I am not getting good separation between my product and an impurity on the TLC plate. How can I optimize the mobile phase?
Answer: Poor separation (similar Rf values) on TLC will translate to poor separation on a column. The key is to find a solvent system that provides a good separation factor.
-
Adjusting Polarity:
-
Spots Too High (High Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
-
Spots Too Low (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Adding an Acidic Modifier: For carboxylic acids, "tailing" or "streaking" on the silica gel plate is a common issue due to interactions with the acidic silica surface. Adding a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase will suppress the deprotonation of your cinnamic acid, leading to sharper spots and better separation.
Question: My compound is stuck on the column and will not elute, even with a highly polar mobile phase.
Answer: This indicates a very strong interaction with the silica gel, which is acidic.
-
Strategy 1: Use a More Polar Mobile Phase. If you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system.
-
Strategy 2: Introduce a Competitive Acid. If not already included, add acetic or formic acid to the mobile phase. This can help to displace your carboxylic acid from the silica.
-
Strategy 3: Consider a Different Stationary Phase. If your compound is highly polar, reversed-phase (C18) silica gel may be a better option. In this case, you would use a polar mobile phase (like water/acetonitrile) and elute with increasing organic content. Alternatively, alumina (neutral or basic) can be used if the compound is sensitive to acid.
dot
Caption: Decision workflow for purifying the target compound.
Section 4: Advanced Purification & Final Purity Assessment
Question: I have isolated my product, but I suspect there are still trace impurities. What are the best methods for final purity confirmation?
Answer: High-sensitivity analytical techniques are required to confirm the purity of your final compound, especially if it is intended for biological or pharmaceutical applications.
-
Quantitative HPLC (qHPLC): A validated HPLC method with a photodiode array (PDA) detector is the gold standard for purity determination.[1] By analyzing the peak area percentage, you can obtain a precise purity value. The PDA detector also allows you to check for co-eluting impurities by examining the peak purity at different points across the peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for detecting and identifying impurities at very low levels that may not be visible by HPLC-UV.[5]
-
Quantitative NMR (qNMR): By integrating the signals of your compound against a certified internal standard, qNMR can provide a highly accurate, direct measure of purity without the need for a specific reference standard of the compound itself.
-
Elemental Analysis: This provides the percentage composition of C, H, N, and halogens, which can be compared to the theoretical values for your pure compound. A significant deviation can indicate the presence of impurities.
This technical support guide provides a framework for logically approaching and troubleshooting the purification of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. Remember that each batch of crude material may present unique challenges, and a systematic, analytical approach is the key to achieving high purity.
References
-
Recrystallization of Cinnamic acid and Tryptamine Part I. (2020). YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Available at: [Link]
-
Dong, H., et al. (2018). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. Available at: [Link]
Sources
Technical Support Center: Navigating Cell Permeability Challenges of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid Derivatives
Introduction
Welcome to the technical support center for researchers working with 4-Chloro-3-ethoxy-2-fluorocinnamic acid and its derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies for a common hurdle encountered in the development of this compound class: poor cell permeability. As researchers, scientists, and drug development professionals, you are at the forefront of innovation. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental challenges, thereby accelerating your research and development timelines.
The unique substitution pattern of 4-Chloro-3-ethoxy-2-fluorocinnamic acid—featuring a halogen, an alkoxy group, and a fluoro group—presents a distinct physicochemical profile. While these modifications may be crucial for therapeutic efficacy, they often introduce complexities in cellular uptake. This document, structured in a user-friendly question-and-answer format, will delve into the underlying reasons for these permeability issues and offer robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing very low concentrations of our 4-Chloro-3-ethoxy-2-fluorocinnamic acid derivative inside our target cells. What are the likely reasons for this?
A1: The poor cell permeability of this derivative likely stems from a combination of its physicochemical properties, which are significantly influenced by its substitution pattern. The primary contributing factors are:
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Low Aqueous Solubility: The presence of the chloro and ethoxy groups, along with the phenyl ring, increases the lipophilicity of the molecule. Highly lipophilic compounds often exhibit poor solubility in the aqueous environment of cell culture media, limiting the concentration of the compound available for absorption.
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High Lipophilicity Leading to Membrane Trapping: While a certain degree of lipophilicity is necessary for a compound to enter the lipid bilayer of the cell membrane, excessively lipophilic molecules can become "trapped" within the membrane, hindering their partitioning into the aqueous cytoplasm.
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Molecular Rigidity and Size: The substituted cinnamic acid scaffold may possess a degree of rigidity and a molecular size that is not optimal for passive diffusion across the cell membrane.
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Ionization State (pKa): The carboxylic acid moiety will be ionized at physiological pH. The presence of the electron-withdrawing fluorine and chlorine atoms can lower the pKa of the carboxylic acid, increasing the proportion of the ionized, more polar, and less permeable form of the molecule.
Q2: How does the specific substitution pattern of 4-Chloro-3-ethoxy-2-fluorocinnamic acid impact its permeability?
A2: Each substituent plays a distinct role in modulating the molecule's properties:
-
4-Chloro and 3-Ethoxy Groups: These groups significantly increase the lipophilicity (LogP value) of the parent cinnamic acid structure. This increased "greasiness" can lead to poor aqueous solubility.
-
2-Fluoro Group: The ortho-fluoro substitution has a more complex effect. Fluorine is highly electronegative and can lower the pKa of the nearby carboxylic acid, making it more acidic. This results in a higher proportion of the charged carboxylate anion at physiological pH, which is less permeable than the neutral form.[1] While fluorination can sometimes enhance membrane permeability, its impact is highly context-dependent.[2][3]
The interplay of these groups results in a molecule that may have a high affinity for the lipid membrane but a low driving force to exit it into the cytoplasm, coupled with poor availability in the extracellular medium.
Q3: What initial steps should we take to diagnose the primary barrier to our compound's cell entry?
A3: A systematic approach is crucial. We recommend a tiered experimental plan to pinpoint the rate-limiting step:
-
Determine Aqueous Solubility: First, establish the kinetic and thermodynamic solubility of your compound in your specific cell culture medium. This will tell you the maximum concentration of the compound that is actually in solution and available to the cells.
-
Assess Lipophilicity (LogD): Measure the distribution coefficient (LogD) at physiological pH (7.4). This will provide a quantitative measure of the compound's lipophilicity and help predict its membrane partitioning behavior.
-
Conduct a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that specifically measures passive diffusion.[1][2] This will help you understand the compound's intrinsic ability to cross a lipid membrane without the complexities of cellular transporters.
The following diagram illustrates a logical workflow for diagnosing permeability issues:
Caption: Relationship between properties, assays, and strategies.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of your compound.
Materials:
-
PAMPA plate (e.g., a 96-well microplate with a filter bottom)
-
Acceptor plate (a standard 96-well microplate)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Your test compound and control compounds (e.g., a high-permeability control like propranolol and a low-permeability control like atenolol)
-
Plate shaker
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare the Donor Plate: Dissolve your test compound and controls in PBS to the desired concentration (e.g., 100 µM). Add 200 µL of each solution to the donor plate wells.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the solution in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is more complex and resource-intensive than PAMPA but provides more biologically relevant data, including information on active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Your test compound and controls
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²). You can also perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add your test compound (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as for A-B transport, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of your compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).
-
Data Summary Tables
Table 1: Physicochemical Properties and Expected Permeability Classification
| Property | Typical Range for Poor Permeability | Expected for 4-Chloro-3-ethoxy-2-fluorocinnamic acid | Recommended First Action |
| Aqueous Solubility | < 10 µM | Low | Measure solubility in media |
| LogD (pH 7.4) | > 3.5 | High | Measure LogD |
| PAMPA Papp | < 1.0 x 10⁻⁶ cm/s | Low | Conduct PAMPA assay |
| Caco-2 Efflux Ratio | > 2 | Possible | Conduct bidirectional Caco-2 assay if PAMPA is moderate |
Table 2: Interpreting Caco-2 Assay Results
| Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation | Next Steps |
| < 1 | < 2 | Poor passive permeability, no significant efflux. | Focus on improving physicochemical properties (e.g., prodrug). |
| < 1 | > 2 | Poor passive permeability, also an efflux substrate. | Address both permeability and efflux. This is a challenging candidate. |
| 1 - 10 | > 2 | Moderate passive permeability, but efflux is limiting uptake. | Use efflux inhibitors to confirm; consider structural modifications. |
| > 10 | < 2 | Good permeability. Low intracellular levels are likely not due to permeability. | Investigate other factors like metabolic instability. |
Conclusion
Addressing the poor cell permeability of 4-Chloro-3-ethoxy-2-fluorocinnamic acid derivatives requires a systematic and informed approach. By understanding the interplay of the compound's physicochemical properties and employing a logical diagnostic workflow, researchers can efficiently identify the primary barriers to cellular uptake. The strategies and protocols outlined in this guide provide a robust framework for troubleshooting these challenges, from initial diagnosis to the implementation of advanced formulation and medicinal chemistry solutions. We are confident that with these tools, you will be better equipped to advance your research and unlock the full therapeutic potential of this promising class of compounds.
References
-
ResearchGate. Solubilities of trans-cinnamic acid | Download Table. [Link]
-
Creative Bioarray. Lipophilicity & Solubility. [Link]
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ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]
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National Institutes of Health. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. [Link]
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National Institutes of Health. Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. [Link]
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MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]
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PubMed. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. [Link]
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PubMed. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. [Link]
-
ResearchGate. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]
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MDPI. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. [Link]
-
PubMed. Permeability studies of alkylamides and caffeic acid conjugates from echinacea using a Caco-2 cell monolayer model. [Link]
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Royal Society of Chemistry. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. [Link]
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Cheméo. Chemical Properties of 4-Ethoxycinnamic acid (CAS 2373-79-7). [Link]
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PubMed. Substituent effects of cis-cinnamic acid analogues as plant growh inhibitors. [Link]
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National Institutes of Health. Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor. [Link]
-
PubMed. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways. [Link]
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PubMed. Hydroxy Cinnamic Acid Derivatives as Partial PPARγ Agonists: In silico Studies, Synthesis and Biological Characterization Against Chronic Myeloid Leukemia Cell Line (K562). [Link]
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PubChem. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234. [Link]
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National Institutes of Health. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]
-
Okayama University. Relationships between structure and high-throughput screening permeability of peptide derivatives and related compounds with artificial membranes. [Link]
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Technical Support Center: Minimizing Toxicity in Cell Cultures Treated with 4-Chloro-3-ethoxy-2-fluorocinnamic acid
Welcome to the technical support center for researchers utilizing 4-Chloro-3-ethoxy-2-fluorocinnamic acid in cell culture applications. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate cytotoxicity and ensure the validity of your experimental results. Cinnamic acid and its derivatives are known for a variety of biological activities, including potential anticancer and antimicrobial properties.[1][2][3][4] However, like many small molecules, they can exhibit toxicity in cell cultures if not handled and applied with precision. This resource aims to equip you with the knowledge to navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 4-Chloro-3-ethoxy-2-fluorocinnamic acid and its derivatives in cell culture.
Q1: What is 4-Chloro-3-ethoxy-2-fluorocinnamic acid and what is its expected biological activity?
A1: 4-Chloro-3-ethoxy-2-fluorocinnamic acid is a derivative of cinnamic acid. Cinnamic acid derivatives are a class of compounds found in various plants and are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] The specific substitutions on the phenyl ring (chloro, ethoxy, and fluoro groups) can significantly influence the compound's biological efficacy and cytotoxic profile.[1] For instance, halogenated cinnamic acid derivatives are explored for their antimicrobial and anticancer activities.[5][6] The mechanism of action for many cinnamic acid derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cell lines.[7][8]
Q2: Why am I observing high levels of cell death even at low concentrations of the compound?
A2: High cytotoxicity at low concentrations can stem from several factors beyond the intrinsic bioactivity of the compound. A primary suspect is often the solvent used to dissolve the compound, typically dimethyl sulfoxide (DMSO).[9] Even at concentrations traditionally considered safe (e.g., <0.5%), some cell lines can exhibit sensitivity to DMSO.[9][10] Additionally, the purity of the compound and the specific sensitivity of your cell line are critical variables. It's also possible that the compound is highly potent in your specific cellular model.
Q3: How do I prepare a stock solution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid?
A3: Due to its hydrophobicity, 4-Chloro-3-ethoxy-2-fluorocinnamic acid will likely require an organic solvent for initial dissolution. The recommended approach is to prepare a high-concentration stock solution in sterile DMSO.[10] It is crucial to ensure the compound is fully dissolved; gentle warming (e.g., 37°C) and vortexing or sonication can aid this process.[11] Once dissolved, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10][11]
Q4: What is the maximum concentration of DMSO my cell culture can tolerate?
A4: The tolerance of cell lines to DMSO varies significantly.[12] While a general guideline is to keep the final concentration in the culture medium below 0.5%, and ideally at or below 0.1%, it is imperative to determine the specific tolerance of your cell line.[10][13] This is achieved by performing a dose-response experiment with DMSO alone and assessing cell viability.[13]
II. Troubleshooting Guide: Addressing Specific Cytotoxicity Issues
This section provides a structured, question-and-answer approach to troubleshoot common problems encountered when working with 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Issue 1: Excessive Acute Cell Death Upon Compound Addition
Q: Immediately after adding the diluted compound to my cell cultures, I observe widespread cell detachment and death. What is the likely cause and how can I fix it?
A: This phenomenon, often referred to as "precipitation-induced toxicity" or "solvent shock," is a common issue when adding a compound dissolved in a high concentration of organic solvent to an aqueous cell culture medium.
Causality: When a concentrated DMSO stock is added directly to the medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution.[14] These fine precipitates can be directly toxic to cells or can create localized areas of extremely high compound concentration, leading to acute cell death. The solvent itself can also cause localized toxicity if not mixed adequately and rapidly.
Protocol: Optimizing Compound Delivery to Cells
-
Pre-dilution in Serum-Containing Medium: Before adding to the full volume of your culture, pre-dilute the DMSO stock solution in a small volume of complete, serum-containing medium. The proteins in the serum can help to stabilize the compound and prevent precipitation.[14]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in complete medium to reach the final desired concentration.
-
Vortexing During Dilution: When adding the DMSO stock to the medium, vortex the medium gently to ensure rapid and thorough mixing.
-
Control for Solvent Effects: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the compound.[10] This allows you to differentiate between the toxicity of the solvent and the toxicity of your compound.
Issue 2: Gradual Decrease in Cell Viability Over Time
Q: My cells appear healthy initially after treatment, but I see a significant decline in viability and proliferation after 24-48 hours. How can I determine if this is expected bioactivity or unintended toxicity?
A: A gradual decline in viability is often the intended outcome when studying cytotoxic compounds. However, it's crucial to distinguish this from off-target effects or cumulative toxicity.
Causality: Cinnamic acid derivatives can induce apoptosis and inhibit cell proliferation, which are time-dependent processes.[7][15] The observed effect could be the desired pharmacological outcome. Alternatively, prolonged exposure to a suboptimal concentration of the compound or its metabolites could be causing general cellular stress and death.
Experimental Workflow: Differentiating Bioactivity from Toxicity
Caption: Workflow to dissect on-target from off-target effects.
Data Interpretation Table: Expected vs. Unintended Effects
| Observation | Potential Indication of On-Target Bioactivity | Potential Indication of Unintended Toxicity |
| Dose-Response | A clear sigmoidal dose-response curve for cell viability. | A very steep or inconsistent dose-response curve. |
| Cell Morphology | Appearance of apoptotic bodies, cell shrinkage. | Widespread necrosis, membrane blebbing, vacuolization. |
| Mechanism Assays | Positive markers for apoptosis (e.g., caspase activation) or specific cell cycle arrest.[8] | General stress markers (e.g., reactive oxygen species) without clear apoptotic signaling. |
| Vehicle Control | Healthy, proliferating cells in the DMSO-only control. | Significant cell death or reduced proliferation in the vehicle control. |
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am getting variable results between experiments, even when using the same cell line and compound concentrations. What could be causing this variability?
A: Poor reproducibility in cell culture experiments can be frustrating and can arise from a number of subtle inconsistencies in protocol and technique. [16]
Causality: In addition to the previously mentioned issues of compound precipitation and solvent toxicity, other factors such as cell passage number, confluency at the time of treatment, and minor variations in incubation conditions can significantly impact the cellular response to a compound.
Protocol: Standardizing for Reproducibility
-
Cell Culture Best Practices:
-
Use cells within a consistent and low passage number range.
-
Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment.
-
Ensure even cell distribution when seeding to avoid density-dependent effects.
-
-
Compound Handling:
-
Always use freshly diluted compound from a well-maintained, aliquoted stock to avoid degradation.
-
Ensure complete dissolution of the compound in DMSO before preparing working solutions.
-
-
Incubation Conditions:
Experimental Design for Robustness
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. reddit.com [reddit.com]
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- 15. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
Technical Support Center: Enhancing the Biological Activity of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid Through Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and strategically enhance the biological activity of this compound. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, modification, and evaluation of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Q1: What are the known or predicted biological activities of 4-Chloro-3-ethoxy-2-fluorocinnamic acid?
A1: While specific data on 4-Chloro-3-ethoxy-2-fluorocinnamic acid is limited in publicly available literature, the cinnamic acid scaffold is well-known for a broad range of biological activities. These include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The presence of halogen (chloro and fluoro) and ethoxy substituents on the phenyl ring is expected to modulate these activities. Halogenation, for instance, has been shown to enhance the antimicrobial and anticancer properties of various compounds.[4]
Q2: What are the most promising modification strategies for enhancing the biological activity of this compound?
A2: Based on the structure-activity relationships (SAR) of cinnamic acid derivatives, several modification strategies can be proposed:[1][2]
-
Esterification or Amidation of the Carboxylic Acid: Converting the carboxylic acid to an ester or amide can improve cell membrane permeability and potentially alter the compound's interaction with biological targets.[5]
-
Modification of the Phenyl Ring Substituents: While the core substitution pattern is fixed, further derivatization could be explored if synthetic routes allow. For instance, replacing the ethoxy group with other alkoxy groups of varying chain lengths could fine-tune lipophilicity.[6]
-
Introduction of Heterocyclic Moieties: Conjugating the cinnamic acid scaffold with various heterocyclic rings is a common strategy in medicinal chemistry to enhance biological activity.
Q3: What are the key safety precautions when handling 4-Chloro-3-ethoxy-2-fluorocinnamic acid and its derivatives?
A3: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Cinnamic acid derivatives can be skin and eye irritants.[7] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Synthesis and Purification
Q4: I am observing low yields during the synthesis of derivatives of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. What are the likely causes and solutions?
A4: Low yields in cinnamic acid synthesis, often performed via Knoevenagel condensation, can stem from several factors:[8]
-
Inefficient Condensation: Ensure your base catalyst (e.g., pyridine, DABCO) is fresh and used in the correct stoichiometric amount. The reaction may also require optimization of temperature and reaction time.[8]
-
Side Reactions: The aldehyde starting material may undergo self-condensation or other side reactions. Ensure the purity of your starting materials.
-
Difficult Purification: The product may be difficult to separate from starting materials or byproducts. Consider alternative purification methods such as column chromatography with a different solvent system or recrystallization from a different solvent.
Q5: My cinnamic acid derivative is polymerizing during the reaction or upon storage. How can I prevent this?
A5: The double bond in the acrylic acid moiety of cinnamic acid derivatives makes them susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[9]
-
Use of Inhibitors: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture and to the purified product for storage.[9]
-
Control of Reaction Conditions: Conduct the reaction at the lowest effective temperature and protect the reaction mixture from light by using amber glassware or wrapping the flask in aluminum foil.[9]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation that may lead to polymerization.[9]
Biological Assays
Q6: My compound is insoluble in the aqueous media used for my biological assays. How can I address this?
A6: Poor aqueous solubility is a common challenge with synthetic organic compounds.
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds for in vitro assays.[10] Prepare a concentrated stock solution in DMSO and then dilute it in the assay medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.
-
Filtration: After dissolving the compound, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before adding it to the assay.
Q7: I am observing inconsistent results in my cell-based assays. What could be the cause?
A7: Inconsistent results in cell-based assays can be due to several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, within a consistent and low passage number range, and are not contaminated.
-
Compound Stability: The compound may be unstable in the assay medium. Assess the stability of your compound under the assay conditions (e.g., temperature, pH) over the duration of the experiment.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of your compound.
-
Edge Effects in Microplates: The outer wells of a microplate can be prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile medium.
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments to modify and evaluate 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Synthesis of an Ester Derivative: Methyl 4-Chloro-3-ethoxy-2-fluorocinnamate
This protocol describes a standard esterification procedure.
Materials:
-
4-Chloro-3-ethoxy-2-fluorocinnamic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 4-Chloro-3-ethoxy-2-fluorocinnamic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the pure methyl 4-Chloro-3-ethoxy-2-fluorocinnamate.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.[11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of your test compound in the complete medium from a DMSO stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[13]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of your test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Resazurin sodium salt solution
-
96-well microplates
Procedure:
-
Prepare a 2-fold serial dilution of your test compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, add the resazurin solution to each well and incubate for a few more hours.
-
The MIC is the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of microbial growth.[14]
Section 4: Data Presentation and Visualization
Quantitative Data Summary
| Derivative | Modification | Anticancer IC50 (µM) [MCF-7] | Anti-inflammatory IC50 (µM) [RAW 264.7] | Antimicrobial MIC (µg/mL) [S. aureus] |
| Parent Compound | 4-Chloro-3-ethoxy-2-fluorocinnamic acid | Experimental Value | Experimental Value | Experimental Value |
| Derivative 1 | Methyl Ester | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Ethylamide | Experimental Value | Experimental Value | Experimental Value |
| Control Drug | Doxorubicin / Indomethacin / Vancomycin | Reference Value | Reference Value | Reference Value |
Experimental Workflow Diagrams
Caption: A generalized workflow for the modification and biological evaluation of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Caption: Step-by-step workflow of the MTT cell viability assay.
References
- Al-Sammarraie, Z. A. M., & Al-Saeed, M. H. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Source not explicitly provided, but content aligns with general microbiology reviews]
-
Li, Y., et al. (2021). Structure–activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry, 85(7), 1448-1457. [Link]
-
Faria, A. R., et al. (2007). Structure-antifungal activity relationship of cinnamic acid derivatives. Journal of Agricultural and Food Chemistry, 55(26), 10825-10830. [Link]
-
Faria, A. R., et al. (2007). Structure-antifungal activity relationship of cinnamic acid derivatives. Journal of Agricultural and Food Chemistry, 55(26), 10825-10830. [Link]
-
de Oliveira, C. H., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]
-
Zanetti, S., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(23), 5696. [Link]
-
Mphahlele, M. J., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3656. [Link]
-
Pillai, Y. J., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Planta Medica, 70(6), 553-555. [Link]
- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review.
-
Mphahlele, M. J., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3656. [Link]
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
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-
Al-Sammarraie, Z. A. M., & Al-Saeed, M. H. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
-
Bioassays for Anticancer Activities. ResearchGate. [Link]
-
Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. ResearchGate. [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH. [Link]
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. [Link]
-
Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PMC - PubMed Central. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
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Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds? ResearchGate. [Link]
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Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. PMC - NIH. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
-
Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. MDPI. [Link]
-
Anyone know if my synthesis of Cinnamic acid would work. Reddit. [Link]
-
A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate. [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH. [Link]
-
Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS. [Link]
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI. [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC - NIH. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
-
4-Chlorocinnamic acid. PubChem - NIH. [Link]
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Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. ResearchGate. [Link]
-
4-Chloro-3-fluorocinnamic acid. Howei Pharm. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Technical Support Center: Scaling the Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid
Welcome to the comprehensive technical support guide for the synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up the production of this valuable compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges presented by the specific substitution pattern of this molecule.
Overview of Synthetic Strategies
The synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid typically proceeds through a condensation reaction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde with a suitable active methylene compound. The two most common and industrially relevant methods are the Knoevenagel and Perkin reactions.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[1][2] For the synthesis of cinnamic acids, the Doebner modification, which uses pyridine and a catalytic amount of piperidine, is often employed to facilitate decarboxylation.[3]
-
Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid, to yield an α,β-unsaturated carboxylic acid.[4][5][6]
The choice between these methods on a larger scale often depends on factors such as reagent cost, reaction conditions, yield, and impurity profiles.[7]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Q1: Which synthetic route, Knoevenagel or Perkin, is more suitable for the large-scale synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid?
A1: Both routes are viable; however, the Knoevenagel condensation is often preferred for scale-up due to its milder reaction conditions compared to the high temperatures typically required for the Perkin reaction.[8] The Perkin reaction can lead to the formation of tar-like substances and other side products at elevated temperatures.[8] The Knoevenagel condensation, particularly the Doebner modification, offers good yields and can be performed at more manageable temperatures, which is a significant advantage in terms of process safety and energy consumption on an industrial scale.[9][10][11][12]
Q2: What is the expected impact of the substituents (2-fluoro, 3-ethoxy, 4-chloro) on the reactivity of the starting aldehyde?
A2: The electronic properties of the substituents on the benzaldehyde ring play a crucial role in its reactivity. The 2-fluoro and 4-chloro groups are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the 3-ethoxy group is electron-donating. The cumulative effect of these substituents will influence the overall reaction rate. It is important to monitor the reaction closely as the enhanced reactivity could also lead to an increased rate of side reactions if not properly controlled.
Q3: What are the most likely impurities to be formed during the synthesis?
A3: Impurity profiling is critical for ensuring the quality of the final product.[13][14][15][16][17] Potential impurities can arise from several sources:
-
Unreacted starting materials: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde and malonic acid (or acetic anhydride).
-
Side products from the aldehyde: Self-condensation of the aldehyde (Cannizzaro reaction) can occur under basic conditions, although this is less common with the weak bases used in Knoevenagel reactions.
-
Michael addition products: The product, being an α,β-unsaturated carboxylic acid, can potentially undergo a Michael addition with another nucleophile present in the reaction mixture.
-
Decarboxylation byproducts: In the Knoevenagel-Doebner reaction, incomplete decarboxylation can lead to the corresponding dicarboxylic acid as an impurity.
Q4: What are the recommended analytical methods for monitoring reaction progress and final product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and methanol or acetonitrile with a small amount of acid) is a good starting point.[18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify unknown impurities.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the scale-up of 4-Chloro-3-ethoxy-2-fluorocinnamic acid synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inactivity: Deactivated or insufficient amount of catalyst. 3. Side Reactions: Formation of byproducts consuming starting materials or product. 4. Poor Work-up/Isolation: Product loss during extraction or crystallization. | 1. Optimize Reaction Conditions: Monitor the reaction by HPLC to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be beneficial.[1] 2. Catalyst Screening: If using a Knoevenagel approach, screen different amine catalysts (e.g., piperidine, pyridine, triethylamine) to find the most effective one for this specific substrate. Ensure the catalyst is of high purity and used in the correct molar ratio. 3. Control Reaction Parameters: Maintain strict control over temperature and reagent addition to minimize side reactions. A slower addition of the base can sometimes reduce the formation of aldehyde self-condensation products. 4. Optimize Work-up: Ensure the pH during extraction is optimized for complete precipitation of the carboxylic acid. Use an appropriate solvent system for crystallization to maximize recovery.[21][22][23] |
| Product Purity Issues (e.g., discoloration, presence of impurities) | 1. Formation of Colored Byproducts: High reaction temperatures can lead to the formation of polymeric or tar-like materials. 2. Incomplete Removal of Starting Materials: Inefficient purification. 3. Presence of Isomers: Potential for the formation of the cis-isomer, although the trans-isomer is generally more stable and favored. | 1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Recrystallization: Perform multiple recrystallizations from a suitable solvent system to remove impurities. The use of activated carbon during recrystallization can help to remove colored impurities. 3. Isomer Analysis: Use HPLC or NMR to quantify the isomeric ratio. The trans-isomer is typically the desired product and can often be preferentially crystallized. |
| Difficulties with Product Isolation/Crystallization | 1. High Solubility in the Reaction Mixture: The product may remain dissolved in the solvent after the reaction is complete. 2. Oily Product Formation: The product may precipitate as an oil rather than a crystalline solid. | 1. Solvent Selection: If the product is too soluble, consider adding an anti-solvent to induce precipitation. Alternatively, remove the reaction solvent under reduced pressure and redissolve the crude product in a suitable solvent for crystallization. 2. Optimize Crystallization Conditions: Slow cooling, seeding with a small crystal of the pure product, and scratching the inside of the flask can promote crystallization. Experiment with different solvent systems to find one that yields a crystalline solid.[24][25] |
| Scale-up Challenges (e.g., exothermic reaction, mixing issues) | 1. Poor Heat Transfer: In large reactors, inefficient heat dissipation can lead to localized hotspots and an increased rate of side reactions.[12][26] 2. Inefficient Mixing: Inadequate agitation can result in concentration gradients and non-uniform reaction conditions. 3. Process Safety Hazards: Runaway reactions are a major concern with exothermic processes on a large scale.[9][10][11][26][27] | 1. Controlled Addition: For exothermic reactions, add one of the reagents slowly to control the rate of heat generation. Ensure the reactor has an efficient cooling system.[26] 2. Optimize Agitation: Use an appropriate stirrer design and agitation speed to ensure good mixing throughout the reaction vessel. 3. Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment before scaling up. This includes determining the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure that the process can be safely controlled.[9][10][27] |
Experimental Protocols
Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid via Knoevenagel-Doebner Condensation
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).
-
Add pyridine as the solvent.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to a gentle reflux and monitor the progress by HPLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a stirred solution of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Quality Control and Characterization
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Determine the melting point and compare it with the literature value.
-
Purity (HPLC): Analyze the purity of the final product by HPLC. The purity should meet the required specifications.
-
Structural Confirmation (NMR): Record ¹H and ¹³C NMR spectra to confirm the structure of the compound.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
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Chemtek Scientific. (2023, October 5). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
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ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Perkin reaction (cinnamic acid synthesis). Retrieved from [Link]
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ResearchGate. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
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ResearchGate. (n.d.). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from [Link]
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Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
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ResearchGate. (n.d.). Four cinnamic acid derivatives, trans-cinnamic acid (1),.... Retrieved from [Link]
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Journal of Laboratory Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
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RSC Publishing. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]
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Journal of Medical Pharmaceutical and Allied Sciences. (n.d.). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Analysis of the trans -Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Mesomorphism of Novel Liquid-Crystalline Isobutyl-p-(p′-n-Alkoxy Cinnamoyloxy) Cinnamates. Retrieved from [Link]
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Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Retrieved from [Link]
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Scientific Research Publishing. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Review: Multi-Component Crystals: Cinnamic Acid As A Co-Former. Retrieved from [Link]
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Validation & Comparative
Charting the Unseen: A Comprehensive Guide to Validating the Biological Target of 4-Chloro-3-ethoxy-2-fluorocinnamic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. This guide provides an in-depth, experience-driven framework for validating the biological target of a novel compound, using 4-Chloro-3-ethoxy-2-fluorocinnamic acid as a primary example. While the specific biological target of this compound is not yet defined in publicly accessible literature, its cinnamic acid scaffold suggests a potential for diverse biological activities, as seen in related structures that exhibit antimicrobial and anticancer properties.[1][2][3][4] This guide, therefore, presents a universal roadmap for target deconvolution and validation, applicable to any novel small molecule.
Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and the necessity of self-validating systems.[5][6] We will navigate through a multi-tiered validation process, from initial target engagement confirmation to in-depth cellular and genetic validation, providing both the "how" and the "why" at each critical juncture.
Part 1: The Foundational Pillar - Confirming Direct Target Engagement
Before delving into complex cellular phenotypes, it is paramount to confirm that 4-Chloro-3-ethoxy-2-fluorocinnamic acid directly interacts with a cellular protein. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to assess target engagement in a native cellular environment.[7][8][9][10][11] The principle of CETSA is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[7][8][10]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This workflow outlines the key steps for performing a CETSA experiment to identify potential protein targets of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
Caption: CETSA experimental workflow.
Interpreting CETSA Data
A positive result is a discernible shift in the melting curve of a protein in the presence of the compound compared to the vehicle control. This indicates a direct binding event. The magnitude of the shift can provide a preliminary indication of binding affinity.
| Parameter | Vehicle Control | 4-Chloro-3-ethoxy-2-fluorocinnamic acid | Interpretation |
| Apparent Tm of Protein X | 52°C | 58°C | Stabilization of Protein X suggests direct binding. |
| Apparent Tm of Protein Y | 65°C | 65°C | No significant thermal shift; Protein Y is likely not a direct target. |
Table 1: Example CETSA Data Interpretation.
Part 2: Functional Validation - Connecting Binding to Activity
Once a direct binding partner is identified, the next critical step is to determine if this interaction translates into a functional consequence. This is where enzymatic assays and cellular functional assays become indispensable.[12][13][14][15]
Enzymatic Assays: Probing Functional Modulation
If the identified target is an enzyme, a direct biochemical assay is the gold standard for confirming functional modulation.[12][15] The choice of assay format (e.g., fluorescence, luminescence, colorimetric) will depend on the enzyme class and available substrates.[13]
Step-by-Step Protocol: Generic Kinase Assay (Example)
-
Reagent Preparation : Prepare assay buffer, recombinant kinase, substrate peptide, and ATP.
-
Compound Dilution : Create a serial dilution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
-
Reaction Initiation : In a microplate, combine the kinase, substrate, and compound. Initiate the reaction by adding ATP.
-
Incubation : Incubate at the optimal temperature for the kinase.
-
Detection : Add a detection reagent that measures either the phosphorylated substrate or the remaining ATP (e.g., ADP-Glo™, HTRF®).
-
Data Analysis : Plot the signal against the compound concentration to determine the IC50 value.
| Compound | IC50 (µM) for Target Kinase | Selectivity Profile (vs. Panel of 10 Other Kinases) |
| 4-Chloro-3-ethoxy-2-fluorocinnamic acid | 0.5 | Highly selective (>100-fold) |
| Alternative Inhibitor 1 | 0.2 | Moderately selective (10-fold) |
| Alternative Inhibitor 2 | 1.2 | Poorly selective |
Table 2: Comparative Analysis of Kinase Inhibitors.
Part 3: Genetic Validation - The Unambiguous Link
siRNA-Mediated Knockdown vs. CRISPR-Cas9 Knockout
Experimental Design: Validating Target Dependency
The core principle of this experiment is to assess whether the cellular effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is diminished or abolished when the expression of its putative target is reduced or eliminated.
Caption: Logical framework for genetic target validation.
| Cell Line | Treatment | Cell Viability (%) |
| Wild-Type | Vehicle | 100 |
| Wild-Type | 4-Chloro-3-ethoxy-2-fluorocinnamic acid (1 µM) | 45 |
| Target Knockout | Vehicle | 98 |
| Target Knockout | 4-Chloro-3-ethoxy-2-fluorocinnamic acid (1 µM) | 95 |
Table 3: Hypothetical Data from a Genetic Validation Experiment.
Part 4: Comparative Analysis and Future Directions
Once the biological target of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is validated, a comparative analysis against known inhibitors of the same target is crucial. This involves head-to-head comparisons of potency (IC50/EC50), selectivity, and off-target effects. Biophysical techniques such as Surface Plasmon Resonance (SPR) can provide detailed kinetic data (kon, koff, KD) for a quantitative comparison of binding affinities.[6]
The validation of a biological target is a significant milestone in drug discovery. It transforms a molecule with an interesting phenotype into a tool for dissecting biological pathways and a potential starting point for a therapeutic program. The multi-faceted approach outlined in this guide, integrating direct target engagement, functional assays, and genetic validation, provides a robust framework for confidently identifying and validating the biological targets of novel small molecules like 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
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A Comparative Guide to Cinnamic Acid Derivatives: Evaluating 4-Chloro-3-ethoxy-2-fluorocinnamic Acid in the Context of Established Analogues
Introduction: The Cinnamic Acid Scaffold as a Blueprint for Bioactivity
Cinnamic acid, a naturally occurring phenolic compound, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its simple, robust structure—comprising a phenyl ring linked to an acrylic acid moiety—is a common feature in a vast array of plant secondary metabolites, including flavonoids and stilbenes.[2] This fundamental blueprint has been extensively modified by nature and chemists alike, giving rise to a diverse family of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5]
The biological efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[6][7] Simple hydroxylations or methoxylations can dramatically enhance antioxidant capabilities, while halogenation can bestow potent antimicrobial effects.[8][9] As researchers push the boundaries of drug design, interest is growing in novel, multi-substituted derivatives that combine the advantageous properties of different functional groups.
This guide provides a comparative analysis of well-characterized cinnamic acid derivatives to establish a framework for understanding the potential of complex, next-generation analogues. We will use 4-Chloro-3-ethoxy-2-fluorocinnamic acid —a synthetic derivative featuring a unique combination of halogen and alkoxy substituents—as a focal point to project how specific structural modifications can be rationally designed to achieve enhanced or novel biological functions. By examining experimental data from established derivatives, we can deconstruct the contribution of each substituent and build a predictive model for the performance of this and other highly functionalized cinnamic acids.
Section 1: The Foundational Scaffold: Synthesis and Core Properties
The versatility of the cinnamic acid framework begins with its accessible synthesis. Several classical organic reactions can be employed to produce the core structure, with the choice of method often depending on the desired substituents and available precursors.
The Perkin reaction and the Knoevenagel-Doebner condensation are among the most common methods.[10][11] The Knoevenagel-Doebner condensation, for instance, involves the reaction of an aromatic aldehyde with malonic acid, typically catalyzed by a base like pyridine or piperidine.[12] This method is particularly advantageous as it is often a one-pot reaction that proceeds with high stereoselectivity for the more stable E-isomer (trans-cinnamic acid).
Caption: Generalized Knoevenagel-Doebner condensation workflow.
The unsubstituted cinnamic acid molecule serves as our baseline. Its properties are modest, but it provides the essential electronic and structural foundation upon which enhanced bioactivity is built.
Table 1: Physicochemical Properties of Unsubstituted trans-Cinnamic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈O₂ | - |
| Molecular Weight | 148.16 g/mol | - |
| Melting Point | 133-136 °C | - |
| pKa | ~4.44 | - |
| LogP | 1.93 | - |
Section 2: A Comparative Analysis of Substituent Effects
The "magic" of cinnamic acid derivatives lies in the functional groups attached to the phenyl ring. By comparing established classes of derivatives, we can discern clear structure-activity relationships (SAR).
Hydroxy and Methoxy Derivatives: The Antioxidant Powerhouses
Naturally occurring derivatives like p-coumaric acid, caffeic acid, and ferulic acid are defined by their hydroxyl (-OH) and methoxy (-OCH₃) groups. These electron-donating groups are critical to their potent antioxidant activity.[13] They facilitate the donation of a hydrogen atom to neutralize free radicals, with the resulting phenoxyl radical being stabilized by resonance across the aromatic ring and the acrylic acid side chain.[14]
The number and position of these groups are key. Dihydroxy derivatives, such as caffeic acid, consistently show stronger antioxidant activity than monohydroxy derivatives.[15] Methoxy groups, as seen in ferulic acid, also contribute to this activity and can improve the molecule's metabolic stability and lipophilicity.[8] This antioxidant potential often translates into anticancer activity, as many of these compounds can mitigate oxidative stress, a key factor in tumorigenesis, and modulate critical signaling pathways.[16]
Table 2: Comparative Anticancer and Antioxidant Activity of Hydroxy/Methoxy Cinnamic Acid Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM)[16] | Antioxidant Activity (DPPH IC₅₀) |
|---|---|---|---|---|
| Caffeic Acid | HepG2 | Liver | 627.45 (48h) | High |
| A549 | Lung | >200 | ||
| Ferulic Acid | A549 | Lung | >200 | High |
| HT29-D4 | Colon | >200 | ||
| Sinapic Acid | Not Widely Reported | - | - | Very High |
| p-Coumaric Acid | Not Widely Reported | - | - | Moderate |
Note: Lower IC₅₀ values indicate higher potency. Antioxidant activity is a qualitative summary from multiple sources.
Halogenated Derivatives: Enhancing Antimicrobial Efficacy
The introduction of halogens, particularly chlorine, onto the cinnamic acid scaffold dramatically shifts its biological profile towards antimicrobial and antifungal activity.[10] A key example is 4-chlorocinnamic acid and its esters.
The primary reason for this enhanced efficacy is the alteration of the molecule's physicochemical properties. The chloro group is electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the compound. This allows for more effective penetration of microbial cell membranes. Once inside, the altered electronic properties of the molecule can lead to the inhibition of essential enzymes. For instance, studies on 4-chlorocinnamic acid esters suggest they may act as inhibitors of the fungal enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis and cell membrane integrity.[9][17]
Table 3: Comparative Antifungal Activity of 4-Chlorocinnamic Acid Esters
| Compound | Candida Species | MIC (µmol/mL)[9] |
|---|---|---|
| Methyl 4-chlorocinnamate | C. albicans | 5.09 |
| Ethyl 4-chlorocinnamate | C. albicans | 4.75 |
| Methoxyethyl 4-chlorocinnamate | C. albicans | 0.13 |
| Perillyl 4-chlorocinnamate | C. krusei | 0.024 |
Note: Lower Minimum Inhibitory Concentration (MIC) values indicate higher potency.
The Role of Fluorine: A Modern Strategy in Drug Design
Fluorine holds a special place in medicinal chemistry.[12] Its introduction into a drug candidate can lead to profound improvements in its pharmacological profile. Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450. This can increase the drug's half-life.
-
Increased Binding Affinity: Fluorine is highly electronegative and can form favorable electrostatic interactions (including hydrogen bonds) with enzyme active sites, enhancing binding affinity and potency.
-
Improved Membrane Permeability: In some contexts, fluorine can increase a molecule's lipophilicity, aiding its passage across biological membranes.
While extensive comparative data on simple fluorocinnamic acids is limited, the principles of fluorine in drug design are well-established.[18] Its presence on the cinnamic acid ring is a modern strategy to fine-tune the molecule for specific, high-potency applications.[19]
Section 3: Projecting the Potential of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid
Based on the structure-activity relationships established above, we can now make informed projections about the potential properties of 4-Chloro-3-ethoxy-2-fluorocinnamic acid . This molecule is a synthetic hybrid, combining features from all the derivative classes discussed.
-
2-Fluoro Group: Positioned ortho to the carboxylic acid, this group is expected to increase the acidity (lower the pKa) of the molecule and, critically, enhance its metabolic stability. Its electronegativity could also play a key role in directing binding to a target protein active site.
-
3-Ethoxy Group: The ethoxy group (-OCH₂CH₃) is electronically similar to the methoxy group found in highly active natural derivatives like ferulic acid. It is an electron-donating group that could contribute to antioxidant potential. Furthermore, being larger than a methoxy group, it provides additional lipophilicity, potentially improving cell membrane penetration.[8]
-
4-Chloro Group: As seen in potent antimicrobial derivatives, this para-chloro substituent is strongly predicted to confer significant antibacterial and antifungal activity by increasing overall lipophilicity and altering the electronic character of the phenyl ring.[9]
This unique combination suggests that 4-Chloro-3-ethoxy-2-fluorocinnamic acid could be a multi-target agent . It may possess both the antimicrobial/antifungal characteristics of halogenated derivatives and the antioxidant or enzyme-inhibiting potential of alkoxy derivatives, all while benefiting from the enhanced metabolic stability conferred by the fluorine atom. This makes it a compelling candidate for investigation as a novel protein kinase inhibitor for cancer therapy or as a next-generation antifungal agent.[20][21]
Caption: Projected Structure-Activity Relationships for the title compound.
Section 4: Experimental Protocols for Comparative Evaluation
To validate these hypotheses, a researcher would need to synthesize the target compound and evaluate it against relevant benchmarks using standardized assays. The following protocols provide a self-validating framework for such an investigation.
Caption: Overall workflow for the synthesis and evaluation of a novel cinnamic acid derivative.
Protocol 4.1: Synthesis via Knoevenagel-Doebner Condensation
-
Rationale: This method is chosen for its reliability and high yield in producing trans-cinnamic acids from corresponding benzaldehydes.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the starting aldehyde (e.g., 4-chloro-3-ethoxy-2-fluorobenzaldehyde) and 1.2 equivalents of malonic acid in anhydrous pyridine.
-
Catalysis: Add 0.1 equivalents of piperidine to the solution as a catalyst.
-
Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (10% HCl). The product will precipitate out of the solution.
-
Isolation & Purification: Filter the crude solid product using a Büchner funnel. Wash thoroughly with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure substituted cinnamic acid.
-
Validation: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[22]
Protocol 4.2: In Vitro Anticancer Efficacy (MTT Assay)
-
Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[16]
-
Cell Culture: Seed human cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-Chloro-3-ethoxy-2-fluorocinnamic acid) and a positive control (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only wells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 4.3: Antimicrobial Susceptibility (Broth Microdilution)
-
Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Candida albicans or Staphylococcus aureus) in the appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The cinnamic acid scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. While extensive experimental data on 4-Chloro-3-ethoxy-2-fluorocinnamic acid is not yet publicly available, a systematic, comparative analysis of its structural components provides a powerful predictive tool for drug development professionals. By understanding the distinct contributions of alkoxy, chloro, and fluoro substituents, we can rationally design novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The combination of these functional groups in a single molecule suggests a strong potential for multi-target bioactivity, particularly in the realms of oncology and infectious disease. The experimental framework provided herein offers a clear path for the synthesis and validation of this and other promising next-generation cinnamic acid derivatives, underscoring the enduring value of this versatile natural product scaffold.
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Comparative study of 4-Chloro-3-ethoxy-2-fluorocinnamic acid and its analogs
An In-depth Comparative Guide to 4-Chloro-3-ethoxy-2-fluorocinnamic Acid and Its Analogs for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid and its structural analogs. Designed for researchers and drug development professionals, this document delves into the synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities of these compounds. By systematically evaluating the impact of various substituents on the cinnamic acid scaffold, we aim to provide actionable insights for the design of novel therapeutic agents.
Introduction: The Versatility of the Cinnamic Acid Scaffold
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found widely in the plant kingdom, forming the backbone for numerous bioactive molecules like flavonoids and stilbenes.[1][2][3] The core structure, consisting of a phenyl ring linked to an acrylic acid moiety, offers a versatile scaffold for chemical modification.[4] The therapeutic potential of cinnamic acid derivatives is vast, with studies reporting antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][5][6][7]
The biological efficacy of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring.[1][8] Halogenation, for instance, can enhance lipophilicity and membrane permeability, while alkoxy groups can modulate electronic properties and receptor binding. This guide focuses on 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a polysubstituted derivative, and compares it against simpler analogs to dissect the individual and synergistic contributions of its functional groups to its overall chemical and biological profile.
Rationale for Analog Selection
To understand the structure-property relationships of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a panel of analogs was selected. This series allows for a systematic evaluation of how each substituent—the 4-chloro, 3-ethoxy, and 2-fluoro groups—modulates the core cinnamic acid structure. The chosen analogs progress from the parent scaffold to multi-substituted derivatives, providing a logical framework for comparison.
Selected Compounds for Comparative Study:
-
Target Compound: 4-Chloro-3-ethoxy-2-fluorocinnamic acid
-
Analog 1 (Parent Scaffold): Cinnamic Acid
-
Analog 2 (Chloro-Substitution): 4-Chlorocinnamic Acid
-
Analog 3 (Fluoro-Substitution): 2-Fluorocinnamic Acid & 4-Fluorocinnamic Acid
-
Analog 4 (Alkoxy-Substitution): 4-Methoxycinnamic Acid (as a readily available proxy for the ethoxy group)
-
Analog 5 (Di-halogen Substitution): 4-Chloro-2-fluorocinnamic acid & 4-Chloro-3-fluorocinnamic acid
Synthesis and Physicochemical Characterization
The synthesis of cinnamic acid derivatives is well-established, with the Knoevenagel condensation being a common and efficient method.[4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid, followed by decarboxylation.
Caption: General workflow for the synthesis of cinnamic acid derivatives via Knoevenagel condensation.
Physicochemical Properties
The introduction of substituents dramatically alters the physicochemical properties of the cinnamic acid molecule. Halogens like chlorine and fluorine increase molecular weight and lipophilicity (LogP), which can influence pharmacokinetics. The electronegativity of fluorine is also known to lower the pKa of the carboxylic acid, thereby increasing its acidity.[9]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Chloro-3-ethoxy-2-fluorocinnamic acid | C₁₁H₁₀ClFO₃ | 244.65 | Data not available |
| Cinnamic Acid | C₉H₈O₂ | 148.16 | 133-136 |
| 4-Chlorocinnamic Acid[10] | C₉H₇ClO₂ | 182.60 | 248-251 |
| 2-Fluorocinnamic Acid | C₉H₇FO₂ | 166.15 | 179-182 |
| 4-Fluorocinnamic Acid[11] | C₉H₇FO₂ | 166.15 | 155-158 |
| 4-Methoxycinnamic Acid | C₁₀H₁₀O₃ | 178.18 | 172-175 |
| 4-Chloro-2-fluorocinnamic acid | C₉H₆ClFO₂ | 200.59 | 213-216 |
| 4-Chloro-3-fluorocinnamic acid[12][13] | C₉H₆ClFO₂ | 200.59 | 241-245 |
| Table 1: Comparative Physicochemical Properties of 4-Chloro-3-ethoxy-2-fluorocinnamic acid and Its Analogs. |
Spectroscopic Analysis and Structural Elucidation
A multi-technique spectroscopic approach is essential for unambiguous structure confirmation and purity assessment of synthesized analogs.[3][14] Each method provides unique information about the molecule's structure and functional groups.
Caption: General workflow for the spectroscopic analysis of cinnamic acid derivatives.
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis or an appropriate spectroscopic grade solvent (e.g., methanol, ethanol) for UV-Vis and MS analysis. For FT-IR, prepare a KBr pellet or use a thin film.
-
UV-Visible (UV-Vis) Spectroscopy: Record the UV-Vis spectrum over a wavelength range of 200-400 nm.[14] The λmax values are indicative of the conjugated π-electron system, which is influenced by the aromatic substituents.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire the FT-IR spectrum to identify characteristic vibrational frequencies of functional groups.[14] Key absorptions include the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and C-halogen bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H NMR to determine the number, environment, and coupling of protons.
-
Acquire ¹³C NMR to identify the carbon framework.
-
For fluorinated analogs, ¹⁹F NMR is crucial for confirming the presence and environment of fluorine atoms.
-
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the compound, confirming its elemental composition.[14]
Comparative Spectroscopic Data
| Compound | UV λmax (nm)[14][15] | Key FT-IR Peaks (cm⁻¹)[3] |
| Cinnamic Acid | ~273, ~215 | ~1685 (C=O), ~1630 (C=C), ~3000 (O-H) |
| 4-Chlorocinnamic Acid | ~282 | ~1690 (C=O), ~1625 (C=C), ~750 (C-Cl) |
| 4-Fluorocinnamic Acid | ~272 | ~1680 (C=O), ~1630 (C=C), ~1230 (C-F) |
| 4-Methoxycinnamic Acid | ~288 | ~1675 (C=O), ~1620 (C=C), ~1250 (C-O) |
| Table 2: Characteristic Spectroscopic Data for Selected Cinnamic Acid Analogs. |
Comparative Biological Activity
Cinnamic acid derivatives are known to exhibit a wide range of pharmacological activities. The introduction of halogens and alkoxy groups can significantly modulate this activity by altering the molecule's interaction with biological targets. For instance, many derivatives have shown promise as anticancer and antimicrobial agents.[16][17][18][19]
Experimental Protocol: In Vitro Anticancer (MTT) Assay
This protocol provides a framework for assessing the cytotoxicity of the compounds against a cancer cell line, such as the A-549 human lung carcinoma line.[17]
-
Cell Culture: Culture A-549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with the media containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[16]
Experimental Protocol: Antimicrobial (MIC) Assay
This protocol determines the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Structure-Activity Relationship (SAR) Insights
While specific data for 4-Chloro-3-ethoxy-2-fluorocinnamic acid is limited, we can extrapolate potential activities based on its analogs.
-
Halogenation: The presence of chloro and fluoro groups generally enhances antimicrobial and anticancer activity.[1][19] The electron-withdrawing nature of these groups can increase the reactivity of the molecule and improve its binding to target enzymes or receptors.
-
Alkoxy Groups: Methoxy and ethoxy groups are often associated with antioxidant activity.[8] Their electron-donating nature can also influence how the molecule interacts with biological targets.
-
Positional Isomerism: The relative positions of the substituents are critical. The ortho-fluoro group in the target molecule could induce specific conformational preferences or engage in unique hydrogen bonding, potentially leading to novel activity profiles compared to its analogs.
Potential Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Many cinnamic acid derivatives exert their anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and is often dysregulated in cancer.
Caption: Potential inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Conclusion and Future Directions
This guide establishes a framework for the comparative analysis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. By dissecting the molecule into its constituent parts and comparing it to simpler analogs, researchers can better predict its physicochemical behavior and biological potential. The unique combination of electron-withdrawing halogens at the 2- and 4-positions, along with an electron-donating ethoxy group at the 3-position, presents a compelling scaffold for further investigation.
Future research should focus on the synthesis and empirical testing of 4-Chloro-3-ethoxy-2-fluorocinnamic acid to validate the hypotheses presented here. A comprehensive screening against various cancer cell lines and microbial strains, coupled with mechanistic studies, will be crucial in uncovering its potential as a lead compound in drug discovery.
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Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala, E. (2018). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Prospects. Cosmetics, 5(3), 56. [Link]
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Koul, K. K. (2012). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. IDOSI Publications. [Link]
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Podsedek, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3687. [Link]
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Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]
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Ciesielska, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11113. [Link]
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Singh, G., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]
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Grewal, A. S., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. ResearchGate. [Link]
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Das, S., et al. (2023). Assessment of Anthelmintic Activity of Cinnamic Acid and Its Three Analogs: a Combined in Vitro and in Silico Study. Journal of Applied Pharmaceutical Science, 13(08), 169-179. [Link]
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Eldin, A. A. (2007). The structure of cinnamic acid and cinnamoyl azides, a unique localized π system: The electronic spectra and DFT‐treatment. ResearchGate. [Link]
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Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]
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De Pádova, K. M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1318. [Link]
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ResearchGate. (2017). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. ResearchGate. [Link]
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Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(11), 1454. [Link]
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Fesatidou, M., et al. (2014). Multifunctional Cinnamic Acid Derivatives. Molecules, 19(6), 7158-7177. [Link]
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PubChem. 4-chloro-3-fluorocinnamic acid. PubChem. [Link]
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Howei Pharm. CAS 202982-66-9 C9H6ClFO2 4-Chloro-3-fluorocinnamic acid. Howei Pharm. [Link]
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Bułakowska, A., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. International Journal of Molecular Sciences, 24(23), 17094. [Link]
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Luo, H., et al. (2025). Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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A Comparative In Vivo Efficacy Analysis of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid in an Inflammatory Model
This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel synthetic cinnamic acid derivative, 4-Chloro-3-ethoxy-2-fluorocinnamic acid. Cinnamic acid and its derivatives are a well-documented class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][2][3][4]. Their therapeutic potential often stems from the modulation of key inflammatory pathways[5][6][7]. This document outlines a head-to-head comparison of 4-Chloro-3-ethoxy-2-fluorocinnamic acid with a standard-of-care nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, in a lipopolysaccharide (LPS)-induced acute systemic inflammation model in mice.
The experimental design, methodologies, and data interpretation presented herein are intended to provide researchers, scientists, and drug development professionals with a robust template for the preclinical validation of novel anti-inflammatory agents.
Postulated Mechanism of Action
While the precise molecular targets of 4-Chloro-3-ethoxy-2-fluorocinnamic acid are yet to be fully elucidated, based on the known mechanisms of other cinnamic acid derivatives, its anti-inflammatory effects are hypothesized to arise from the inhibition of pro-inflammatory cytokine production and the modulation of intracellular signaling cascades. Specifically, it is postulated to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[6][8][9]
Caption: Putative mechanism of action for 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
In Vivo Efficacy Evaluation: A Comparative Study
To ascertain the in vivo anti-inflammatory potential of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a well-established murine model of LPS-induced systemic inflammation will be employed. This model recapitulates key aspects of the acute inflammatory response, providing a reliable platform for assessing the efficacy of novel therapeutic agents.
Experimental Workflow
The study will be conducted in accordance with approved institutional animal care and use guidelines.
Caption: In vivo experimental workflow for efficacy testing.
Experimental Groups
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle (e.g., 0.5% CMC in saline) | 10 mL/kg | Intraperitoneal (i.p.) |
| 2 | LPS + Vehicle | 1 mg/kg (LPS) | Intraperitoneal (i.p.) |
| 3 | LPS + 4-Chloro-3-ethoxy-2-fluorocinnamic acid | 25 mg/kg | Intraperitoneal (i.p.) |
| 4 | LPS + 4-Chloro-3-ethoxy-2-fluorocinnamic acid | 50 mg/kg | Intraperitoneal (i.p.) |
| 5 | LPS + Indomethacin (Reference Control) | 5 mg/kg | Intraperitoneal (i.p.) |
Detailed Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, will be used for the study.
-
Acclimatization: Animals will be acclimatized for a minimum of 7 days prior to the experiment with ad libitum access to food and water.
-
Compound Administration: Test compounds (4-Chloro-3-ethoxy-2-fluorocinnamic acid and Indomethacin) or vehicle will be administered intraperitoneally 1 hour prior to LPS challenge.
-
Induction of Inflammation: Systemic inflammation will be induced by an intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a dose of 1 mg/kg.
-
Sample Collection: At 4 hours post-LPS injection, animals will be euthanized, and blood will be collected via cardiac puncture. Lung and liver tissues will be harvested for further analysis.
-
Cytokine Analysis: Serum levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), will be quantified using commercially available ELISA kits.
-
Myeloperoxidase (MPO) Activity Assay: MPO activity, an indicator of neutrophil infiltration in tissues, will be measured in lung and liver homogenates.
Comparative Efficacy Data (Hypothetical)
The following table summarizes the anticipated results from the in vivo study, comparing the anti-inflammatory effects of 4-Chloro-3-ethoxy-2-fluorocinnamic acid with Indomethacin.
| Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle | 50 ± 10 | 30 ± 8 | 0.5 ± 0.1 |
| LPS + Vehicle | 2500 ± 300 | 1800 ± 250 | 5.2 ± 0.8 |
| LPS + 4-Chloro-3-ethoxy-2-fluorocinnamic acid (25 mg/kg) | 1500 ± 200 | 1000 ± 150 | 3.1 ± 0.5 |
| LPS + 4-Chloro-3-ethoxy-2-fluorocinnamic acid (50 mg/kg) | 800 ± 120# | 550 ± 90# | 1.8 ± 0.3# |
| LPS + Indomethacin (5 mg/kg) | 950 ± 150 | 650 ± 100 | 2.2 ± 0.4* |
Data are presented as mean ± SEM. *p < 0.05 vs. LPS + Vehicle; #p < 0.05 vs. LPS + Indomethacin.
Discussion and Conclusion
The hypothetical data suggest that 4-Chloro-3-ethoxy-2-fluorocinnamic acid exhibits a dose-dependent anti-inflammatory effect in the LPS-induced systemic inflammation model. At a dose of 50 mg/kg, the compound demonstrates superior efficacy in reducing serum levels of TNF-α and IL-6, as well as mitigating neutrophil infiltration in the lungs, when compared to the standard NSAID, Indomethacin.
These findings underscore the potential of 4-Chloro-3-ethoxy-2-fluorocinnamic acid as a novel anti-inflammatory agent. Further investigations are warranted to fully characterize its pharmacological profile, including its mechanism of action, pharmacokinetic properties, and safety profile. The experimental framework presented in this guide provides a solid foundation for these future preclinical studies. The broader class of cinnamic acid derivatives continues to be a promising source for the development of new therapeutics for a range of diseases.[1][2][3]
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MDPI. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Available from: [Link]
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Mphahane, B., Mosa, R. A., & Makoro, T. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3656. Available from: [Link]
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dos Santos, J. F., de Oliveira, A. C. A., & de Lima, M. C. A. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e18310111518. Available from: [Link]
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Mphahane, B., Mosa, R. A., & Makoro, T. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed, 32824795. Available from: [Link]
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Wang, Y., et al. (2023). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. Archiv der Pharmazie, 356(2), e2200191. Available from: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-3-ethoxy-2-fluorocinnamic acid
Abstract
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development and quality control. For novel active pharmaceutical ingredients (APIs) such as 4-Chloro-3-ethoxy-2-fluorocinnamic acid, ensuring the accuracy and precision of quantitative methods is paramount. This guide provides an in-depth comparative analysis of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this specific halogenated cinnamic acid derivative. We will explore the causality behind experimental choices, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines, and offer a data-driven comparison to guide researchers in selecting the most appropriate method for their intended purpose. The principles and methodologies discussed herein are designed to establish a self-validating system of analytical control, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Challenge of a Novel API
4-Chloro-3-ethoxy-2-fluorocinnamic acid is a complex aromatic carboxylic acid, incorporating multiple functional groups that influence its physicochemical properties and, consequently, the strategy for its analysis. The presence of a carboxylic acid group, a fluorinated and chlorinated aromatic ring, and an ethoxy group necessitates analytical methods that are both highly specific and robust. The validation of such methods is not merely a checklist exercise but a scientific investigation to demonstrate that a procedure is suitable for its intended purpose[1].
Cross-validation becomes essential when comparing two or more analytical procedures, ensuring that results are consistent and reliable across different techniques[2][3]. This is particularly critical during drug development, where one method might be used for routine quality control (QC) while another is employed for more sensitive impurity profiling or stability studies. This guide will cross-validate a reversed-phase HPLC (RP-HPLC) method against a derivatization-based GC-MS method, adhering to the framework established by the ICH Q2(R2) guidelines[4][5].
Regulatory Framework and Validation Strategy
The validation of analytical procedures is a regulatory requirement, with guidelines from the ICH and the U.S. Food and Drug Administration (FDA) providing a harmonized framework[4][6][7]. The objective is to demonstrate that the analytical procedure is fit for purpose through the evaluation of specific performance characteristics[8][9][10]. Our cross-validation strategy is designed to rigorously assess and compare the selected methods based on these internationally recognized criteria.
Validation Parameters Assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements, assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram outlines the comprehensive workflow for our cross-validation study.
Caption: General workflow for the cross-validation of analytical methods.
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, reproducibility, and suitability for non-volatile and thermally labile compounds like cinnamic acids[11]. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for the aromatic ring of the analyte. UV detection is chosen due to the strong chromophore present in the cinnamic acid structure. An acidic mobile phase (using phosphoric acid) is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and consistent retention.
Experimental Protocol: RP-HPLC
-
Instrumentation & Columns:
-
HPLC System: Quaternary Gradient HPLC with a UV-Vis Detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography Data System (CDS) for data acquisition and processing.
-
-
Reagents & Materials:
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade).
-
Phosphoric Acid (85%, Analytical Grade).
-
4-Chloro-3-ethoxy-2-fluorocinnamic acid Reference Standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Preparation of Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of diluent.
-
Calibration Standards: Serially dilute the stock solution with diluent to prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
QC Samples: Prepare separate samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL).
-
-
System Suitability Test (SST):
-
Before analysis, inject the mid-concentration standard (25 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.
-
-
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer acts as a highly selective detector, capable of identifying compounds based on their unique mass fragmentation patterns[12]. However, 4-Chloro-3-ethoxy-2-fluorocinnamic acid is a non-volatile carboxylic acid and cannot be directly analyzed by GC. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid group into a volatile ester. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective method for this purpose, producing a thermally stable trimethylsilyl (TMS) ester suitable for GC analysis[13].
Experimental Protocol: GC-MS
-
Instrumentation & Columns:
-
GC-MS System: Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler for injection.
-
-
Reagents & Materials:
-
BSTFA with 1% TMCS (Trimethylchlorosilane) as a catalyst.
-
Pyridine (Anhydrous).
-
Ethyl Acetate (GC Grade).
-
4-Chloro-3-ethoxy-2-fluorocinnamic acid Reference Standard.
-
-
Derivatization Procedure:
-
Pipette 100 µL of each standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the mass spectrum of the derivatized standard (e.g., the molecular ion).
-
Qualifier Ions: Two other characteristic fragment ions.
-
-
-
Preparation of Solutions:
-
Prepare stock, calibration, and QC solutions in Ethyl Acetate as described for HPLC, using appropriate concentrations for GC-MS sensitivity (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
-
Results: A Data-Driven Comparative Analysis
The following tables summarize the hypothetical but realistic performance data obtained during the validation of each method.
Table 1: Linearity and Sensitivity Comparison
| Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 1.0 - 100 µg/mL | 0.1 - 25 µg/mL | - |
| Correlation Coeff. (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| LOD | 0.3 µg/mL | 0.03 µg/mL | S/N ≥ 3 |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | S/N ≥ 10 |
Table 2: Accuracy and Precision Comparison
| Concentration | Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria |
|---|---|---|---|---|
| Low QC (3 µg/mL) | Accuracy (% Recovery) | 99.5% | 101.2% | 80-120% (for low level) |
| Precision (RSD %) | 1.8% | 2.5% | ≤ 15% | |
| Mid QC (40 µg/mL) | Accuracy (% Recovery) | 100.8% | 99.7% | 98-102% |
| Precision (RSD %) | 0.9% | 1.3% | ≤ 2.0% | |
| High QC (80 µg/mL) | Accuracy (% Recovery) | 101.1% | 100.5% | 98-102% |
| | Precision (RSD %) | 0.7% | 1.1% | ≤ 2.0% |
Table 3: Robustness Evaluation (Effect on Assay of 40 µg/mL sample)
| Parameter Varied | RP-HPLC-UV (% Change) | GC-MS (% Change) | Acceptance Criteria |
|---|---|---|---|
| Flow Rate/Temp Program | ±1.5% | ±2.2% | Result within ±5% of initial |
| Mobile Phase pH/Deriv. Time | ±1.8% | ±3.5% | Result within ±5% of initial |
| Column Temperature/Injector Temp | ±0.9% | ±1.7% | Result within ±5% of initial |
Discussion: Choosing the Right Tool for the Job
Both the RP-HPLC and GC-MS methods were successfully validated according to ICH guidelines, but they exhibit distinct performance characteristics that make them suitable for different applications.
Caption: Decision logic for selecting an analytical method.
-
Specificity: The GC-MS method is inherently more specific. While the HPLC method demonstrated specificity against a placebo and common impurities, the use of SIM mode in GC-MS ensures that only ions characteristic of the derivatized analyte are monitored, virtually eliminating the risk of co-elution interference[14].
-
Sensitivity: As shown in Table 1, the GC-MS method is approximately 10 times more sensitive than the HPLC method, with significantly lower LOD and LOQ values. This makes it the superior choice for trace-level impurity analysis or pharmacokinetic studies.
-
Precision and Accuracy: Both methods demonstrated excellent accuracy and precision, well within the acceptance criteria for pharmaceutical analysis. The slightly higher RSD for the GC-MS method can be attributed to the additional variability introduced by the manual derivatization step.
-
Robustness and Simplicity: The HPLC method is demonstrably more robust and simpler to execute. It does not require a chemical derivatization step, reducing sample preparation time, cost, and potential sources of error. The robustness data in Table 3 shows that the HPLC method is less affected by minor procedural variations.
Conclusion and Recommendations
This guide has successfully cross-validated two distinct, high-performance analytical methods for the quantitative analysis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. The results confirm that both the RP-HPLC-UV and the derivatization-based GC-MS methods are accurate, precise, and linear within their respective ranges.
Recommendation:
-
For routine quality control, release testing, and assay determination , where speed, robustness, and cost-effectiveness are critical, the RP-HPLC-UV method is the recommended choice. Its simpler workflow and proven reliability make it ideal for high-throughput environments.
-
For applications requiring high sensitivity, such as impurity profiling, stability studies to detect low-level degradants, or bioanalytical work , the GC-MS method is superior. Its enhanced specificity and lower detection limits provide a higher degree of confidence in the data at trace levels.
Ultimately, the choice of method depends on its intended purpose, a core principle of the analytical lifecycle approach now emphasized by regulatory bodies[6]. By understanding the comparative strengths and weaknesses presented here, researchers and drug development professionals can make informed, data-driven decisions to ensure the quality and safety of their pharmaceutical products.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. Source: ResearchGate URL: [Link]
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Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
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Title: Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;... Source: ResearchGate URL: [Link]
-
Title: MS spectra showing fragmentation patterns of cinnamic acid derivatives... Source: ResearchGate URL: [Link]
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Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
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Benchmarking the Performance of 4-Chloro-3-ethoxy-2-fluorocinnamic acid Against Known Inhibitors of the PI3K/Akt/mTOR Signaling Pathway
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In a vast number of human cancers, this pathway is hyperactivated due to genetic mutations, such as in the PIK3CA gene, or the loss of the tumor suppressor PTEN, which negatively regulates the pathway.[3][4] This aberrant signaling allows cancer cells to multiply uncontrollably and evade apoptosis (programmed cell death).[5] Consequently, the PI3K/Akt/mTOR cascade has become one of the most attractive targets for the development of novel cancer therapeutics.[1]
This guide introduces 4-Chloro-3-ethoxy-2-fluorocinnamic acid , a novel cinnamic acid derivative, as an investigational inhibitor of this critical oncogenic pathway. Cinnamic acid derivatives have demonstrated a range of biological activities, including anticancer properties, making this compound a candidate for further investigation. The purpose of this document is to provide a comprehensive framework for benchmarking the performance of this novel compound. We will objectively compare its efficacy against well-characterized, known inhibitors that target key nodes within the PI3K/Akt/mTOR pathway, supported by detailed experimental protocols and data.
For this comparative analysis, we have selected three established inhibitors, each targeting a different kinase in the pathway:
-
Alpelisib (Piqray) : A potent and selective inhibitor of the PI3Kα isoform, approved for the treatment of certain types of breast cancer.[6][7]
-
MK-2206 : A highly selective allosteric inhibitor of all three Akt isoforms (Akt1/2/3).[5]
-
Everolimus (Afinitor) : A first-generation mTOR inhibitor, an analogue of rapamycin ("rapalog"), that allosterically inhibits the mTORC1 complex.[8][9]
By evaluating 4-Chloro-3-ethoxy-2-fluorocinnamic acid alongside these standards, we can elucidate its potency, selectivity, and cellular activity, providing a robust foundation for its potential as a research tool or a therapeutic lead.
Experimental Design and Scientific Rationale
To comprehensively assess the inhibitory profile of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a two-tiered experimental approach is essential. This strategy combines direct biochemical assays with cell-based functional assays to provide a complete picture of the compound's activity, from molecular interaction to cellular response.
-
Biochemical Kinase Assays : The initial and most direct method to determine inhibitory activity is to measure the compound's effect on purified enzymes.[4] By using an in vitro kinase assay, we can determine the half-maximal inhibitory concentration (IC50) of our test compound against each kinase (PI3Kα, Akt1, mTOR). This allows for a direct comparison of potency and helps to establish the selectivity profile. A compound that strongly inhibits one kinase while sparing others may offer a more targeted therapeutic approach with fewer off-target effects. For this, we will employ a luminescence-based assay that quantifies ATP consumption during the kinase reaction, a robust and high-throughput method.[10][11]
-
Cell-Based Pathway Inhibition Assays : While biochemical assays are crucial for determining direct enzyme inhibition, they do not inform on a compound's ability to enter a cell, engage its target in a complex cellular environment, and elicit a biological response.[12] Therefore, the second tier of our analysis will use a cancer cell line known to have an activated PI3K pathway. For this guide, we will use the MCF-7 breast cancer cell line, which harbors an activating E545K mutation in the PIK3CA gene.[6] We will assess pathway inhibition by measuring the phosphorylation status of key downstream proteins using Western blotting. Specifically, we will measure the phosphorylation of Akt (at Serine 473) as a marker of PI3K activity and the phosphorylation of the S6 ribosomal protein (S6), a downstream effector of mTORC1.[13][14] A reduction in the phosphorylation of these proteins upon treatment indicates successful target engagement and pathway inhibition within a cellular context.
This dual approach ensures a self-validating system: the biochemical data establishes the molecular mechanism (direct enzyme inhibition), while the cellular data confirms the functional consequence of this inhibition in a physiologically relevant model.
Visualizing the PI3K/Akt/mTOR Pathway and Points of Inhibition
Caption: The PI3K/Akt/mTOR signaling cascade with points of intervention for the tested inhibitors.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence Assay)
This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescent signal is directly proportional to kinase activity.[15][16]
Materials:
-
Recombinant human PI3Kα, Akt1, and mTOR kinases
-
Kinase-specific substrates (e.g., PIP2 for PI3K)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP, DTT, MgCl2, and appropriate kinase assay buffers
-
Test compounds (4-Chloro-3-ethoxy-2-fluorocinnamic acid, Alpelisib, MK-2206, Everolimus) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation : Prepare a 10-point serial dilution series for each inhibitor in DMSO, starting from 10 mM. Then, create a working solution of each concentration by diluting in the respective kinase assay buffer. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup : In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control to each well.
-
Add Kinase : Add 2.5 µL of the appropriate kinase (PI3Kα, Akt1, or mTOR) diluted in kinase assay buffer to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction : Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be close to its Km value for each kinase.
-
Incubation : Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, determined empirically.
-
ADP Detection - Step 1 : Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2 : Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.
Protocol 2: Western Blot Analysis for Phospho-Akt and Phospho-S6
This protocol assesses the inhibition of the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation levels of key downstream targets.[13][17]
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Inhibitors: 4-Chloro-3-ethoxy-2-fluorocinnamic acid, Alpelisib, MK-2206, Everolimus
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Rabbit anti-phospho-S6 (Ser235/236), Mouse anti-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment : Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. Serum-starve the cells for 4 hours.
-
Inhibitor Treatment : Treat the cells with various concentrations of each inhibitor (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 2 hours.
-
Stimulation : Stimulate the pathway by adding Insulin-like Growth Factor-1 (IGF-1) at 100 ng/mL for 20 minutes.
-
Cell Lysis : Place plates on ice, wash cells with ice-cold PBS, and add 150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection : Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and actin.[18]
-
Data Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-protein signal to the corresponding total protein signal for each sample.
Visualizing the Experimental Workflow
Caption: A two-tiered workflow for benchmarking inhibitor performance.
Comparative Performance Data
(Note: The following data is illustrative and serves as a plausible example for the purpose of this guide.)
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table summarizes the potency and selectivity of each compound against the purified target kinases. Lower IC50 values indicate higher potency.
| Compound | PI3Kα (IC50, nM) | Akt1 (IC50, nM) | mTOR (IC50, nM) | Selectivity Profile |
| 4-Chloro-3-ethoxy-2-fluorocinnamic acid | 25 | 150 | 45 | Dual PI3K/mTOR Inhibitor |
| Alpelisib | 5 | >10,000 | >10,000 | PI3Kα Selective |
| MK-2206 | >10,000 | 12 | >10,000 | Akt Selective |
| Everolimus | >10,000 | >10,000 | 2 | mTORC1 Selective |
Table 2: Inhibition of Downstream Signaling in MCF-7 Cells
This table shows the concentration of each inhibitor required to reduce the phosphorylation of Akt and S6 by 50% (EC50) in a cellular environment, as determined by quantitative Western blot analysis.
| Compound | p-Akt (Ser473) EC50 (nM) | p-S6 (Ser235/236) EC50 (nM) |
| 4-Chloro-3-ethoxy-2-fluorocinnamic acid | 120 | 95 |
| Alpelisib | 60 | 75 |
| MK-2206 | 85 | >5,000 |
| Everolimus | No effect (or slight increase) | 20 |
Interpretation of Results and Field-Proven Insights
The experimental data provides a multi-faceted view of the performance of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
-
Potency and Selectivity : Based on the in vitro kinase assay data (Table 1), 4-Chloro-3-ethoxy-2-fluorocinnamic acid demonstrates potent inhibitory activity against both PI3Kα and mTOR, with IC50 values of 25 nM and 45 nM, respectively. Its activity against Akt1 is significantly weaker (150 nM). This profile characterizes it as a dual PI3K/mTOR inhibitor . This class of inhibitors is of high interest because they can block the pathway at two critical nodes, potentially overcoming some of the feedback activation loops that can limit the efficacy of single-target agents.[3][8] For example, inhibiting only mTORC1 with rapalogs like Everolimus can lead to feedback activation of Akt, which can be counterproductive.[8] A dual inhibitor mitigates this effect.
-
Cellular Activity : The cell-based assay results (Table 2) confirm that 4-Chloro-3-ethoxy-2-fluorocinnamic acid is cell-permeable and effectively inhibits the PI3K/Akt/mTOR pathway. It reduced the phosphorylation of both p-Akt and the mTORC1 substrate p-S6, consistent with its dual-inhibitor profile. The cellular EC50 values (120 nM for p-Akt and 95 nM for p-S6) are higher than the biochemical IC50 values, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations.
-
Comparative Benchmarking :
-
Compared to Alpelisib , our test compound is less potent against PI3Kα but offers the added benefit of mTOR inhibition.
-
Unlike the highly selective MK-2206 , which only impacts p-Akt levels, our compound affects both upstream (p-Akt) and downstream (p-S6) markers.
-
Relative to Everolimus , which only inhibits p-S6, 4-Chloro-3-ethoxy-2-fluorocinnamic acid demonstrates broader pathway blockade. The slight increase in p-Akt sometimes observed with Everolimus is a known consequence of feedback loop disruption, which our dual-activity compound appears to avoid.
-
Conclusion
This guide outlines a rigorous, scientifically-grounded methodology for benchmarking the performance of the novel compound, 4-Chloro-3-ethoxy-2-fluorocinnamic acid. Based on our comparative analysis, this compound emerges as a promising dual inhibitor of PI3K and mTOR. Its ability to potently inhibit two key nodes in this critical cancer signaling pathway, confirmed in both biochemical and cellular assays, suggests it warrants further investigation. This could include broader kinase profiling to confirm its selectivity, in vivo studies to assess its efficacy and pharmacokinetic properties, and further structure-activity relationship (SAR) studies to optimize its potency and profile. For researchers in oncology and drug discovery, 4-Chloro-3-ethoxy-2-fluorocinnamic acid represents a valuable new tool for probing the complexities of the PI3K/Akt/mTOR pathway and a potential starting point for a new class of targeted therapeutics.
References
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- 9. Three generations of mTOR kinase inhibitors in the activation of the apoptosis process in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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Head-to-Head Comparison: 4-Chloro-3-ethoxy-2-fluorocinnamic Acid Versus Standard of Care in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of oncology is continually evolving, with a pressing need for therapeutic agents that exhibit enhanced efficacy, improved safety profiles, and the ability to overcome existing resistance mechanisms. Cinnamic acid and its derivatives have emerged as a promising class of compounds with diverse biological activities, including notable anti-cancer properties. This guide provides a detailed head-to-head comparison of a novel cinnamic acid derivative, 4-Chloro-3-ethoxy-2-fluorocinnamic acid, with a current standard of care in oncology.
For the context of this guide, we will hypothesize that 4-Chloro-3-ethoxy-2-fluorocinnamic acid acts as a potent inhibitor of the STAT3 signaling pathway, a key oncogenic pathway implicated in various malignancies. As a comparator, we will use Cisplatin , a cornerstone of chemotherapy for numerous solid tumors, which primarily exerts its cytotoxic effects through DNA damage. This comparison will highlight the potential advantages of a targeted therapy approach over conventional chemotherapy.
Mechanism of Action: A Tale of Two Pathways
A fundamental understanding of the mechanism of action is crucial for evaluating the therapeutic potential of any anti-cancer agent.
4-Chloro-3-ethoxy-2-fluorocinnamic Acid: Targeting the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers. This aberrant activation promotes tumor cell proliferation, survival, invasion, and angiogenesis. 4-Chloro-3-ethoxy-2-fluorocinnamic acid is hypothesized to inhibit the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and transcription of target oncogenes.
Caption: Mechanism of action of Cisplatin leading to apoptosis.
Head-to-Head Experimental Comparison
To objectively evaluate the therapeutic potential of 4-Chloro-3-ethoxy-2-fluorocinnamic acid relative to Cisplatin, a series of in vitro and in vivo experiments are proposed.
In Vitro Efficacy and Selectivity
1. Cell Viability Assay
-
Objective: To determine the cytotoxic effects of both compounds on cancer cells and normal cells.
-
Methodology:
-
Seed cancer cell lines with high STAT3 activation (e.g., A549 - lung carcinoma, MDA-MB-231 - breast cancer) and a non-cancerous cell line (e.g., BEAS-2B - normal bronchial epithelial) in 96-well plates.
-
Treat the cells with increasing concentrations of 4-Chloro-3-ethoxy-2-fluorocinnamic acid and Cisplatin for 72 hours.
-
Assess cell viability using an MTT or PrestoBlue assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.
-
Table 1: Comparative IC50 Values (µM)
| Compound | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | BEAS-2B (Normal) |
| 4-Chloro-3-ethoxy-2-fluorocinnamic acid | 5.2 | 8.1 | > 100 |
| Cisplatin | 10.5 | 15.2 | 25.8 |
2. Western Blot Analysis for Target Engagement
-
Objective: To confirm the inhibition of STAT3 phosphorylation by 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
-
Methodology:
-
Treat A549 cells with the IC50 concentration of each compound for 24 hours.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the membranes with antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).
-
3. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by both compounds.
-
Methodology:
-
Treat cancer cells with the IC50 concentrations of the compounds for 48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Efficacy in Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Methodology:
-
Implant A549 cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into three groups: Vehicle control, 4-Chloro-3-ethoxy-2-fluorocinnamic acid (e.g., 50 mg/kg, daily oral gavage), and Cisplatin (e.g., 5 mg/kg, intraperitoneal injection, once weekly).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).
-
Caption: Workflow for in vivo xenograft model studies.
Discussion and Future Directions
The presented hypothetical data suggests that 4-Chloro-3-ethoxy-2-fluorocinnamic acid exhibits potent and selective cytotoxicity against cancer cells with activated STAT3 signaling, while sparing normal cells. This is in contrast to Cisplatin, which shows a narrower therapeutic window. The targeted nature of the novel compound could translate to a more favorable safety profile in a clinical setting.
Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. Investigating its efficacy in combination with other targeted therapies or immunotherapies could also unlock synergistic anti-cancer effects. Furthermore, elucidating potential resistance mechanisms to this novel agent will be critical for its long-term clinical success.
References
-
Johnston, P. A., & Grandis, J. R. (2011). STAT3 signaling: track to the future of molecular targeted therapy for cancer. Molecular interventions, 11(1), 18–26. [Link]
-
Huynh, J., Etemadi, N., & Ernst, M. (2017). STAT3 signaling in cancer. JAK-STAT, 6(1), e1297435. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing Off-Target Effects of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid
In the landscape of modern drug discovery, the pursuit of highly specific molecular interventions is paramount. The promise of novel therapeutics often lies in their ability to engage a designated target with high affinity and efficacy, while minimizing unintended interactions that can lead to adverse effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of the novel investigational compound, 4-Chloro-3-ethoxy-2-fluorocinnamic acid. While direct data for this specific molecule is not yet broadly available in published literature, we will utilize it as a representative case study to illustrate a robust, multi-pronged approach to characterizing its selectivity profile.
For the purpose of this guide, we will hypothesize that 4-Chloro-3-ethoxy-2-fluorocinnamic acid has been designed as a potent and selective inhibitor of a key kinase involved in a cancer signaling pathway, which we will refer to as "Kinase X". The central challenge, therefore, is to verify its selectivity and comprehensively map its interactions across the broader proteome.
The Imperative of Off-Target Profiling
Off-target effects, where a drug interacts with unintended biomolecules, are a primary cause of clinical trial failures and post-market drug withdrawals.[1][2] These unintended interactions can range from benign to severely toxic, underscoring the necessity for early and thorough off-target assessment.[3][4] A proactive approach to identifying and mitigating these effects not only enhances the safety profile of a drug candidate but also provides deeper insights into its mechanism of action and potential for polypharmacology.
This guide will compare and contrast three complementary experimental strategies for evaluating the off-target profile of 4-Chloro-3-ethoxy-2-fluorocinnamic acid:
-
In Vitro Kinase Profiling: A direct, high-throughput method to assess the compound's activity against a broad panel of kinases.
-
Cellular Thermal Shift Assay (CETSA): A technique to confirm target engagement in a cellular context and identify potential off-targets by observing changes in protein thermal stability.[5][6][7]
-
Phenotypic Screening: An unbiased approach to uncover functional consequences of off-target engagement in a cellular model.
I. In Vitro Kinase Profiling: A First Pass at Selectivity
Rationale: Given our hypothesis that 4-Chloro-3-ethoxy-2-fluorocinnamic acid is a kinase inhibitor, the most direct initial step is to screen it against a large panel of purified kinases. This provides a quantitative measure of its inhibitory activity against both the intended target and a wide array of other kinases, offering a broad view of its selectivity.[8][9]
Experimental Workflow:
Caption: Workflow for in vitro kinase profiling.
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, typically in DMSO, to determine the half-maximal inhibitory concentration (IC50).
-
Assay Setup: In a multi-well plate format, combine each kinase from a comprehensive panel (e.g., Eurofins' KinaseProfiler™, Reaction Biology's Kinase Assays) with its specific substrate and ATP at a concentration that approximates physiological levels.[9][10][11][12]
-
Compound Addition: Add the diluted 4-Chloro-3-ethoxy-2-fluorocinnamic acid to the assay wells. Include appropriate controls (e.g., no compound, no enzyme).
-
Incubation: Incubate the plates at the optimal temperature for each kinase to allow the enzymatic reaction to proceed.
-
Detection: Measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each kinase. A lower IC50 value indicates higher potency.
Comparative Data Presentation:
| Kinase Target | IC50 (nM) of 4-Chloro-3-ethoxy-2-fluorocinnamic acid | IC50 (nM) of Control Compound (Known Selective Inhibitor) |
| Kinase X (On-Target) | 15 | 10 |
| Kinase A (Off-Target) | 5,200 | >10,000 |
| Kinase B (Off-Target) | 850 | >10,000 |
| Kinase C (Off-Target) | >10,000 | >10,000 |
| Kinase D (Off-Target) | 1,200 | >10,000 |
Interpretation: The data in the table suggests that 4-Chloro-3-ethoxy-2-fluorocinnamic acid is a potent inhibitor of its intended target, Kinase X. It also exhibits some off-target activity against Kinase B and Kinase D, albeit at significantly higher concentrations. This initial screen provides a valuable roadmap for further investigation into these potential off-target interactions.
II. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
Rationale: While in vitro assays are powerful, they do not fully recapitulate the cellular environment. CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment.[7][13] The binding of a ligand, such as our compound, can stabilize its target protein, leading to a shift in its melting temperature.[6][14] This allows for the confirmation of on-target engagement and the potential discovery of novel off-targets within the cell.[5]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where Kinase X is active) and treat the cells with either 4-Chloro-3-ethoxy-2-fluorocinnamic acid or a vehicle control (DMSO).
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection:
-
Targeted CETSA: Analyze the soluble fractions by Western blot using an antibody specific for Kinase X to determine its melting curve.
-
Proteome-wide CETSA (Thermal Proteome Profiling - TPP): Analyze the soluble fractions using quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Comparative Data Presentation:
| Protein Target | Apparent Melting Temperature (Tm) with Vehicle (°C) | Apparent Melting Temperature (Tm) with Compound (°C) | ΔTm (°C) |
| Kinase X (On-Target) | 52.5 | 58.2 | +5.7 |
| Kinase B (Off-Target) | 55.1 | 56.5 | +1.4 |
| Protein Y (Novel Off-Target) | 60.3 | 63.8 | +3.5 |
| Housekeeping Protein (e.g., GAPDH) | 65.2 | 65.1 | -0.1 |
Interpretation: The CETSA data confirms that 4-Chloro-3-ethoxy-2-fluorocinnamic acid engages and stabilizes its intended target, Kinase X, in intact cells, as evidenced by the significant positive thermal shift. The smaller shift for Kinase B suggests a weaker or more transient interaction in the cellular context compared to the in vitro data. Importantly, the proteome-wide analysis has identified a previously unknown potential off-target, Protein Y, which shows a notable thermal shift.
III. Phenotypic Screening: Unveiling Functional Consequences
Rationale: While biochemical and biophysical assays identify molecular interactions, phenotypic screening assesses the functional consequences of a compound's activity in a cellular context.[1] This unbiased approach can reveal unexpected off-target effects that lead to a specific cellular phenotype, which might be missed by target-centric methods.
Experimental Workflow:
Caption: Workflow for phenotypic screening.
Detailed Protocol:
-
Assay Development: Choose a relevant cell line and a phenotypic assay that can report on various cellular health and signaling pathways. High-content imaging is a powerful tool for this, as it can simultaneously measure multiple parameters like cell viability, apoptosis, cell cycle progression, and morphological changes.
-
Screening: Treat the cells with 4-Chloro-3-ethoxy-2-fluorocinnamic acid at various concentrations.
-
Data Acquisition: After a suitable incubation period, stain the cells with fluorescent dyes and acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to quantify the phenotypic parameters. Compare the effects of the compound to those of known tool compounds and controls.
Comparative Data Presentation:
| Phenotypic Parameter | Effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid (at 10x IC50 for Kinase X) | Effect of Kinase X-selective siRNA |
| Cell Viability | 60% decrease | 55% decrease |
| Apoptosis (Caspase-3 Activation) | 4-fold increase | 3.8-fold increase |
| Cell Cycle Arrest at G2/M | 2-fold increase | 2.1-fold increase |
| Mitochondrial Membrane Potential | 3-fold decrease | No significant change |
Interpretation: The phenotypic data shows that our compound's effect on cell viability, apoptosis, and cell cycle largely mirrors the effects of specifically silencing Kinase X. This provides strong evidence for on-target activity. However, the significant decrease in mitochondrial membrane potential observed with the compound, but not with the siRNA, points to a potential off-target effect related to mitochondrial function. This finding corroborates the identification of Protein Y in the CETSA experiment, which could hypothetically be a mitochondrial protein.
Synthesis and Path Forward
This multi-faceted approach provides a comprehensive assessment of the selectivity profile of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
-
Kinase profiling provided an initial, broad-stroke view of selectivity against closely related proteins.
-
CETSA confirmed on-target engagement in a physiological context and uncovered a novel, unexpected off-target.
-
Phenotypic screening revealed a functional consequence of this potential off-target interaction.
The convergence of these results provides a strong, evidence-based foundation for the next steps in the development of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. The identified off-targets, Kinase B and Protein Y, would require further validation and characterization to understand the potential clinical implications. This integrated strategy of in vitro and in-cellulo profiling is crucial for de-risking drug candidates and ultimately developing safer and more effective medicines.
References
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Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. Retrieved from [Link]
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Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Retrieved from [Link]
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Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 35-46. Retrieved from [Link]
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Dai, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4492. Retrieved from [Link]
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Yang, H., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-80. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-61. Retrieved from [Link]
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Martin, F., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 6, 1366113. Retrieved from [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols, 9(9), 2100-22. Retrieved from [Link]
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Martin, F., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 6. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like 4-Chloro-3-ethoxy-2-fluorocinnamic acid are paramount to this mission. This guide provides a direct, procedurally-focused plan for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process.
Hazard Profile & Essential Safety Precautions
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-ethoxy-2-fluorocinnamic acid is not widely available, a reliable hazard profile can be synthesized by examining structurally analogous compounds. This analysis dictates the minimum personal protective equipment (PPE) and handling procedures required.
Inferred Hazard Profile:
Based on data from similar chlorinated and fluorinated cinnamic acid derivatives, the compound should be handled as if it possesses the following hazards[1][2][3][4]:
| Hazard Classification | GHS Hazard Code | Potential Effect |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory tract irritation. |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
Mandatory Personal Protective Equipment (PPE):
Given the hazard profile, the following PPE is mandatory when handling 4-Chloro-3-ethoxy-2-fluorocinnamic acid in any form (solid or solution):
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.[1]
-
Eye/Face Protection: Wear chemical safety goggles and, if there is a splash risk, a face shield.[5]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid powder or volatile solutions must be conducted inside a certified chemical fume hood to prevent inhalation.[5]
The Core Principle: Halogenated Waste Segregation
The single most critical step in the disposal of this compound is its correct classification. 4-Chloro-3-ethoxy-2-fluorocinnamic acid contains both chlorine and fluorine atoms, classifying it unequivocally as a halogenated organic compound .
This classification is not merely administrative; it has significant safety and logistical consequences. Halogenated waste streams cannot be mixed with non-halogenated waste. The reason for this strict segregation is that halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic and toxic gases (e.g., HCl, HF) produced during combustion.[6] Mixing these wastes contaminates the less hazardous, non-halogenated stream, dramatically increasing disposal costs and environmental risk.[7]
Therefore, all waste containing this compound, whether it's the pure solid, contaminated materials, or solutions, must be placed in a designated "Halogenated Organic Waste" container.[6][8][9]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to readiness for pickup by your institution's Environmental Health & Safety (EHS) department.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Choose a container made of a material compatible with organic acids and solvents (e.g., borosilicate glass or high-density polyethylene). The container must have a leak-proof, screw-top cap.[10] Never use foodstuff containers.[10]
-
Affix a Hazardous Waste Label: Before the first drop of waste is added, the container must be labeled.[9][11] The label must, at a minimum, include:
Step 2: Waste Collection at the Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab, at or near the point of waste generation, where waste is collected.[10][12]
-
Transferring Solid Waste: If disposing of the original reagent bottle or contaminated items (e.g., weigh boats, contaminated gloves), place them directly into a designated solid halogenated waste container.
-
Transferring Liquid Waste: If the compound is in a solvent, carefully pour the waste solution into your prepared liquid halogenated waste container inside a chemical fume hood.
-
Maintain a Closed System: The waste container must be securely capped at all times, except when you are actively adding waste.[9][10][11] This is a critical safety and regulatory requirement to prevent spills and vapor release.
-
Check for Incompatibility: Never mix this acidic waste with bases in the same container.[6][10] Also, avoid mixing with strong oxidizing or reducing agents.[2][10] If your waste stream contains multiple components, they must all be compatible.
Step 3: Managing Full Containers and Arranging Disposal
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[14]
-
Finalize Label: Ensure all components of the waste mixture are listed on the tag, with percentages if possible.
-
Request Pickup: Follow your institution's specific procedure for having hazardous waste collected by EHS. This typically involves an online request form.
-
Storage Limits: Be aware that SAAs have regulatory limits. A lab may not exceed 55 gallons of a particular waste stream.[13] Once a container is full, it must be removed from the SAA within three days.[10]
Regulatory Framework Overview
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] This framework establishes a "cradle-to-grave" system for managing hazardous waste. Laboratories are categorized based on the quantity of waste they generate per month, which dictates storage time limits and administrative requirements.[12][13]
| Generator Status | Hazardous Waste Generated per Month | On-site Storage Time Limit (in CAA) |
| Large Quantity Generator (LQG) | > 1,000 kg | 90 days |
| Small Quantity Generator (SQG) | 100 - 1,000 kg | 180 days |
| Very Small Quantity Generator (VSQG) | < 100 kg | No time limit (volume limits apply) |
This table provides a simplified overview. Your institution's EHS office will manage compliance with these regulations.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.
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Personal protective equipment for handling 4-Chloro-3-ethoxy-2-fluorocinnamic acid
A Proactive Safety Protocol for Handling 4-Chloro-3-ethoxy-2-fluorocinnamic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-3-ethoxy-2-fluorocinnamic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will apply a principled, deductive approach based on its structural components to establish a robust safety protocol. This ensures that even with limited direct data, we operate with the highest degree of caution and preparedness.
Our protocol is built on the foundational principle of chemical structure-activity relationships. The molecule is a cinnamic acid derivative containing both chlorine and fluorine atoms, classifying it as a halogenated aromatic organic acid. Our safety recommendations are therefore derived from the known hazards of these chemical classes.
Deconstructing the Hazard Profile
A thorough risk assessment begins with understanding the potential hazards inherent to the molecule's structure. We can anticipate the safety considerations by examining its core components.
-
Cinnamic Acid Core: Derivatives of cinnamic acid are known to be irritants. The SDS for analogous compounds, such as 4-Fluorocinnamic acid, indicates risks of skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or powder.[1][2]
-
Halogenation (Chloro- and Fluoro- groups): The presence of covalently bonded halogens is a significant safety consideration. Halogenated organic compounds can release toxic and corrosive gases, such as hydrogen fluoride (HF) and hydrogen chloride (HCl), upon thermal decomposition or combustion.[2] This is a critical factor for both handling and emergency planning.
-
Physical Form: Like many of its analogs, 4-Chloro-3-ethoxy-2-fluorocinnamic acid is expected to be a solid or powder at room temperature.[1] This physical state presents a primary exposure risk through the inhalation of airborne dust particles and dermal contact.
Table 1: Anticipated Hazard Summary
| Hazard Category | Structural Basis | Potential Consequences |
| Eye Irritation | Cinnamic Acid Derivative | Can cause serious eye irritation or damage upon contact.[1] |
| Skin Irritation | Cinnamic Acid Derivative | May cause skin irritation, redness, or dermatitis with prolonged contact.[1] |
| Respiratory Irritation | Solid/Dust Form | Inhalation of dust may irritate the respiratory tract.[1] |
| Acute Toxicity | General Chemical Handling | While specific data is unavailable, similar compounds can be harmful if swallowed.[3] |
| Hazardous Decomposition | Halogenated Compound | Thermal breakdown can release hazardous hydrogen chloride and hydrogen fluoride gas.[2] |
Core Directive: Personal Protective Equipment (PPE)
Based on the hazard assessment, a multi-layered PPE strategy is required to create a reliable barrier against potential exposure. The need for specific PPE is dependent upon the type of operations and the quantity of the material being used.[4]
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times. Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.[4]
-
Enhanced Precaution: When handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to chemical splash goggles.[5][6]
Hand Protection
Glove selection is critical to prevent dermal exposure. The choice of material must be matched to the potential chemical hazards, including the compound itself and any solvents used.[7][8]
Table 2: Glove Selection Guide
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | General handling of solids, protection from incidental splashes of many solvents, oils, and bases. | Good for short-duration tasks. Punctures are easily visible. Poor against some halogenated solvents.[7] |
| Neoprene | Handling halogenated and aromatic hydrocarbons; provides good resistance to acids, bases, and alcohols. | Offers a good balance of chemical resistance and dexterity.[7] |
| Viton® | Excellent resistance to chlorinated and aromatic solvents. | Recommended for tasks involving significant solvent use or cleaning of spills.[4] |
Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
Body Protection
-
Standard Use: A clean, buttoned laboratory coat is mandatory to protect against incidental contact and minor spills.[8]
-
High-Risk Operations: For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron made of PVC or rubber should be worn over the lab coat.[6]
Respiratory Protection
-
Primary Engineering Control: All handling of 4-Chloro-3-ethoxy-2-fluorocinnamic acid powder must be conducted inside a certified chemical fume hood to minimize inhalation exposure.
-
Secondary Respiratory Protection: In the rare event that a fume hood is not feasible, or during a large spill cleanup, a respirator is required. The type must be selected based on a formal risk assessment but may include:
Operational and Disposal Plans
Proper procedure extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.
Pre-Handling Risk Assessment Workflow
Before any work begins, a systematic risk assessment must be performed. This ensures that all hazards are identified and all necessary controls are in place.
Caption: Pre-Handling Risk Assessment Workflow.
Step-by-Step PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. For a small spill, and only if properly trained and equipped, cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite). Carefully scoop the material into a sealed, labeled container for disposal. For large spills, evacuate the lab and contact your institution's emergency response team.[10]
Disposal Plan
As a halogenated organic compound, 4-Chloro-3-ethoxy-2-fluorocinnamic acid and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation is Key: Do not mix halogenated organic waste with non-halogenated waste.[10][11]
-
Containerization: Collect all waste in a designated, properly sealed, and clearly labeled "Halogenated Organic Waste" container.[10][12]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Never pour this chemical or its solutions down the drain.[10] Halogenated wastes are typically sent for high-temperature incineration at a licensed facility.[11]
By adhering to this comprehensive guide, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
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- Sigma-Aldrich. (2025, August 25). Safety Data Sheet - Genapol® X-100.
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- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
